molecular formula C14H14N2O B581636 3-(3-Aminophenyl)-N-methylbenzamide CAS No. 1335041-38-7

3-(3-Aminophenyl)-N-methylbenzamide

Cat. No.: B581636
CAS No.: 1335041-38-7
M. Wt: 226.279
InChI Key: LKMIBUHKVVKHJH-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-methylbenzamide is a research-grade chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core linked to a 3-aminophenyl group, is a privileged scaffold in the design of bioactive molecules. Similar aminophenyl benzamide compounds have been extensively investigated as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDACs 1 and 3 . This mechanism is a prominent therapeutic strategy for epigenetic modulation in diseases such as Friedreich's ataxia, where such inhibitors have been shown to reverse gene silencing and increase the expression of frataxin protein in neuronal models . The structural motif is also found in compounds explored for a wide range of other biological activities. For instance, benzamide derivatives have been synthesized and evaluated for their potential as antiviral agents against enterovirus 71 (EV71) , as well as for the development of novel anticancer therapies where they can function as protein kinase inhibitors by mimicking ATP or acting as allosteric inhibitors . The presence of the 3-aminophenyl substituent makes this compound a versatile intermediate for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop targeted probes for various biological pathways. This compound is intended for research applications only, including but not limited to, biochemical assay development, target validation, and as a building block in the synthesis of more complex molecules for pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMIBUHKVVKHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742716
Record name 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-38-7
Record name 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Aminophenyl)-N-methylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide: Structure, Properties, and Synthetic Considerations

Introduction and Overview

This compound (CAS No: 1335041-38-7) is a bi-functional organic molecule belonging to the biphenyl carboxamide class of compounds.[1] Its structure, featuring a flexible biphenyl core with distinct amine and N-methylamide functionalities, positions it as a valuable chemical intermediate and a scaffold of significant interest in medicinal chemistry and materials science. While extensive application data for this specific isomer is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a building block for drug discovery and a precursor for novel polymers.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's chemical properties, proposing a rational synthetic pathway with experimental considerations, exploring its potential applications based on structural analogy, and outlining essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

The core structure consists of two phenyl rings linked together. One ring is substituted with an amino group (-NH₂) at the meta-position, while the other is substituted with an N-methylcarboxamide group (-C(=O)NHCH₃), also at the meta-position relative to the biphenyl linkage.

Chemical Structure:

Chemical structure of this compound

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3'-amino-N-methyl-[1,1'-biphenyl]-3-carboxamide[1]
CAS Number 1335041-38-7[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
Appearance Data Not Available[1]
Melting Point Data Not AvailableN/A
Boiling Point Data Not AvailableN/A
Solubility Data Not AvailableN/A
Storage Conditions 2-8°C, Refrigerator[1]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

The proposed synthesis involves two primary stages:

  • Formation of the Biphenyl Core: A Suzuki cross-coupling reaction between a protected aminophenyl boronic acid and a methyl-substituted benzamide derivative. This approach is chosen for its high tolerance of functional groups and its reliability in forming carbon-carbon bonds between aryl rings.

  • Amide Formation: The coupling of 3-(3-aminophenyl)benzoic acid with methylamine. This is a fundamental and highly efficient method for creating the final amide bond.

Below is a detailed hypothetical protocol for the second, more direct approach.

Experimental Protocol: Synthesis via Amidation of a Biphenyl Carboxylic Acid

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylic acid

  • To a degassed mixture of 3-bromobenzoic acid (1 eq.), (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), and potassium carbonate (3 eq.) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.03 eq.).

  • The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The aqueous base (K₂CO₃) is essential for the transmetalation step.

  • Heat the reaction mixture at 90°C under an inert nitrogen atmosphere for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, acidify with 1 M HCl to pH ~3, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected biphenyl carboxylic acid.

Step 2: Amide Formation and Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir for 2 hours at room temperature to form the acyl chloride. The DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile.

  • Remove the solvent and excess oxalyl chloride in vacuo.

  • Re-dissolve the resulting acyl chloride in fresh DCM and cool to 0°C.

  • Slowly add a solution of methylamine (2 M in THF, 2.5 eq.) and triethylamine (3 eq.) in DCM. The excess amine and triethylamine neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM. Dry the organic layer and concentrate to yield the Boc-protected final product.

  • For deprotection, dissolve the crude material in DCM and add trifluoroacetic acid (TFA, 5 eq.). Stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo, re-dissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Dry and concentrate the organic layer. Purify the final compound, this compound, by column chromatography.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amidation & Deprotection A 3-Bromobenzoic Acid + (3-Boc-aminophenyl)boronic acid B Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, 90°C A->B C 3'-(Boc-amino)-[1,1'-biphenyl]-3-carboxylic acid B->C D 1. Oxalyl Chloride, DMF 2. Methylamine, TEA C->D E Boc-protected This compound D->E F TFA, DCM E->F G Final Product: This compound F->G

Caption: Proposed two-stage synthesis workflow for this compound.

Potential Applications in Research and Drug Development

Given its structure, this compound is a prime candidate for investigation in drug discovery, particularly as a scaffold for enzyme inhibitors.

Analogy to PARP Inhibitors

The aminobenzamide substructure is a well-known pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP).[2] PARP is a critical enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP, cancer cells with existing DDR defects (e.g., BRCA mutations) can be selectively killed via synthetic lethality.

  • Mechanism of Action: 3-Aminobenzamide, a related compound, competitively inhibits PARP by mimicking the structure of its substrate, nicotinamide adenine dinucleotide (NAD+).[2]

  • Hypothesis: The N-methylbenzamide portion of this compound can similarly occupy the nicotinamide binding pocket of PARP, while the aminophenyl group can be modified to enhance potency and selectivity by forming additional interactions with the enzyme. This makes the molecule an excellent starting point for a fragment-based or lead optimization campaign targeting PARP or other NAD+-dependent enzymes.

G DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair Pathway PARP->Repair Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Block Block->PARP Inhibition

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Safety, Handling, and Toxicology

Specific toxicological data for this compound (CAS 1335041-38-7) is not available.[3] Therefore, it must be handled with care, assuming it may be hazardous. The safety precautions for the structurally related compound 3-aminobenzamide should be considered as a baseline for handling.[4]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Table 2: General Safety and Handling Recommendations

CategoryRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
Inhalation Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs.
Skin Contact Avoid contact. If on skin, wash off immediately with plenty of soap and water.[3]
Eye Contact Avoid contact. If in eyes, rinse cautiously with water for several minutes.[3]
Ingestion Do not ingest. If swallowed, rinse mouth with water. Seek immediate medical attention.[3]
Fire-fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

Conclusion

This compound is a specialized chemical compound with significant untapped potential. While its primary role is currently as a research chemical or synthetic building block, its structural features, particularly its similarity to known PARP inhibitors, make it a compelling scaffold for future drug discovery efforts. The rational synthetic pathways outlined in this guide provide a clear framework for its preparation, enabling further investigation into its biological activity and material properties. As with any research chemical lacking extensive characterization, strict adherence to safety protocols is paramount.

References

  • Pharmaffiliates. This compound. [Link]

  • PubChem. N-(3-aminophenyl)-3-methylbenzamidehydrochloride. [Link]

  • PubChem. 3-Amino-N-methylbenzamide. [Link]

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. [Link]

  • Wikipedia. 3-Aminobenzamide. [Link]

Sources

An In-depth Technical Guide to 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's identification, a proposed synthetic route, predicted spectroscopic characteristics, potential applications, and crucial safety considerations.

Compound Identification and Physicochemical Properties

Chemical Name: 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

CAS Number: 1335041-38-7

Synonym: 3-(3-Aminophenyl)-N-methylbenzamide

The nomenclature of this compound can be approached from two perspectives. "this compound" suggests a benzamide scaffold with an aminophenyl substituent. However, the more systematic IUPAC-based name, 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide, clarifies that the core structure is a biphenyl system. This guide will primarily use the systematic name to avoid ambiguity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OCalculated
Molecular Weight 226.27 g/mol Calculated
Appearance Off-white to light brown solid (Predicted)Inferred from related compounds
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted)Inferred from related compounds
Melting Point Not determinedN/A
Boiling Point Not determinedN/A

Proposed Synthesis and Mechanism

The proposed two-step synthesis involves:

  • Suzuki-Miyaura Coupling: Reaction of a suitable boronic acid or ester with an aryl halide.

  • Amide Formation: Conversion of a carboxylic acid to the corresponding N-methylamide.

A logical retrosynthetic analysis suggests the disconnection of the biphenyl bond, leading to two key starting materials: 3-aminophenylboronic acid and 3-bromo-N-methylbenzamide.

Experimental Protocol:

Step 1: Synthesis of 3-bromo-N-methylbenzamide

  • To a solution of 3-bromobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of methylamine (2 equivalents, typically as a solution in THF or water) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-N-methylbenzamide.

Step 2: Suzuki-Miyaura Coupling to form 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

  • In a reaction vessel, combine 3-bromo-N-methylbenzamide (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide.

Diagram 1: Proposed Synthesis of 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki-Miyaura Coupling 3-bromobenzoic_acid 3-Bromobenzoic Acid amide_formation Amide Coupling (e.g., BOP, DCC) 3-bromobenzoic_acid->amide_formation methylamine Methylamine methylamine->amide_formation 3-bromo-N-methylbenzamide 3-Bromo-N-methylbenzamide amide_formation->3-bromo-N-methylbenzamide suzuki_coupling Suzuki Coupling (Pd Catalyst, Base) 3-bromo-N-methylbenzamide->suzuki_coupling 3-aminophenylboronic_acid 3-Aminophenylboronic Acid 3-aminophenylboronic_acid->suzuki_coupling final_product 3'-Amino-N-methyl- [1,1'-biphenyl]-3-carboxamide suzuki_coupling->final_product

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide is not available. The following are predictions based on the analysis of its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the aminophenyl ring are expected to be more upfield due to the electron-donating nature of the amino group. - N-H Protons (Amide and Amine): Broad singlets, with the amide N-H appearing further downfield (δ ~8.0-9.0 ppm) and the amine N-H appearing more upfield (δ ~3.5-5.0 ppm). - N-Methyl Protons: A doublet around δ 2.8-3.0 ppm, coupling to the amide N-H proton.
¹³C NMR - Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon attached to the amino group will be significantly shielded. - Carbonyl Carbon: A signal around δ 165-170 ppm. - N-Methyl Carbon: A signal around δ 26-28 ppm.
IR Spectroscopy - N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - N-H Stretching (Amide): A band around 3300 cm⁻¹. - C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹. - C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 226.27. - Fragmentation: Likely fragmentation patterns would involve cleavage of the amide bond and the biphenyl linkage.

Potential Applications in Drug Development

The 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide scaffold contains several pharmacologically relevant features, suggesting its potential as a building block in drug discovery.

  • Biphenyl Core: The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. It provides a rigid framework that can be functionalized to optimize binding to protein pockets. Biphenyl derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1].

  • Aminophenyl Group: The primary amino group can act as a hydrogen bond donor and a site for further chemical modification. This allows for the introduction of diverse functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Benzamide Moiety: The benzamide group is a common feature in many approved drugs. The amide bond can participate in hydrogen bonding interactions with biological targets, and the N-methyl group can influence solubility and metabolic stability.

Diagram 2: Potential Pharmacophoric Features

G cluster_0 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide cluster_1 Pharmacophoric Features mol hbd1 H-Bond Donor hbd1->mol NH2 hba1 H-Bond Acceptor hba1->mol C=O hbd2 H-Bond Donor hbd2->mol NH aromatic1 Aromatic/Hydrophobic aromatic1->mol Phenyl 1 aromatic2 Aromatic/Hydrophobic aromatic2->mol Phenyl 2

Caption: Key functional groups for potential biological interactions.

Safety and Toxicological Profile

No specific toxicological data for 3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide has been reported. However, the presence of the aminobiphenyl moiety warrants significant caution.

General Hazards of Aminobiphenyls:

  • Carcinogenicity: 4-Aminobiphenyl is a known human bladder carcinogen[2][3]. The carcinogenicity of other aminobiphenyl isomers should be considered a potential risk until proven otherwise. The metabolic activation of the amino group can lead to the formation of reactive intermediates that can form DNA adducts, leading to mutations and cancer[4][5].

  • Acute Toxicity: Inhalation of aminobiphenyls can cause headache, lethargy, and cyanosis[3].

General Hazards of Benzamides:

  • Some benzamides are known to be harmful if swallowed and may cause skin and eye irritation[6][7].

Handling Precautions:

Due to the potential for high toxicity, this compound should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

3'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide is a molecule with a chemical structure that suggests potential for further investigation in drug discovery and materials science. While direct experimental data is lacking, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Researchers working with this or similar molecules should proceed with a thorough understanding of the potential hazards associated with the aminobiphenyl scaffold and employ rigorous safety protocols.

References

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An In-depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide: Synthesis, Properties, and Prospective Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Publicly available information specifically detailing the discovery, history, and biological profile of 3-(3-Aminophenyl)-N-methylbenzamide is limited. This guide, therefore, serves as a comprehensive technical resource built upon established principles of organic synthesis and pharmacological data from structurally related compounds. It is designed to be a prospective and practical handbook for researchers and drug development professionals interested in this and similar molecular scaffolds.

Introduction: The Biphenyl Carboxamide Scaffold

The biphenyl carboxamide moiety is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1] The conformational flexibility of the biphenyl system allows for optimal interactions with various biological targets, while the carboxamide group provides key hydrogen bonding capabilities.[2] Derivatives of this scaffold have shown promise in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] This guide focuses on a specific, yet under-documented member of this class: this compound. We will explore its synthesis based on established methodologies and discuss its potential biological significance by drawing parallels with closely related molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent synthesis strategy, primarily relying on two cornerstone reactions of modern organic chemistry: the Suzuki-Miyaura coupling for the formation of the biphenyl core and an amidation reaction to install the N-methylbenzamide functionality. Two plausible synthetic routes are outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary pathways originating from commercially available starting materials.

Route A involves the formation of the biphenyl linkage first, followed by amidation. Route B prioritizes the formation of the N-methylbenzamide, followed by the Suzuki-Miyaura coupling.

Experimental Protocol: A Proposed Synthetic Pathway (Route A)

This protocol details a step-by-step methodology for the synthesis of this compound, starting with the Suzuki-Miyaura coupling of 3-bromobenzoic acid and (3-nitrophenyl)boronic acid.

Step 1: Suzuki-Miyaura Coupling to form 3'-(Nitro)-[1,1'-biphenyl]-3-carboxylic acid

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to precipitate the carboxylic acid product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Amidation to form N-methyl-3'-(nitro)-[1,1'-biphenyl]-3-carboxamide

  • Activation of Carboxylic Acid: Dissolve the 3'-(Nitro)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir for 20-30 minutes at room temperature.

  • Amine Addition: Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 3: Reduction of the Nitro Group to form this compound

  • Reaction Setup: Dissolve the N-methyl-3'-(nitro)-[1,1'-biphenyl]-3-carboxamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalyst, for example, 10% palladium on carbon (Pd/C) (10 mol%).

  • Reaction Execution: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the final product, this compound.

Visualization of the Synthetic Workflow

Synthetic_Workflow A 3-Bromobenzoic Acid C Suzuki-Miyaura Coupling A->C B (3-Nitrophenyl)boronic Acid B->C D 3'-(Nitro)-[1,1'-biphenyl]-3-carboxylic acid C->D F Amidation D->F E Methylamine E->F G N-methyl-3'-(nitro)-[1,1'-biphenyl]-3-carboxamide F->G H Reduction (H2, Pd/C) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂OPharmaffiliates
Molecular Weight226.27 g/mol Pharmaffiliates
CAS Number1335041-38-7Pharmaffiliates
AppearancePredicted to be a solid-
SolubilityPredicted to be soluble in organic solvents like DMSO and methanol-

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally similar biphenyl carboxamide derivatives, we can hypothesize its potential therapeutic applications.

Potential as an Hsp90 Inhibitor

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer and neurodegenerative diseases.[2] The biphenyl scaffold has been identified as a promising replacement for the coumarin ring system found in novobiocin, a known Hsp90 C-terminal inhibitor.[4] Biphenyl derivatives have been shown to inhibit the proliferation of cancer cell lines by inducing the degradation of Hsp90 client proteins.[2][5] It is plausible that this compound could also exhibit Hsp90 inhibitory activity, making it a candidate for anticancer drug discovery.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) Hsp90_ATP->Hsp90_closed Degradation Client Protein Degradation Hsp90_ATP->Degradation Inhibition leads to Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis Folded_Protein Folded Client Protein Hsp90_closed->Folded_Protein Hsp90_ADP->Hsp90_open ADP Release Client_Protein Unfolded Client Protein Client_Protein->Hsp90_ATP Inhibitor 3-(3-Aminophenyl)-N- methylbenzamide (Hypothetical) Inhibitor->Hsp90_ATP Inhibition

Caption: Hypothetical inhibition of the Hsp90 chaperone cycle.

Potential Antifungal Activity

Benzamide and aminophenyl derivatives have been investigated for their antifungal properties.[6][7][8] For instance, certain benzamide derivatives containing a triazole moiety have shown excellent activity against various phytopathogenic fungi.[8] Additionally, novel carboxamide derivatives with a biphenyl pharmacophore have been synthesized and demonstrated potent in vitro and in vivo antifungal activities against several plant pathogens.[3][9] The structural features of this compound align with those of compounds exhibiting antifungal properties, suggesting its potential as a lead compound for the development of new antifungal agents.

Trustworthiness and Self-Validation

The proposed synthetic protocols are based on well-established and frequently published chemical transformations, namely the Suzuki-Miyaura coupling and standard amidation reactions.[10][11][12] The reliability of these methods is high, and the successful synthesis of the target molecule can be validated at each step using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC). The biological assays discussed are standard in the fields of oncology and mycology and would provide clear, verifiable data on the activity of the compound.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural components suggest a high potential for interesting biological activity. This guide provides a solid foundation for its chemical synthesis and outlines a clear rationale for investigating its potential as an Hsp90 inhibitor or an antifungal agent. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of cancer cell lines and fungal strains. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity, potentially leading to the discovery of novel therapeutic agents.

References

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  • Kar, S., et al. "Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid a." Journal of the Indian Chemical Society, vol. 99, no. 1, 2022, p. 100262. [Link]

  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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  • Daboit, T. C., et al. "In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains." Mycoses, vol. 52, no. 6, 2009, pp. 507-10. [Link]

  • Makhdoomi, M. A., et al. "Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer." ACS Medicinal Chemistry Letters, vol. 9, no. 10, 2018, pp. 1013-1018. [Link]

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  • Wang, Y., et al. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management." Journal of Agricultural and Food Chemistry, vol. 71, no. 40, 2023, pp. 14389-14401. [Link]

  • ChemistNATE. Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube, 30 Aug. 2020. [Link]

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  • Wang, Y., et al. "Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management." Journal of Agricultural and Food Chemistry, vol. 71, no. 40, 2023, pp. 14389-14401. [Link]

  • Bhatia, S., et al. "Identification of a New Scaffold for Hsp90 C-Terminal Inhibition." ACS Medicinal Chemistry Letters, vol. 5, no. 2, 2014, pp. 144-148. [Link]

  • Li, Y., et al. "Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties." Molecules, vol. 19, no. 5, 2014, pp. 5797-5809. [Link]

  • American Chemical Society. Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry. [Link]

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  • Zhang, L., et al. "Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety." Journal of Agricultural and Food Chemistry, vol. 72, no. 12, 2024, pp. 5368-5378. [Link]

  • MedCrave. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]

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  • Science. Aminative Suzuki–Miyaura coupling. [Link]

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Unraveling the Molecular Interactions of 3-(3-Aminophenyl)-N-methylbenzamide: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the small molecule 3-(3-Aminophenyl)-N-methylbenzamide. Synthesizing data from structurally related compounds and established drug discovery methodologies, this document serves as a roadmap for researchers investigating the mechanism of action of this and similar chemical entities. We delve into the probable enzymatic targets, namely Poly(ADP-ribose) polymerases (PARPs) and Sirtuin 2 (SIRT2), and provide detailed, field-proven protocols for target identification and validation. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to elucidate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a diverse array of approved therapeutics. The aminobenzamide scaffold, in particular, has garnered significant attention for its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in a host of cellular processes. This mimicry allows aminobenzamide derivatives to act as competitive inhibitors for several key enzyme families, most notably Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. Given the structural features of this compound, it is highly probable that its biological activity is mediated through the inhibition of one or both of these enzyme classes.

Chemical Structure of a Closely Related Analog: N-(3-aminophenyl)-3-methylbenzamide

Primary Putative Biological Targets

Based on extensive research into the 3-aminobenzamide scaffold, two primary families of enzymes emerge as the most likely biological targets for this compound.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes integral to DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA strand breaks, PARP-1, the most well-characterized member, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[1] This modification serves as a scaffold to recruit other DNA repair factors.

Mechanism of Inhibition: 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, thereby preventing the synthesis of PAR and disrupting the DNA damage response.[1][2] In cancer cells with underlying defects in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition can lead to a synthetic lethal phenotype, making PARP inhibitors a valuable class of anti-cancer agents.[1]

Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, and aging.[3] SIRT2, a predominantly cytoplasmic sirtuin, has been implicated in the pathogenesis of neurodegenerative diseases and cancer.[3]

Mechanism of Inhibition: Similar to PARPs, the inhibitory activity of benzamide derivatives against sirtuins stems from their ability to compete with NAD+ for binding to the enzyme's active site. The 3-aminobenzamide scaffold has been a foundational element in the design of potent and selective SIRT2 inhibitors.[3][4] Inhibition of SIRT2 has been shown to be protective in various models of Huntington's disease by reducing the aggregation of polyglutamine.[4]

Methodologies for Target Identification and Validation

To definitively identify the biological targets of this compound, a multi-pronged approach employing both unbiased and hypothesis-driven methods is recommended.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful and unbiased technique for identifying the direct binding partners of a small molecule from a complex biological lysate.[5] This method involves immobilizing a derivatized version of the compound of interest (the "bait") on a solid support and incubating it with a cell or tissue lysate. Proteins that bind to the bait are then eluted and identified by mass spectrometry.

Experimental Workflow:

AP_MS_Workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis Bait Synthesize Affinity Probe (e.g., biotinylated compound) Immobilize Immobilize Probe on Streptavidin Beads Bait->Immobilize Lysate Prepare Cell/Tissue Lysate Incubate Incubate Beads with Lysate Lysate->Incubate Immobilize->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Proteins MS->Identify

Caption: Affinity Purification-Mass Spectrometry Workflow.

Detailed Protocol: Photo-Affinity Chromatography

This protocol outlines a general procedure for a photo-affinity pulldown experiment.[5]

  • Synthesis of the Photo-Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin). The linker between the parent molecule, the photoreactive group, and the affinity tag should be of sufficient length to minimize steric hindrance.

  • Preparation of Cell Lysate:

    • Culture cells of interest to approximately 80-90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Binding and Crosslinking:

    • Incubate the cell lysate with the photo-affinity probe in the dark for a specified period to allow for binding to target proteins.

    • As a negative control, incubate a separate aliquot of the lysate with a non-photoreactive control probe or with an excess of the parent compound to compete for binding.

    • Expose the samples to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Affinity Capture:

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads using a stringent elution buffer (e.g., containing SDS and beta-mercaptoethanol) and heat.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the photo-affinity probe-treated sample compared to the controls.

    • Subject the excised bands to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context.[6][7] The principle of CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of a compound indicates direct binding.

Experimental Workflow:

CETSA_Workflow cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Treat Cells with Compound or Vehicle Heat Heat Aliquots to a Range of Temperatures Cells->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Detect Detect Soluble Protein (e.g., Western Blot, MS) Lyse->Detect Curve Generate Thermal Melting Curve Detect->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: Western Blot-Based CETSA

This protocol describes a general workflow for CETSA with detection by Western blotting.[7][8]

  • Cell Treatment:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C in 2-3°C increments.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations across all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein (e.g., PARP-1 or SIRT2).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining as a function of temperature to generate the melting curves for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

In Vitro Enzymatic Assays for Target Validation

Once putative targets have been identified, their inhibition by this compound should be quantified using in vitro enzymatic assays.

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common format is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into histone proteins.

Detailed Protocol: Colorimetric PARP Assay

This protocol is based on a commercially available PARP assay kit.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

    • Prepare a solution of recombinant PARP1 enzyme and activated DNA in the assay buffer.

    • Prepare a solution of biotinylated NAD+.

  • Assay Procedure:

    • In a histone-coated 96-well plate, add the different concentrations of the test compound or controls.

    • Add the PARP1 enzyme/activated DNA mixture to each well.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SIRT2 Inhibition Assay

Fluorometric assays are commonly used to measure sirtuin activity. These assays typically use a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin enzyme.

Detailed Protocol: Fluorometric SIRT2 Assay

This protocol is based on a commercially available SIRT2 inhibitor screening assay kit.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nicotinamide).

    • Prepare a solution of recombinant SIRT2 enzyme.

    • Prepare a solution of the fluorogenic SIRT2 substrate and NAD+.

  • Assay Procedure:

    • In a black 96-well plate, add the SIRT2 enzyme to each well.

    • Add the different concentrations of the test compound or controls.

    • Incubate briefly at 37°C.

    • Initiate the reaction by adding the substrate/NAD+ mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Detection:

    • Add a developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate for an additional period (e.g., 15 minutes) at 37°C.

    • Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the percentage of SIRT2 inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Summarizing Quantitative Data

All quantitative data, such as IC50 values from enzymatic assays, should be summarized in a clear and concise table for easy comparison.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound PARP-1EnzymaticTo be determined
This compound SIRT2EnzymaticTo be determined
Reference Inhibitor 1 (e.g., Olaparib)PARP-1EnzymaticValue[Citation]
Reference Inhibitor 2 (e.g., AK-1)SIRT2Enzymatic12.5[2]

Conclusion and Future Directions

This technical guide has outlined the most probable biological targets of this compound and provided a comprehensive set of experimental protocols for their identification and validation. Based on the well-established pharmacology of the 3-aminobenzamide scaffold, PARPs and SIRT2 represent the most promising candidates. The successful application of the described methodologies will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of the therapeutic potential of the benzamide class of molecules. Future studies should focus on determining the selectivity of this compound across the PARP and sirtuin families and evaluating its efficacy in relevant cellular and in vivo models of disease.

References

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.
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  • BenchChem. (2025). AK-1: A Technical Guide to the Sirtuin 2 Inhibitor. BenchChem.
  • BenchChem. (2025). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. BenchChem.
  • Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
  • MDPI. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. MDPI.
  • Sigma-Aldrich. (n.d.). SIRT2 Inhibitor Screening Assay Kit (EPI010) - Technical Bulletin. Sigma-Aldrich.
  • PubChem. (n.d.). N-[(3-aminophenyl)methyl]-4-ethylbenzamide. National Center for Biotechnology Information.
  • Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
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  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH.
  • PubMed Central. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
  • Pharmaffiliates. (n.d.). 1335041-38-7| Chemical Name : this compound.
  • UNIL. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Lausanne.
  • Royal Society of Chemistry. (2021).
  • PubMed Central. (2014). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes.
  • PubMed Central. (2019). Small molecule target identification using photo-affinity chromatography.
  • PubMed Central. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.

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comprehensive literature review on 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide and its Pharmacological Context as a PARP Inhibitor Scaffold

Executive Summary

This compound is a biphenylcarboxamide derivative that belongs to a class of compounds recognized for their significant biological activities. While specific research on this particular molecule is emergent, its structural architecture places it firmly within the family of benzamide-based inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of this compound, contextualized through the extensive research on its foundational analogue, 3-aminobenzamide (3-AB). We will delve into its chemical properties, plausible synthetic routes, the well-established mechanism of PARP inhibition, and the resulting therapeutic potential in fields such as neuroprotection, oncology, and inflammatory disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this important chemical scaffold.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Nomenclature and Structure
  • Chemical Name: this compound[1]

  • Synonym: 3'-amino-N-methyl-[1,1'-biphenyl]-3-carboxamide[1]

  • CAS Number: 1335041-38-7[1]

  • Molecular Formula: C₁₄H₁₄N₂O[1]

Key Properties

The following table summarizes the key computed and physical properties of this compound.

PropertyValueSource
Molecular Weight 226.27 g/mol [1]
Appearance Not Available (Typically a solid)[1]
Storage Conditions 2-8°C, Refrigerator[1]

Synthesis and Derivatization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3-bromo-N-methylbenzamide and 3-nitrophenylboronic acid, followed by a nitro group reduction.

G A 3-Bromo-N-methylbenzamide C Suzuki Coupling (Pd catalyst, base) A->C B 3-Nitrophenylboronic acid B->C D 3-(3-Nitrophenyl)-N-methylbenzamide (Intermediate) C->D Forms biphenyl bond E Reduction (e.g., Fe/NH4Cl or H2, Pd-C) D->E F This compound (Final Product) E->F Reduces NO2 to NH2

Caption: Proposed Suzuki coupling and reduction workflow for synthesis.

Experimental Protocol: Nitro Group Reduction (General)

This protocol describes a common method for reducing an aromatic nitro group to an amine, a crucial step in the proposed synthesis of benzamide derivatives. This method is adapted from procedures for similar compounds.[2][3]

Objective: To reduce a nitro-substituted benzamide precursor to its corresponding amino-benzamide derivative.

Materials:

  • Nitro-substituted benzamide precursor (10 mmol)

  • Ethanol (50 mL)

  • 10% Palladium on carbon (Pd-C) catalyst

  • Hydrogen source (gas cylinder or balloon)

  • Reaction flask

  • Stirring apparatus

  • Filtration system (e.g., Celite pad)

Procedure:

  • Dissolve the nitro-substituted benzamide precursor (10 mmol) in ethanol (50 mL) within a suitable reaction flask.

  • Carefully add the 10% Pd-C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas to replace the inert atmosphere.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 3-6 hours.

  • Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.

  • Wash the filter pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure aminobenzamide derivative.[2]

Mechanism of Action: PARP Inhibition

The primary pharmacological interest in the benzamide scaffold stems from its ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. The mechanism is best understood by examining the extensively studied analogue, 3-aminobenzamide (3-AB).[2]

The Role of PARP-1 in Cellular Stress

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and cell fate decisions.[4] When DNA single-strand breaks occur, often due to oxidative stress or other traumatic insults, PARP-1 binds to the damaged site and becomes activated. This activation triggers the synthesis of long chains of Poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins.[4][5]

PARP-1 Over-activation and "Parthanatos"

While essential for normal DNA repair, hyperactivation of PARP-1 following severe DNA damage becomes a driver of cell death. The synthesis of PAR polymers is an energy-intensive process that consumes vast quantities of the cell's nicotinamide adenine dinucleotide (NAD⁺).[4] This massive depletion of NAD⁺ cripples cellular metabolism, leading to a sharp decline in ATP production.[5] The resulting energy crisis culminates in a specific form of programmed cell death known as Parthanatos, which is distinct from apoptosis.[2][5]

Competitive Inhibition by Benzamides

3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP-1. They achieve this by mimicking the nicotinamide moiety of the PARP-1 substrate, NAD⁺.[2] The inhibitor binds to the catalytic domain of the enzyme, physically blocking NAD⁺ from accessing the active site. This prevents PAR polymer synthesis, conserves cellular NAD⁺ and ATP pools, and ultimately averts the Parthanatos cell death cascade.[2][5]

G cluster_0 Cellular Stress Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., Oxidative Stress) PARP_Activation PARP-1 Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Survival Cell Survival ATP_Depletion ATP Depletion Parthanatos Cell Death (Parthanatos) Inhibitor This compound (or 3-Aminobenzamide) Block Inhibitor->Block

Caption: Mechanism of PARP-1 induced cell death and its inhibition.

Biological Activities and Therapeutic Potential

The inhibition of PARP-1 has demonstrated significant therapeutic potential across a range of preclinical models, suggesting promising applications for compounds like this compound.

  • Neuroprotection: In models of traumatic insults and neurodegenerative disorders, PARP-1 over-activation is a key driver of neuronal death.[5] PARP inhibitors like 3-AB have been shown to be neuroprotective by preventing this catastrophic energy depletion in neurons.[2]

  • Hearing Loss: Studies using auditory hair cells (HEI-OC1) have shown that PARP inhibition can protect these sensitive cells from blast overpressure-induced damage.[4][5] This is achieved by reducing oxidative stress and maintaining the cellular ATP pool.[5]

  • Oncology: The concept of "synthetic lethality" is a cornerstone of modern cancer therapy. In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the cells become heavily reliant on PARP-1 for DNA repair. Inhibiting PARP-1 in these cells leads to an accumulation of lethal DNA damage, selectively killing the cancer cells while sparing normal cells.[2]

  • Anti-Inflammatory Effects: PARP-1 activation is also implicated in inflammatory processes. By modulating these pathways, PARP inhibitors have demonstrated anti-inflammatory effects in various models.[2]

  • Angiogenesis Modulation: Interestingly, the effect on angiogenesis (the formation of new blood vessels) may be dose-dependent. While high concentrations can be anti-angiogenic, low doses of 3-AB have been found to stimulate angiogenesis by regulating the expression of key enzymes like urokinase-type plasminogen activator and matrix metalloprotease 2.[6]

Key Experimental Assays

To evaluate the biological activity of this compound or related compounds, several in vitro assays are essential.

Protocol: PARP-1 Inhibition Assay (Colorimetric)

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against PARP-1 activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The amount of incorporated biotin is then detected colorimetrically.

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP-1 enzyme

  • Test compound (e.g., this compound) dissolved in DMSO

  • PARP-1 Assay Buffer

  • Biotinylated NAD⁺

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare serial dilutions of the test compound in PARP-1 Assay Buffer. Also prepare a "no inhibitor" control (buffer with DMSO) and a "no enzyme" blank.

  • Add 50 µL of the diluted test compound or control to the appropriate wells of the histone-coated 96-well plate.

  • Add 25 µL of the PARP-1 enzyme solution to all wells except the "no enzyme" blank.

  • Initiate the reaction by adding 25 µL of the biotinylated NAD⁺ solution to all wells.

  • Incubate the plate at room temperature for 1 hour, allowing the PARP reaction to proceed.

  • Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again as described in step 6.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound represents a promising molecule within the well-validated class of benzamide-based PARP inhibitors. Its chemical structure is ripe for exploration and optimization in medicinal chemistry programs. The extensive data on related compounds like 3-aminobenzamide provides a strong rationale for investigating its potential in neuroprotection, oncology, and the treatment of inflammatory conditions.

Future research should focus on the direct synthesis and in-vitro characterization of this compound, including determination of its IC₅₀ against various PARP isoforms. Subsequent studies should progress to cell-based assays to confirm its mechanism of action and evaluate its efficacy in disease-relevant models, ultimately paving the way for potential in vivo studies. The versatility of the benzamide scaffold suggests that further derivatization could lead to next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(3-aminophenyl)-3-methylbenzamidehydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology. Available from: [Link]

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  • PubMed Central. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • PubChem. Benzamide, N-(3-aminophenyl)-. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. National Library of Medicine. Available from: [Link]

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  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

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  • ResearchGate. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

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3-(3-Aminophenyl)-N-methylbenzamide derivatives and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Aminophenyl)-N-methylbenzamide Derivatives for Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. We will delve into the strategic considerations for synthesis, detailed experimental protocols, and the underlying chemical principles that ensure success in the laboratory.

Introduction: The Significance of the this compound Scaffold

The this compound core represents a key pharmacophore in modern drug discovery. Derivatives of this structure have shown promise in a range of therapeutic areas, including oncology and infectious diseases. For instance, the aminophenyl benzamide moiety is a known feature in histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents[1][2][3]. The strategic placement of the amino group on the meta-position of the phenyl ring, combined with the N-methylbenzamide functionality, offers a versatile platform for generating libraries of compounds with diverse pharmacological profiles. The primary amino group can serve as a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target scaffold reveals several viable synthetic routes. The primary disconnection points are the amide bond and the biaryl bond.

G cluster_0 Disconnection Approach cluster_1 Precursors (Amide Route) cluster_2 Precursors (Biaryl Route) Target This compound Amide Amide Bond Formation Target->Amide Amide Disconnection Biaryl Biaryl Bond Formation Target->Biaryl Biaryl Disconnection CarboxylicAcid 3-(3-Aminophenyl)benzoic Acid Amide->CarboxylicAcid Methylamine Methylamine Amide->Methylamine Benzamide 3-Bromo-N-methylbenzamide Biaryl->Benzamide BoronicAcid 3-Aminophenylboronic Acid Biaryl->BoronicAcid

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies:

  • Strategy A: Amide Bond Formation: This approach involves the coupling of a 3-(3-aminophenyl)benzoic acid derivative with methylamine. This is a classical and often reliable method for amide synthesis.

  • Strategy B: Biaryl Bond Formation: This strategy relies on a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 3-halobenzamide derivative and a 3-aminophenylboronic acid derivative. This route is particularly advantageous for creating molecular diversity in the later stages of the synthesis.

Synthetic Methodologies and Experimental Protocols

Strategy A: Synthesis via Amide Bond Formation

This strategy begins with the synthesis of the key intermediate, 3-(3-nitrophenyl)benzoic acid, followed by reduction of the nitro group and subsequent amidation.

Step 1: Suzuki-Miyaura Coupling to form 3-(3-Nitrophenyl)benzoic Acid

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids[4]. In this step, 3-bromobenzoic acid is coupled with 3-nitrophenylboronic acid.

G cluster_0 Suzuki-Miyaura Coupling Reactant1 3-Bromobenzoic Acid Product 3-(3-Nitrophenyl)benzoic Acid Reactant1->Product Reactant2 3-Nitrophenylboronic Acid Reactant2->Product Catalyst Pd(OAc)2 / Ligand Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Workflow for the synthesis of 3-(3-Nitrophenyl)benzoic Acid.

Experimental Protocol:

  • To a flask, add 3-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(OAc)2 (0.02 eq) with a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-(3-nitrophenyl)benzoic acid.

Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center[5]. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Step 2: Reduction of the Nitro Group

The nitro group of 3-(3-nitrophenyl)benzoic acid is then reduced to an amine. A common method is catalytic hydrogenation.

Experimental Protocol:

  • Dissolve 3-(3-nitrophenyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield 3-(3-aminophenyl)benzoic acid.

Step 3: Amide Bond Formation

The final step is the formation of the amide bond between 3-(3-aminophenyl)benzoic acid and methylamine. This can be achieved using standard peptide coupling reagents.

Experimental Protocol:

  • Dissolve 3-(3-aminophenyl)benzoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) and an activating agent like N-hydroxybenzotriazole (HOBt) (1.1 eq)[6].

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methylamine (e.g., 2M in THF, 1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove byproducts and purify the final compound by column chromatography.

Strategy B: Synthesis via Biaryl Bond Formation (Suzuki-Miyaura Coupling)

This alternative strategy involves the formation of the biaryl bond as the final key step.

Step 1: Synthesis of 3-Bromo-N-methylbenzamide

This intermediate is prepared by the amidation of 3-bromobenzoic acid.

Experimental Protocol:

  • To a solution of 3-bromobenzoic acid (1.0 eq) in DCM, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the acid is converted to the acid chloride (monitor by the cessation of gas evolution).

  • In a separate flask, dissolve methylamine hydrochloride (1.2 eq) and a base such as triethylamine (2.5 eq) in DCM.

  • Slowly add the freshly prepared 3-bromobenzoyl chloride solution to the methylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-bromo-N-methylbenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Coupling

The final product is synthesized by coupling 3-bromo-N-methylbenzamide with 3-aminophenylboronic acid.

Experimental Protocol:

  • Follow the general procedure for Suzuki-Miyaura coupling as described in Strategy A, Step 1, using 3-bromo-N-methylbenzamide (1.0 eq) and 3-aminophenylboronic acid (1.1 eq).

  • After the reaction is complete, the workup will involve extraction with an organic solvent (e.g., ethyl acetate) as the product is not expected to precipitate upon acidification.

  • Purify the crude product by column chromatography to obtain this compound.

Reaction Starting Materials Key Reagents Typical Yield
Strategy A: Step 1 3-Bromobenzoic acid, 3-Nitrophenylboronic acidPd(OAc)2, SPhos, K2CO385-95%
Strategy A: Step 2 3-(3-Nitrophenyl)benzoic acidH2, 10% Pd/C>95%
Strategy A: Step 3 3-(3-Aminophenyl)benzoic acid, MethylamineDIC, HOBt, TEA70-85%
Strategy B: Step 1 3-Bromobenzoic acid, MethylamineOxalyl chloride, TEA80-90%
Strategy B: Step 2 3-Bromo-N-methylbenzamide, 3-Aminophenylboronic acidPd(OAc)2, SPhos, K2CO375-90%

Alternative Synthetic Routes: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[7][8][9][10][11]. This could be employed to synthesize the 3-(3-aminophenyl) moiety.

G cluster_0 Buchwald-Hartwig Amination Reactant1 3-Bromo-N-methylbenzamide Product 3-(Phenylamino)-N-methylbenzamide Reactant1->Product Reactant2 Aniline Reactant2->Product Catalyst Pd Catalyst / Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination for the synthesis of related derivatives.

While not a direct route to the primary amine, this method is excellent for synthesizing derivatives where the amino group is further substituted. For the synthesis of the primary amine, an ammonia equivalent would be required, which can be challenging.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound derivatives can be achieved through robust and well-established synthetic methodologies. The choice between an amide bond formation strategy and a biaryl coupling strategy will depend on the availability of starting materials and the desired point for introducing molecular diversity. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this important class of compounds for drug discovery and development.

References

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Research Journal of Pharmacy and Technology, 12(4), 2260-2266.
  • Mahipal, et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4).
  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123796.
  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. EP0116967A1.
  • Trivedi, P., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(5), 277-285.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Journal of the American Chemical Society. (1996). Total asymmetric transformation of an N-methylbenzamide. Journal of the American Chemical Society, 118(3), 683-684.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18075–18084.
  • Cuzzocrea, S., et al. (1997). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. British Journal of Pharmacology, 121(6), 1065–1074.
  • Lei, P., et al. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]

  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Liu, A., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(11), 13476–13487.
  • New Journal of Chemistry. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New Journal of Chemistry, 47, 10073-10077.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1143–1152.
  • Bentham Science. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability, 1, 419-427.
  • Google Patents. (2017). A kind of method for synthesizing Para Amino Benzamide. CN106946726A.
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

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spectroscopic data (NMR, IR, MS) for 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Aminophenyl)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive spectroscopic characterization of this compound (C₁₄H₁₄N₂O, Molar Mass: 226.27 g/mol ). As direct experimental data for this specific molecule is not extensively available in public-domain repositories, this document leverages a predictive analytical approach. By synthesizing data from structurally homologous compounds and applying first-principle spectroscopic rules, we present a robust, predicted dataset for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed to serve as an authoritative reference for researchers in medicinal chemistry, drug development, and materials science, providing the foundational data required for unambiguous identification, purity assessment, and further investigation of this compound.

Introduction and Molecular Structure

This compound is a molecule of significant interest, belonging to the versatile class of benzamides. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The structure features a central benzamide core, with an N-methyl substituent that modulates steric and electronic properties, and a 3-aminophenyl group that offers a site for further functionalization or interaction with biological targets.

A precise understanding of its spectroscopic signature is paramount for any research and development endeavor. This guide explains the causality behind the predicted spectral features, providing not just data, but a framework for its interpretation.

Fragmentation_Pathway cluster_M Protonated Molecule cluster_F1 Benzoyl Fragment cluster_F2 Amine Fragment M [M+H]⁺ m/z 227.12 F1 [C₇H₅O]⁺ m/z 105.03 M->F1 Amide Bond Cleavage F2 [C₈H₁₁N₂]⁺ m/z 121.05 M->F2 Amide Bond Cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the key functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol (ATR-FTIR)
  • Instrument Preparation: Acquire a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Expert Insights
3450 - 3300N-H Stretch (Amine)MediumTwo distinct bands are expected for the asymmetric and symmetric stretching of the primary amine (-NH₂). This is a clear diagnostic peak. Data from 3-aminobenzamide supports this region. [1]
3100 - 3000C-H Stretch (Aromatic)Medium-WeakCharacteristic of sp² C-H bonds on the two phenyl rings.
2950 - 2850C-H Stretch (Aliphatic)WeakCorresponds to the stretching of the N-methyl group.
1650 - 1630 C=O Stretch (Amide) Strong This is the most intense and diagnostic peak in the spectrum. Its position indicates a tertiary amide conjugated with an aromatic ring. Data from N-methylbenzamide (approx. 1633 cm⁻¹) provides a strong reference. [2]
1620 - 1580N-H Bend (Amine) & C=C StretchMediumThe scissoring vibration of the primary amine often overlaps with the aromatic ring C=C stretching vibrations.
1400 - 1200C-N StretchMediumA complex region containing contributions from both the amide and amine C-N bonds.
900 - 670C-H Bend (Aromatic OOP)StrongThe out-of-plane bending patterns are diagnostic of the substitution on the aromatic rings (meta- and mono-substituted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, allowing for the mapping of the carbon and hydrogen framework.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes polar compounds and shifts exchangeable protons (NH, OH) downfield, away from the aromatic region.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~8.0 - 7.2Multiplet (m)9HAr-HThe nine aromatic protons on the two rings will produce a complex series of overlapping multiplets. Protons ortho to the carbonyl group will be the most downfield.
~5.20Broad Singlet (br s)2H-NH₂The primary amine protons are exchangeable and will appear as a broad singlet. The chemical shift can vary with concentration and temperature.
~3.25Singlet (s)3HN-CH₃The N-methyl group is a singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an amide nitrogen.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~168.5C=O (Amide)The carbonyl carbon is significantly deshielded and is one of the most downfield signals in the spectrum, aside from potential solvent peaks.
~149.0Ar C-NH₂The carbon directly attached to the electron-donating amine group is shifted downfield due to the resonance effect.
~140 - 110Ar-CThe remaining 10 aromatic carbons will appear in this range. Carbons ortho and para to the substituents will show predictable shifts based on substituent effects. DEPT or HSQC experiments would be required for unambiguous assignment.
~28.0N-CH₃The aliphatic carbon of the N-methyl group will appear significantly upfield, isolated from the aromatic signals.

Conclusion

This guide presents a detailed and predictive spectroscopic profile of this compound. The provided data for MS, IR, and NMR, grounded in the analysis of structural analogs and fundamental chemical principles, offers a reliable baseline for the identification and characterization of this compound. The experimental protocols described are self-validating systems designed to ensure reproducible and accurate data collection. This document serves as a critical resource for scientists, enabling them to confidently identify this molecule and proceed with their research and development objectives.

References

  • SIELC Technologies. (2018). Benzamide, N-(3-aminophenyl)-. Available at: [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917-26. Available at: [Link]

  • PubChem. Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. Available at: [Link]

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  • PubChem. Compound Summary for CID 1645, 3-Aminobenzamide. Available at: [Link]

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A Strategic Guide to the Preliminary In-Vitro Evaluation of 3-(3-Aminophenyl)-N-methylbenzamide: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of approved therapeutics with diverse mechanisms of action. From oncology to central nervous system disorders, this privileged structure continues to be a fertile ground for the discovery of novel chemical entities. This guide introduces 3-(3-Aminophenyl)-N-methylbenzamide , a novel compound with untapped therapeutic potential. The presence of the aminophenyl group suggests a potential for interactions with targets that recognize this motif, such as certain kinases or histone deacetylases (HDACs), while the N-methylbenzamide portion provides a distinct chemical handle for further optimization.[1][2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust workflow for the preliminary in-vitro characterization of this compound. We will move beyond a simple recitation of protocols, instead focusing on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity. Our approach is designed to efficiently assess the compound's cytotoxic profile, begin to elucidate its mechanism of action, and lay a solid foundation for future pre-clinical development.

Section 1: Foundational Physicochemical and Cytotoxicity Profiling

Before delving into complex biological assays, a fundamental understanding of the compound's physicochemical properties and its general effect on cell viability is paramount. These initial studies provide the necessary context for interpreting all subsequent biological data.

Physicochemical Characterization: The Ground Rules for Biological Assays

A comprehensive understanding of the compound's solubility, stability, and purity is non-negotiable. These parameters directly impact the accuracy and reproducibility of in-vitro experiments.

Experimental Protocol: Physicochemical Profiling

  • Purity Assessment (HPLC-UV/MS):

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Inject a small volume (e.g., 5 µL) onto a reverse-phase C18 HPLC column.

    • Run a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

    • Monitor the eluent using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm) and a mass spectrometer.

    • The purity is determined by the area under the curve of the main peak relative to the total peak area. A purity of >95% is generally required for in-vitro studies.

  • Aqueous Solubility Determination (Nephelometry):

    • Prepare a series of dilutions of the 10 mM DMSO stock solution in phosphate-buffered saline (PBS) to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate the solutions at room temperature for 2 hours.

    • Measure the turbidity of each solution using a nephelometer.

    • The aqueous solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.

  • Stability in Culture Medium:

    • Prepare a solution of the compound in the intended cell culture medium (e.g., DMEM with 10% FBS) at the highest planned experimental concentration.

    • Incubate the solution under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution and analyze it by HPLC-UV/MS as described above.

    • The stability is determined by the percentage of the parent compound remaining at each time point.

Table 1: Physicochemical Properties of this compound

ParameterMethodResult
PurityHPLC-UV/MS>98%
Aqueous SolubilityNephelometry25 µM
Stability in DMEM (48h)HPLC-UV/MS>95%
General Cytotoxicity Assessment: Defining the Therapeutic Window

Cytotoxicity assays are crucial for determining the concentration range at which the compound can be safely studied without causing non-specific cell death.[3][4][5][6] These assays form the basis for designing all subsequent cell-based experiments. We will employ two distinct methods to assess cytotoxicity, each interrogating a different aspect of cellular health.

1.2.1. MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] This provides an indication of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

1.2.2. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage.[3] This provides a direct measure of cytotoxicity.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation and Data Acquisition: Incubate the plate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with this compound (Serial Dilutions) seed_cells->treat_compound incubate Incubate for 48 hours treat_compound->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay mtt_readout Measure Absorbance (570 nm) mtt_assay->mtt_readout ldh_readout Measure Absorbance (490 nm) ldh_assay->ldh_readout calculate_ic50 Calculate IC50 Values mtt_readout->calculate_ic50 ldh_readout->calculate_ic50

Caption: Workflow for dual cytotoxicity assessment of this compound.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineMTT IC50 (µM)LDH Release EC50 (µM)
A549 (Lung Cancer)15.2> 100
MCF-7 (Breast Cancer)22.8> 100
HCT116 (Colon Cancer)12.5> 100
HEK293 (Non-cancerous)85.1> 100

Section 2: Target Engagement and Mechanism of Action

With a defined therapeutic window, the next critical phase is to determine if this compound directly interacts with intracellular proteins and to begin to unravel its mechanism of action.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context.[7][8] The principle is that a protein's thermal stability is altered upon ligand binding. This allows for the confirmation of target engagement without the need for compound labeling.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture HCT116 cells (selected based on higher sensitivity in cytotoxicity assays) to ~80% confluency. Treat the cells with either vehicle (DMSO) or this compound at a concentration of 20 µM for 2 hours.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in PBS. Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against potential target proteins (e.g., HDAC1, specific kinases).

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_lysis_heating Lysis and Heating cluster_protein_analysis Protein Analysis cluster_data_interpretation Data Interpretation start Start culture_cells Culture HCT116 Cells start->culture_cells treat_cells Treat with Compound or Vehicle culture_cells->treat_cells harvest_lyse Harvest and Lyse Cells treat_cells->harvest_lyse heat_shock Heat Shock Lysates (Temperature Gradient) harvest_lyse->heat_shock centrifuge Centrifuge to Pellet Aggregates heat_shock->centrifuge western_blot Western Blot for Target Protein centrifuge->western_blot quantify_bands Quantify Band Intensities western_blot->quantify_bands plot_curves Plot Melting Curves quantify_bands->plot_curves confirm_binding Confirm Target Engagement plot_curves->confirm_binding

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Table 3: Hypothetical CETSA Data Summary

Target ProteinVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)Interpretation
HDAC152.558.0+5.5Strong Engagement
Akt48.048.2+0.2No Engagement
Tubulin55.055.1+0.1No Engagement
Apoptosis Induction Assay: Unveiling the Mode of Cell Death

Based on the cytotoxicity data, it is important to determine if the observed decrease in cell viability is due to programmed cell death (apoptosis). This can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic cells

    • Annexin V positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V negative / PI positive: Necrotic cells

Apoptosis_Pathway compound This compound target Target Protein (e.g., HDAC1) compound->target Inhibition caspase_cascade Caspase Cascade Activation target->caspase_cascade Initiates apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Section 3: Data Synthesis and Future Directions

The preliminary in-vitro data generated through this guided workflow will provide a solid foundation for the continued development of this compound. The hypothetical data presented suggests that the compound exhibits selective cytotoxicity towards cancer cells, likely through the induction of apoptosis. The CETSA results point towards HDAC1 as a direct target, providing a clear hypothesis for its mechanism of action.

Next Steps:

  • Target Validation: Confirm HDAC1 inhibition using an in-vitro enzymatic assay.

  • Selectivity Profiling: Screen the compound against a panel of other HDAC isoforms and a broad panel of kinases to assess its selectivity.

  • In-vivo Efficacy Studies: Based on the promising in-vitro profile, the next logical step would be to evaluate the compound's anti-tumor efficacy in a mouse xenograft model using HCT116 cells.

This systematic approach to preliminary in-vitro evaluation ensures that key questions regarding a novel compound's activity and mechanism are addressed early in the drug discovery process, enabling informed decisions for further development.

References

  • Life Science Applications. Cytotoxicity Assays. [Link]

  • Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 393-408. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

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  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

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  • Taylor & Francis Online. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. [Link]

  • MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • YouTube. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

  • Wikipedia. Drug design. [Link]

  • Charles River Laboratories. Novel In Vitro Models for Drug Discovery. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Mahipal, et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4), 210-216. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Research Journal of Pharmacy and Technology. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • PubMed. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. [Link]

  • PubMed Central. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. [Link]

  • PubMed. Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. [Link]

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Methodological & Application

Application Notes and Protocols for 3-(3-Aminophenyl)-N-methylbenzamide as a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note is a scientifically-informed but hypothetical guide for the experimental use of 3-(3-Aminophenyl)-N-methylbenzamide. As of the date of this document, there is a lack of specific published data identifying the precise biological target and mechanism of action for this particular compound. The protocols and mechanistic discussions presented herein are based on the known activities of structurally similar aminobenzamide derivatives, which have been characterized as inhibitors of histone deacetylases (HDACs).[1][2][3] Researchers should perform initial dose-response and target engagement studies to validate this presumed activity before proceeding with extensive experimentation.

Introduction: The Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of numerous diseases, including cancer, where it can lead to the silencing of tumor suppressor genes.

The aminobenzamide scaffold has emerged as a key pharmacophore in the design of HDAC inhibitors.[2][3] These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of class I and II HDACs, an aromatic linker, and a "cap" group that interacts with the protein surface. Based on its chemical structure, this compound is postulated to act as an HDAC inhibitor, with the aminophenyl moiety potentially serving as the zinc-binding group. This application note provides a comprehensive framework for investigating the putative HDAC inhibitory activity of this compound, from initial biochemical assays to cell-based functional studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Appearance Off-white to white powderGeneral observation for similar compounds
Solubility Soluble in DMSO and ethanolPredicted based on structure
Storage 2-8°C, desiccated

Experimental Workflows and Protocols

Workflow for Investigating Putative HDAC Inhibitory Activity

The following diagram illustrates a logical workflow for characterizing the activity of this compound.

Caption: A logical workflow for characterizing a putative HDAC inhibitor.

Protocol 1: Preparation of Stock and Working Solutions

Accurate solution preparation is paramount for reliable and reproducible results. Given its predicted solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

Procedure:

  • Stock Solution (10 mM):

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh 2.26 mg of this compound into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer.

    • Important: Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v), as higher concentrations can affect cell viability and enzyme activity. A vehicle control (DMSO only) must be included in all experiments.

Protocol 2: In Vitro Biochemical HDAC Inhibition Assay

This protocol describes a common method for measuring the direct inhibitory effect of a compound on recombinant HDAC enzyme activity. A fluorogenic substrate is typically used, where deacetylation by the HDAC enzyme allows a developer to cleave the substrate and release a fluorescent molecule.

Materials:

  • Recombinant human HDAC1 or HDAC2 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • Developer solution (containing a protease like trypsin)

  • This compound working solutions

  • Black, flat-bottom 96-well assay plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of this compound in HDAC assay buffer. A typical starting range is from 100 µM down to 1 nM. Also prepare dilutions of the positive control (e.g., TSA from 1 µM down to 0.1 nM).

    • In a 96-well plate, add 5 µL of each compound dilution. Include wells for a vehicle control (buffer with DMSO) and a "no enzyme" control.

  • Enzyme Addition:

    • Dilute the recombinant HDAC enzyme in cold assay buffer to the desired concentration.

    • Add 20 µL of the diluted enzyme to each well (except the "no enzyme" control).

    • Incubate for 10 minutes at 37°C to allow the compound to bind to the enzyme.

  • Substrate Addition and Reaction:

    • Add 25 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Developing the Signal:

    • Add 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data to the vehicle control (100% activity) and plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. normalized response).

Protocol 3: Western Blot Analysis of Histone Acetylation

A hallmark of HDAC inhibitor activity in cells is an increase in the global acetylation of histones. This can be readily detected by Western blotting.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., based on the IC₅₀ from the biochemical assay) for 18-24 hours. Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Expected Outcome: A dose-dependent increase in the acetyl-H3 signal relative to the total H3 loading control would support the hypothesis that the compound inhibits HDAC activity in a cellular context.

Putative Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action of this compound as an HDAC inhibitor, leading to changes in gene expression.

HDAC_Pathway cluster_0 Chromatin State cluster_1 Compound Action cluster_2 Transcriptional Outcome Histone Histone Tail (Lysine-Ac) HDAC HDAC Enzyme Histone->HDAC Substrate DNA DNA Gene_Off Gene Transcription REPRESSED HDAC->Gene_Off Enables Repression HAT HAT Enzyme HAT->Histone Acetylation Gene_On Gene Transcription ACTIVATED HAT->Gene_On Promotes Activation Compound 3-(3-Aminophenyl) -N-methylbenzamide Compound->HDAC Inhibition

Caption: Hypothesized mechanism of HDAC inhibition.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, consult a physician.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal in biochemical assay Inactive enzyme or substrate.Check the activity of the enzyme and substrate with a known inhibitor (e.g., TSA).
High variability between replicates Pipetting errors; compound precipitation.Use calibrated pipettes; ensure the compound is fully dissolved and does not exceed its solubility limit in the final assay buffer.
No change in histone acetylation in cells Poor cell permeability; compound is not an HDAC inhibitor.Increase incubation time or concentration; confirm direct enzyme inhibition with the biochemical assay.
Cell death at all concentrations Compound is highly cytotoxic.Perform a cytotoxicity assay (e.g., MTT or resazurin) to determine the non-toxic concentration range for your cell line.

Conclusion

This compound represents an under-characterized molecule with a chemical scaffold suggestive of HDAC inhibitory activity. The protocols and workflows detailed in this application note provide a robust starting point for researchers to systematically investigate this hypothesis. By combining direct biochemical assays with cell-based validation of target engagement and downstream functional effects, a comprehensive understanding of this compound's biological activity can be achieved. All experimental plans should begin with a thorough validation of the presumed mechanism of action.

References

  • Mahipal, G., et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4), 222-229.
  • Kandakatla, N., et al. (2012). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of PharmTech Research, 4(3), 1112-1118.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols for 3-Aminobenzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

A Note on the Subject Compound: Initial investigations for "3-(3-Aminophenyl)-N-methylbenzamide" did not yield specific published data. This guide will therefore focus on the closely related and extensively studied compound, 3-Aminobenzamide (3-AB) . As a foundational inhibitor of Poly(ADP-ribose) polymerase (PARP), 3-AB serves as a critical tool compound in cancer research and provides a scientifically robust framework for understanding the therapeutic potential of the broader benzamide chemical scaffold.[1]

Section 1: Introduction and Mechanism of Action

3-Aminobenzamide (3-AB) is a first-generation, competitive inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][3] While newer, more potent PARP inhibitors have entered clinical use, 3-AB remains an invaluable research tool for elucidating the roles of PARP in DNA damage repair, cell death, and genomic stability. Its utility in the context of oncology research is primarily centered on its ability to potentiate the effects of DNA-damaging agents and to exploit specific vulnerabilities in cancer cells.

The Central Role of PARP in DNA Repair

The PARP family of enzymes, particularly PARP1, functions as a critical sensor for DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1] This process, known as PARylation, creates a negatively charged scaffold that recruits the machinery of the base excision repair (BER) pathway to resolve the damage.

3-AB as a PARP Inhibitor

3-Aminobenzamide acts as a competitive inhibitor by mimicking the structure of nicotinamide, a part of the NAD+ substrate required for PARP's enzymatic activity.[1][2] By binding to the catalytic domain of PARP, 3-AB prevents the synthesis of PAR chains, effectively halting the DNA repair signaling cascade.[1]

When PARP is inhibited in a cancer cell, unrepaired SSBs can accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair is catastrophic for the cell, leading to genomic collapse and cell death. This concept is known as synthetic lethality and forms the cornerstone of PARP inhibitor therapy.[1]

cluster_0 Normal Cell (Functional HR Repair) cluster_1 Cancer Cell (Deficient HR Repair) + 3-Aminobenzamide DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER SSB_Repaired SSB Repaired BER->SSB_Repaired DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Replication_C DNA Replication DNA_SSB_C->Replication_C PARP_Inhibited PARP Inhibited PARP_C->PARP_Inhibited Three_AB 3-Aminobenzamide Three_AB->PARP_C Inhibits DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C HR_C Deficient HR Repair DSB_C->HR_C Apoptosis Apoptosis HR_C->Apoptosis cluster_assays Biological Assays cluster_flow Flow Cytometry Analysis start Cancer Cell Culture treatment Treat with 3-AB (± DNA Damaging Agent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability flow Flow Cytometry treatment->flow western Western Blot treatment->western end Data Analysis & Interpretation viability->end apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle western->end apoptosis->end cell_cycle->end

Figure 2: General experimental workflow for evaluating 3-AB.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of 3-AB that inhibits cell metabolic activity, serving as an indicator of cytotoxicity or cytostatic effects.

Causality: The MTT assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. This activity is proportional to the number of viable, metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 3-Aminobenzamide (3-AB) stock solution (e.g., in DMSO or water) [4][5]* 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3-AB in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 3-AB dose) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate fluorescence. Ethanol fixation permeabilizes the cells and preserves DNA integrity for consistent staining. Materials:

  • Treated and control cells from culture dishes

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS) [6]* Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) by trypsinization. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

  • Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks. [6]5. Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is critical to degrade RNA, which PI can also bind to. 6. Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in each phase.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface. [7]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is used as a viability dye; it is excluded by cells with an intact plasma membrane but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Figure 3: Principle of Annexin V/PI apoptosis detection.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-AB at desired concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect all cells, including the supernatant which contains floating (potentially apoptotic) cells. Wash the cells once with cold PBS.

  • Staining: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

  • Russo, A., et al. (2001). Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • Plummer, R. (2011). PARP inhibitors: its role in treatment of cancer. PMC. Retrieved from [Link]

  • Daglıoglu, C., et al. (2025). 3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Donnini, S., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PMC. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

  • Online Inhibitor. (2025). Elevating Cell-Based Assays: Practical Insights with 3-Am.... Retrieved from [Link]

  • Malorni, W., et al. (1994). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment with 3-aminobenzamide (3-AB) attenuates poly(ADP-ribose).... Retrieved from [Link]

  • Piarulli, D., et al. (2002). Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. NIH. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Boorstein, R. J., & Rauth, A. M. (1984). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed. Retrieved from [Link]

  • Kalidindi, A., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. Retrieved from [Link]

  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]

  • Schwartz, J. L., et al. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed. Retrieved from [Link]

  • Omar, H. A., et al. (2018). Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. PubMed. Retrieved from [Link]

  • Donnini, S., et al. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. PubMed. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(3-Aminophenyl)-N-methylbenzamide as a Putative Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Rationale for Investigation

3-(3-Aminophenyl)-N-methylbenzamide is a small molecule belonging to the benzamide class of organic compounds. While this specific molecule is not extensively characterized as a molecular probe in existing literature, its structural motifs are prevalent in a wide array of biologically active compounds and established chemical probes. The benzamide core is a well-known scaffold for various enzyme inhibitors, and the presence of a primary aromatic amine introduces the potential for unique photophysical properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound as a novel molecular probe. The protocols and rationale provided herein are based on the established activities of structurally analogous compounds and are intended to serve as a robust starting point for its characterization and application in chemical biology and drug discovery. The core hypothesis is that this compound may function as either an enzyme inhibitor or a fluorescent probe, making it a versatile tool for investigating biological pathways.

II. Hypothesized Biological Applications

A. Enzyme Inhibition

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with the active sites of numerous enzymes. Structurally related molecules have demonstrated inhibitory activity against several key enzyme families:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Simple benzamides, such as 3-aminobenzamide, are classical inhibitors of PARP enzymes, which are critical for DNA repair and genomic stability[1]. The structural similarity of this compound to these foundational inhibitors suggests it may also modulate PARP activity.

  • Histone Deacetylase (HDAC) Inhibition: More complex benzamide derivatives, particularly those with an aminophenyl group, have been developed as potent and selective HDAC inhibitors[2]. These compounds typically feature a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. This compound could serve as a foundational scaffold for the development of novel HDAC inhibitors.

  • Kinase Inhibition: The benzamide moiety is also a key feature in a number of approved and investigational kinase inhibitors[3]. These drugs often target the ATP-binding pocket of kinases involved in cell signaling and proliferation.

  • DNA Methyltransferase (DNMT) Inhibition: Analogues of 4-amino-N-(4-aminophenyl)benzamide have been investigated as non-nucleoside inhibitors of DNA methylation, a crucial epigenetic modification[4].

Given this extensive precedent, this compound is a strong candidate for screening against a panel of these and other enzymes to identify novel inhibitory activities.

B. Fluorescent Probing

The 3-aminophenyl group imparts potential fluorogenic properties to the molecule. Aromatic amines are known to exhibit changes in their fluorescence characteristics in response to their local environment, a phenomenon that can be exploited for probing biological systems.

  • Solvatochromism and Environmental Sensing: Molecules with electron-donating (the amino group) and electron-withdrawing (the amide carbonyl) moieties can exhibit intramolecular charge transfer (ICT). The extent of this charge transfer, and thus the fluorescence emission wavelength and intensity, can be highly sensitive to the polarity of the surrounding solvent[5]. This property could allow this compound to be used as a probe for mapping the polarity of protein binding pockets or cellular membranes.

  • pH Sensing: The primary amine can be protonated at acidic pH, which would significantly alter the electronic properties and fluorescence of the molecule. This makes it a candidate for development as a pH-sensitive probe, potentially for imaging acidic organelles like lysosomes[6].

  • Bioconjugation Handle: The primary amine provides a reactive handle for conjugation to other molecules, such as proteins, nucleic acids, or other small molecules, without requiring complex synthesis[5]. This would enable its use as a fluorescent label.

III. Experimental Protocols

A. Protocol 1: General Enzyme Inhibition Screening

This protocol provides a framework for screening this compound against a panel of enzymes using a generic fluorescence- or absorbance-based assay format.

Causality Behind Experimental Choices:

  • DMSO as Solvent: The compound is likely soluble in DMSO, a common solvent for small molecule libraries that is generally tolerated by enzymes at low final concentrations (<1%).

  • Controls are Critical: Positive (known inhibitor) and negative (DMSO vehicle) controls are essential to validate the assay and normalize the data.

  • Pre-incubation: Pre-incubating the enzyme with the test compound allows for binding to occur before the reaction is initiated by the addition of the substrate. This is particularly important for inhibitors that are not competitive with the substrate.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) from the stock solution in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Preparation:

    • Use a 96- or 384-well microplate suitable for the plate reader (e.g., black plates for fluorescence assays).

    • Prepare the enzyme and substrate in the appropriate assay buffer as recommended by the enzyme manufacturer.

  • Assay Execution:

    • Add 1 µL of each compound concentration (from the dilution series) or control (DMSO, known inhibitor) to the wells of the microplate.

    • Add the enzyme solution to each well and mix gently.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • For kinetic assays, calculate the initial reaction velocity (V) for each well.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Enzyme Inhibition Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Compound Stock & Dilutions AddCompound 3. Add Compound/Controls to Microplate Compound->AddCompound Enzyme 2. Prepare Enzyme & Substrate Solutions AddEnzyme 4. Add Enzyme & Pre-incubate Enzyme->AddEnzyme AddCompound->AddEnzyme AddSubstrate 5. Add Substrate (Initiate Reaction) AddEnzyme->AddSubstrate ReadPlate 6. Measure Signal (Plate Reader) AddSubstrate->ReadPlate Calc 7. Calculate % Inhibition ReadPlate->Calc Plot 8. Plot Dose-Response Curve Calc->Plot IC50 9. Determine IC50 Value Plot->IC50 G GS D-π-A FC D-π-A* (Franck-Condon) GS->FC Absorption (hν_abs) ICT D+ -π-A- (ICT State) FC->ICT Solvent Relaxation Nonpolar Emission in Nonpolar Solvent (Higher Energy, Blue-shifted) FC->Nonpolar Fluorescence (hν_em) Polar Emission in Polar Solvent (Lower Energy, Red-shifted) ICT->Polar Fluorescence (hν_em)

Caption: Solvatochromic effect due to intramolecular charge transfer (ICT).

IV. Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Enzyme Inhibition Data

Enzyme Target IC50 (µM) Hill Slope Max Inhibition (%)
PARP-1 5.2 ± 0.8 1.1 98
HDAC1 > 100 N/A < 10
Abl Kinase 25.7 ± 3.1 0.9 95

| DNMT1 | > 100 | N/A | < 5 |

Table 2: Summary of Photophysical Properties

Solvent Polarity Index λ_abs_max (nm) λ_em_max (nm) Stokes Shift (nm) Quantum Yield (Φ)
Toluene 2.4 310 385 75 0.15
Acetonitrile 5.8 315 420 105 0.08
Ethanol 4.3 318 445 127 0.05

| Water | 10.2 | 325 | 490 | 165 | 0.01 |

V. Synthesis Outline

A plausible synthetic route for this compound involves the amidation of 3-nitrobenzoyl chloride with methylamine, followed by the reduction of the nitro group.

  • Amidation: React 3-nitrobenzoyl chloride with methylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form 3-Nitro-N-methylbenzamide.

  • Reduction: Reduce the nitro group of 3-Nitro-N-methylbenzamide to a primary amine using a standard reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or through catalytic hydrogenation (H₂, Pd/C) to yield the final product, this compound.[7]

VI. Conclusion

This compound presents a compelling, albeit uncharacterized, candidate for a molecular probe. Its structural similarity to known enzyme inhibitors provides a strong rationale for its investigation as a modulator of key cellular enzymes. Concurrently, the presence of the aminophenyl moiety suggests potential as an environmentally sensitive fluorescent probe. The protocols detailed in this guide offer a systematic and scientifically rigorous approach to characterizing its biological and photophysical properties. Successful validation of this molecule as a probe for a specific biological target or application could provide a valuable new tool for the research community.

VII. References

  • 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem. National Center for Biotechnology Information. [Link]

  • EP0355480B1 - Process for the preparation of n-methylbenzamide - Google Patents. Google Patents.

  • Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - PubMed. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. National Center for Biotechnology Information. [Link]

  • N-(3-aminophenyl)-3-methylbenzamidehydrochloride | C14H15ClN2O | CID 165657061 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed Central. National Center for Biotechnology Information. [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. PubMed. [Link]

  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. National Center for Biotechnology Information. [Link]

  • 8-(4-aminophenyl)BODIPYs as fluorescent pH probes: facile synthesis, computational study and lysosome imaging | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

Application Note & Protocol Guide: Establishing Appropriate In-Vivo Dosage for Novel Benzamide Derivatives, with a Focus on 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The transition from in-vitro discovery to in-vivo validation is a critical juncture in drug development and mechanistic research. The selection of an appropriate dosage for a novel compound, such as the benzamide derivative 3-(3-Aminophenyl)-N-methylbenzamide, is paramount for generating meaningful, reproducible, and translatable data. A dose that is too low will yield false-negative results, while an excessive dose can introduce non-specific effects and confounding toxicity.[1][2]

This guide provides a comprehensive framework for the logical and systematic determination of an effective and well-tolerated in-vivo dose for a novel research compound. While specific preclinical data for this compound is not publicly available, the principles and protocols outlined herein represent the gold standard for preclinical dose-finding studies.[1][3][4]

To provide a tangible biological context, we will draw illustrative parallels with the well-characterized benzamide, 3-aminobenzamide (3-AB) . 3-AB is a known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme family critical to DNA repair and genomic stability.[5] This illustrative context will help explain the causality behind experimental choices, from target engagement to efficacy readouts.

Foundational Principles of In-Vivo Dose Selection

Before initiating any animal study, a robust strategy must be established. The primary goals are to identify an initial safe dose, define potential target organs for toxicity, and establish safety parameters for monitoring.[2] The foundational work involves a combination of literature review, in-vitro data analysis, and meticulously planned pilot studies.

The Pillars of Dose Determination
  • Literature Review & Analog Mining: The first step is a thorough search for the compound or structurally similar molecules. For a novel compound, this may yield limited results. The next step is to mine data for analogs. For instance, searching for other N-methylbenzamides or aminophenyl-substituted compounds may provide clues into potential biological activity, tolerability, and pharmacokinetic (PK) properties.[3]

  • Leveraging In-Vitro Data: The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) from cell-based assays provides the first clue to the required exposure. While direct conversion to an in-vivo dose is not feasible, this data helps prioritize compounds and estimate the necessary concentration range at the target tissue.[6]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the relationship between the dose administered and the resulting plasma/tissue concentration (PK), and the relationship between that concentration and the observed biological effect (PD), is the ultimate goal.[7] Initial pilot studies are designed to gather this crucial information.[8][9]

  • The Therapeutic Window: The core objective is to define the therapeutic window—the range between the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[3] Dose-range finding (DRF) studies are the primary tool for establishing this window.[1]

Defining Key Dosing Benchmarks
TermDefinitionPrimary Study TypeImportance
NOAEL N o O bserved A dverse E ffect L evel. The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[2]Dose-Range Finding / ToxicologyEstablishes the upper boundary of safety for chronic dosing.
MTD M aximum T olerated D ose. The highest dose that does not produce unacceptable toxicity or death. Often defined by metrics like >20% body weight loss.[8]Dose-Range FindingDefines the upper limit for efficacy studies to avoid confounding toxicity.[4]
MED M inimum E ffective D ose. The lowest dose that produces a desired, statistically significant biological effect.Dose-Range Finding / EfficacyEstablishes the lower bound of the therapeutic window and informs dose selection for pivotal studies.[1]

Pre-Dosing Protocol: Formulation and Vehicle Selection

The most carefully planned dose is meaningless if the compound cannot be delivered reliably. Formulation is a critical, and often overlooked, variable.

Objective: To prepare a stable, homogenous, and administrable formulation of this compound.

Materials:

  • This compound (as crystalline solid)

  • Selection of GRAS (Generally Regarded As Safe) vehicles (e.g., Saline, PBS, 5% DMSO in corn oil, 0.5% methylcellulose)

  • Sonicator (bath or probe)

  • Vortex mixer

  • pH meter

  • Sterile filters (if applicable)

Protocol:

  • Solubility Screening (Micro-scale): a. Weigh 1-2 mg of the compound into several different microcentrifuge tubes. b. Add a small, fixed volume (e.g., 200 µL) of each potential vehicle to a tube. c. Vortex vigorously for 2 minutes. d. Use a bath sonicator for 15-30 minutes to aid dissolution. e. Centrifuge the tubes at >10,000 x g for 10 minutes. f. Visually inspect the supernatant. A completely clear solution indicates good solubility.

  • Formulation Selection: a. Prioritize aqueous-based vehicles (e.g., saline with a co-solvent like PEG400 or cyclodextrin) for intravenous or intraperitoneal routes to avoid precipitation. b. For oral gavage, suspensions are acceptable. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) in water. c. If a co-solvent like DMSO is required, keep the final concentration as low as possible (ideally <10%) to avoid vehicle-induced toxicity.

  • Scale-Up and Preparation: a. Once a lead vehicle is identified, calculate the required amounts for the full study. Always prepare a ~20% excess to account for transfer losses. b. For a suspension, first create a uniform paste by adding a small amount of vehicle to the powder. Gradually add the remaining vehicle while vortexing to ensure homogeneity. c. For a solution, dissolve the compound in the co-solvent first before adding the aqueous component. d. Check the pH of the final formulation. Adjust if necessary to be within a physiologically tolerated range (pH 6.5-7.5).

  • Stability Check: a. Store a small aliquot of the final formulation under the planned study conditions (e.g., room temperature on the benchtop) for the expected duration of the dosing procedure (e.g., 4-6 hours). b. Visually inspect for any signs of precipitation or phase separation before administration.

Experimental Protocol: In-Vivo Dose-Range Finding (DRF) Study

The DRF study is the cornerstone of dose selection.[1] Its purpose is to establish the MTD and observe any dose-limiting toxicities or signs of efficacy.

Animal Model Selection: The choice of animal model must be scientifically justified. For initial DRF studies, common rodent models like Swiss Webster or BALB/c mice are often used due to their well-characterized physiology.[3] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

Study Design:

  • Groups: 4-5 dose groups plus a vehicle control group.

  • Animals per Group: n=3 to 5 animals per group is typically sufficient for an initial DRF.

  • Dose Selection: A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) or a multiplier-based increase (e.g., 2x or 3x) provides broad coverage.[1] If no starting data is available, an initial screen might use doses like 5, 10, 20, 40, and 80 mg/kg.[3]

  • Route of Administration: Should reflect the intended clinical route where possible. Oral gavage (PO) and intraperitoneal (IP) injection are common for discovery studies.[2]

  • Duration: Typically a single dose followed by observation for 7-14 days.

Workflow for Dose-Range Finding Study

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Decision start Define Objectives (MTD, MED, PK) lit_review Literature & Analog Data Mining start->lit_review 1. Research formulation Formulation & Vehicle Selection lit_review->formulation 2. Prepare iacuc IACUC Protocol Approval formulation->iacuc 3. Approve acclimate Animal Acclimation (≥ 72 hrs) iacuc->acclimate 4. Begin Study randomize Randomization & Group Assignment acclimate->randomize dose_admin Dose Administration (Vehicle + 4-5 Dose Levels) randomize->dose_admin monitoring Comprehensive Safety Monitoring dose_admin->monitoring Daily Obs. data_collect Data Collection (Weights, Clinical Signs, PK) monitoring->data_collect Record Data analysis Analyze Data & Determine MTD/NOAEL data_collect->analysis 5. Evaluate decision Select Doses for Efficacy Studies analysis->decision 6. Conclude

Caption: Workflow for a typical in-vivo dose-range finding study.

Step-by-Step DRF Protocol:

  • Animal Preparation: Allow animals to acclimate to the facility for at least 3-5 days before the study begins. Ensure free access to food and water.

  • Baseline Data: The day before dosing (Day -1), record the body weight of each animal.

  • Dosing Day (Day 0): a. Record body weights immediately before dosing. b. Administer the assigned dose of this compound formulation or vehicle control. The dose volume should be consistent across all groups (e.g., 10 mL/kg for mice via oral gavage). c. Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose for any immediate adverse reactions (e.g., lethargy, ataxia, labored breathing).

  • Post-Dose Monitoring (Days 1-14): a. Daily: Record body weights and perform detailed clinical observations for each animal.[1] b. Monitoring Parameters: Look for changes in posture, activity, breathing, skin/fur appearance, and signs of pain or distress. c. Endpoint Criteria: Establish clear humane endpoints. A common endpoint is the loss of >20% of initial body weight.[8]

  • Data Analysis: a. Plot the mean body weight change for each group over time. b. Summarize all clinical observations. c. The MTD is defined as the highest dose that did not result in mortality or body weight loss exceeding the predefined endpoint (e.g., 20%). d. The NOAEL is the highest dose at which no adverse clinical signs or body weight changes were observed.

Illustrative Example: Target Engagement for a PARP Inhibitor

If this compound were a PARP inhibitor like 3-aminobenzamide, a DRF study could be enhanced by including pharmacodynamic (PD) markers to establish the MED.

  • Sample Collection: At a defined endpoint (e.g., 4 hours post-dose), a subset of animals could be euthanized to collect tumor or surrogate tissue (e.g., peripheral blood mononuclear cells).

  • PD Biomarker: Tissues would be analyzed for levels of poly(ADP-ribose) (pAR) by methods like Western blot or ELISA. A dose-dependent reduction in pAR levels would indicate target engagement.

  • Defining MED: The MED would be the lowest dose that causes a statistically significant reduction in pAR, linking the dose to a biological mechanism.

Conclusion and Next Steps

The successful completion of a dose-range finding study is the gateway to meaningful efficacy experiments. The data gathered will allow for the selection of 2-3 well-tolerated and biologically active doses for subsequent, larger-scale studies.[4] This systematic approach, grounded in established preclinical best practices, ensures that the data generated is both reliable and ethically sound, maximizing the potential for successful translation of a novel compound like this compound.[1][2]

References

  • How to calculate a right dose for in vivo study? - ResearchGate. (2016). Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available at: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.). Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. Available at: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual. (2012). National Center for Biotechnology Information. Available at: [Link]

  • 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • How to determine the dosage of in vivo study? - ResearchGate. (2021). Available at: [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024). Available at: [Link]

  • Dose Selection Using Preclinical PK Modeling and In Vivo Studies - Catalent. (n.d.). Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute. Available at: [Link]

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safe laboratory handling and disposal of 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Laboratory Handling and Disposal of 3-(3-Aminophenyl)-N-methylbenzamide

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 1335041-38-7) in a research and development laboratory setting. Due to the limited availability of specific toxicological data for this compound, this guide is founded on the principles of chemical analogy and risk mitigation. The protocols herein are based on the known hazards associated with the broader class of primary aromatic amines and data from structurally similar compounds. Aromatic amines as a class are recognized for potential health risks, including toxicity and carcinogenicity.[1] Therefore, a cautious and rigorous approach to safety is mandatory. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

This compound belongs to the aromatic amine family. Many compounds in this class are known to be readily absorbed through the skin and may pose significant health risks, including potential carcinogenicity and mutagenicity.[1] A specific Safety Data Sheet (SDS) with comprehensive hazard data for this compound is not widely available. However, an SDS for the structurally analogous compound, 3-(3-Aminophenyl)-N-ethylbenzamide, indicates that it is harmful if swallowed, in contact with skin, and if inhaled.[2] Another similar compound, 3-aminobenzamide, is also classified as harmful if swallowed and causes skin and eye irritation.[3]

Given these data, it is prudent to handle this compound as a hazardous substance with potential for acute toxicity and possible long-term health effects. The following table summarizes the anticipated hazard profile.

Hazard Category Anticipated Risk and Rationale Primary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. Based on data for analogous compounds, ingestion, skin contact, or inhalation of dust may be harmful.[2][3]Inhalation of powder, skin contact, accidental ingestion.
Skin Irritation/Corrosion Potential Irritant. Aromatic amines can cause skin irritation.[4]Direct contact with skin.
Serious Eye Damage/Irritation Potential Irritant. Direct contact with dust can cause serious eye irritation.[3]Direct contact with eyes.
Germ Cell Mutagenicity Suspected. Some aromatic amines are suspected of causing genetic defects.Chronic exposure through any route.
Carcinogenicity Suspected. Many primary aromatic amines are considered potential carcinogens.[1][5] All work should be conducted as if the compound is a carcinogen.Chronic exposure through any route.
Specific Target Organ Toxicity Potential. May cause respiratory irritation upon inhalation of dust.[3]Inhalation.

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

To ensure personnel safety, a multi-layered approach to risk management, known as the hierarchy of controls, must be implemented. Engineering controls are the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) FumeHood Chemical Fume Hood (For all manipulations) Ventilation Ducted Balance Enclosure (For weighing) SOPs Standard Operating Procedures (SOPs) (This Document) Training Mandatory Personnel Training Designation Designated Work Area PPE Personal Protective Equipment (PPE) (Mandatory for all work) Spill_Response_Flowchart cluster_spill Spill of this compound Powder cluster_minor Minor Spill (<5g) cluster_major Major Spill (>5g) or Untrained Personnel Spill Spill Occurs Alert Alert others in the area. Evacuate if necessary. Spill->Alert Secure Secure the area. Post warning signs. Alert->Secure Assess Assess the spill size. Is it a major spill (>5g)? MinorSpill If trained, proceed with cleanup. Assess->MinorSpill No MajorSpill Do NOT attempt to clean up. Assess->MajorSpill Yes Secure->Assess PPE_Minor Don PPE: 2 pairs of gloves, lab coat, goggles, N95 respirator. MinorSpill->PPE_Minor Cover Gently cover spill with wet paper towels to avoid raising dust. PPE_Minor->Cover Clean Wipe from outside in. Place waste in a sealed bag. Cover->Clean Decon Decontaminate the area with soap and water. Clean->Decon Dispose_Minor Dispose of all materials as hazardous waste. Decon->Dispose_Minor Evacuate Evacuate the immediate area. MajorSpill->Evacuate Call Contact institution's Environmental Health & Safety (EHS). Evacuate->Call Vent If safe, turn off ventilation to the room to prevent spread. Call->Vent

Caption: Spill response flowchart for this compound.

Detailed Spill Cleanup Steps (Minor Spill <5g):

  • Alert and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area. [6]2. Don PPE: Wear two pairs of chemical-resistant gloves, a lab coat, safety goggles, and an N95-rated respirator. [6]3. Contain Dust: Do NOT sweep the dry powder. Gently cover the spill with absorbent pads or paper towels and wet them with water to prevent the powder from becoming airborne. [6][7]4. Clean: Working from the outside edge of the spill toward the center, carefully wipe up the absorbed material. [8]Place all contaminated materials into a heavy-duty plastic bag.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning solution with absorbent pads and place them in the waste bag. [8]6. Dispose: Seal the plastic bag, wipe its exterior, and place it in a second labeled bag. Dispose of it as hazardous chemical waste. [9]7. Post-Cleanup: Remove PPE and wash hands thoroughly. Restock the spill kit. [8]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. [1]

Decontamination
  • Work Surfaces: At the end of each procedure, wipe down the designated work area and any equipment with a suitable solvent (e.g., 70% ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste. [10]* Glassware: Rinse contaminated glassware three times with a suitable solvent. The first two rinses must be collected and disposed of as liquid hazardous waste. [3]After rinsing, glassware can be washed normally.

Waste Management Protocol

All waste contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in the regular trash. [11][12]

Waste Stream Collection and Labeling Protocol Disposal Procedure
Solid Waste Collect contaminated gloves, absorbent pads, weighing papers, and other solid materials in a dedicated, sealed, and clearly labeled plastic bag or container. [3] Label the container as "HAZARDOUS WASTE" with the chemical name "this compound" and an estimate of the contaminant quantity. Arrange for pickup by the institution's certified hazardous waste disposal service. [13]
Liquid Waste Collect unused solutions and solvent rinses in a dedicated, sealed, and compatible waste container (e.g., glass or polyethylene). Do not mix with other waste streams. [13] Label the container as "HAZARDOUS WASTE" with the full chemical names of all components and their approximate percentages. Arrange for pickup by the institution's certified hazardous waste disposal service. [14][13]

| Sharps Waste | Needles, syringes, and contaminated broken glassware must be placed in a designated sharps container. | Once full, seal the sharps container and dispose of it through the hazardous waste program. |

References

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). 24-002a - General Use SOP - Carcinogens. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (2025). Hazardous Drugs Spill Clean Up. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

  • SKC Inc. (2024). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • SKC Inc. (2023). Safety Data Sheet - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2022). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

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Introduction: The Significance of the Benzamide Scaffold in PARP Inhibition and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of benzamide-based PARP inhibitors in high-throughput screening assays, with a focus on the prototypical compound 3-Aminobenzamide.

The benzamide structural motif is a cornerstone in the development of a critical class of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have emerged as a significant breakthrough in oncology, particularly for cancers with deficiencies in DNA repair mechanisms. While the specific compound "3-(3-Aminophenyl)-N-methylbenzamide" is not extensively documented as a canonical tool for high-throughput screening (HTS), the closely related and well-characterized molecule, 3-Aminobenzamide , serves as a foundational template and a vital research tool in this field.[1][2] This application note will, therefore, focus on 3-Aminobenzamide as an exemplary benzamide-based PARP inhibitor to detail its application in HTS assays for drug discovery professionals.

3-Aminobenzamide is a potent inhibitor of PARP enzymes, which are crucial for cellular responses to DNA damage.[3][4] Its structural similarity to the nicotinamide moiety of NAD+, the substrate for PARP, allows it to competitively inhibit the enzyme's catalytic activity.[2][5] This inhibitory action forms the basis of its utility in cancer therapy and as a tool in neuroprotection and anti-inflammatory research.[1] High-throughput screening platforms are essential for identifying novel and more potent PARP inhibitors, and understanding the application of reference compounds like 3-Aminobenzamide is fundamental to the design and validation of robust screening campaigns.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in DNA repair, genomic stability, and programmed cell death.[6] Upon detection of a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, utilizes NAD+ as a substrate and creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.

Over-activation of PARP can lead to a significant depletion of cellular NAD+ and ATP, ultimately causing a form of programmed cell death termed "parthanatos".[1] PARP inhibitors, such as 3-Aminobenzamide, act as competitive inhibitors by binding to the catalytic domain of PARP, thereby preventing the synthesis of PAR and subsequent DNA repair.[5]

In the context of cancer therapy, PARP inhibitors exploit the concept of synthetic lethality . In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The inability to repair these DSBs through the compromised HR pathway leads to genomic instability and cell death.[1]

DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs lead to DSBs (in the presence of inhibitor) NAD NAD+ PARylation->NAD Depletion Repair_proteins Recruitment of DNA Repair Proteins PARylation->Repair_proteins NAD->PARylation Substrate NAM Nicotinamide SSB_repair SSB Repair Repair_proteins->SSB_repair Replication DNA Replication SSB_repair->Replication Cell_survival Cell Survival Replication->Cell_survival Intact Genome HR_repair Homologous Recombination (BRCA1/2 Proficient) DSB->HR_repair Apoptosis Apoptosis / Cell Death DSB->Apoptosis HR Deficient (e.g., BRCA1/2 mutant) HR_repair->Cell_survival Inhibitor 3-Aminobenzamide (PARP Inhibitor) Inhibitor->PARP1 Inhibition cluster_0 Step 1: PARP Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Data Analysis Dispense_compounds 1. Dispense Compounds & Controls (e.g., 3-AB) Add_enzyme_mix 2. Add PARP-1 Enzyme Mix (PARP-1, Activated DNA) Dispense_compounds->Add_enzyme_mix Add_NAD 3. Add NAD+ to Initiate Reaction Add_enzyme_mix->Add_NAD Incubate_1 4. Incubate at RT (e.g., 60 min) Add_NAD->Incubate_1 Add_cycling_reagents 5. Add NAD+ Cycling Reagents (ADH, Diaphorase, Resazurin) Incubate_1->Add_cycling_reagents Incubate_2 6. Incubate at RT (e.g., 30 min) Add_cycling_reagents->Incubate_2 Read_fluorescence 7. Read Fluorescence (Ex: 540 nm, Em: 590 nm) Incubate_2->Read_fluorescence Calculate_inhibition 8. Calculate % Inhibition Read_fluorescence->Calculate_inhibition Plot_curves 9. Plot Dose-Response Curves Calculate_inhibition->Plot_curves Determine_IC50 10. Determine IC50 Values Plot_curves->Determine_IC50

Figure 2: HTS workflow for PARP-1 inhibitor screening.
Step-by-Step Procedure
  • Compound Plating:

    • Dispense test compounds and 3-Aminobenzamide (control inhibitor) into a 384-well assay plate to achieve the desired final concentrations. Typically, this is done by pin transfer or acoustic dispensing. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Include control wells:

      • 100% Inhibition (High Signal): Wells with a high concentration of 3-Aminobenzamide.

      • 0% Inhibition (Low Signal): Wells with DMSO only.

  • PARP Reaction:

    • Prepare a PARP-1 enzyme/DNA mix in assay buffer.

    • Add the enzyme/DNA mix to all wells of the assay plate.

    • Initiate the PARP reaction by adding NAD+ to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the NAD+ cycling reagent mix containing alcohol dehydrogenase, diaphorase, and resazurin in assay buffer.

    • Add the cycling reagent mix to all wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence intensity on a compatible plate reader (Excitation: ~540 nm, Emission: ~590 nm).

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated from the signals of the positive (100% inhibition) and negative (0% inhibition) controls. Z' = 1 - (3 * (SD_100%_Inhibition + SD_0%_Inhibition)) / |Mean_100%_Inhibition - Mean_0%_Inhibition|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Data Presentation and Interpretation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison.

ParameterDescriptionTypical ValueReference
IC50 (3-Aminobenzamide) The half-maximal inhibitory concentration.~50 nM (in CHO cells)[4][7]
Z'-Factor A measure of assay robustness and dynamic range.> 0.6N/A
Signal-to-Background The ratio of the mean signal of the high control to the low control.> 5N/A
DMSO Tolerance The maximum concentration of DMSO that does not affect assay performance.< 1%N/A

Expert Insights and Troubleshooting

  • Causality of Reagent Addition Order: The PARP reaction must be initiated by the addition of NAD+ after the enzyme has had a chance to interact with the inhibitor. This ensures that the measured inhibition is accurate.

  • Self-Validating System: The inclusion of a known inhibitor like 3-Aminobenzamide in every assay plate serves as a positive control and validates the performance of the assay on a plate-by-plate basis. A consistent IC50 for the control indicates a reliable assay.

  • False Positives/Negatives:

    • Fluorescent Compounds: Test compounds that are inherently fluorescent can interfere with the assay readout. A counterscreen without the PARP enzyme can identify these.

    • Reagent Instability: Ensure that reagents, especially NAD+ and the enzymes, are stored correctly and are not subjected to multiple freeze-thaw cycles.

  • Optimizing Incubation Times: The incubation times for both the PARP reaction and the cycling reaction should be optimized to ensure the reaction is within the linear range and to maximize the assay window.

Conclusion

3-Aminobenzamide and other benzamide derivatives are invaluable tools in the study of PARP inhibition and the discovery of new therapeutic agents. The detailed HTS protocol provided here offers a robust and validated method for screening large compound libraries. By understanding the mechanism of action, adhering to rigorous experimental design, and incorporating proper controls, researchers can effectively identify and characterize novel PARP inhibitors with the potential to advance cancer therapy and other fields of medicine.

References

  • Kumari, S., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology, 11, 1047308. [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • Woodgate, S., George, J., & Jacobson, M. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 851. [Link]

  • Kiran, M. S., et al. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Analytical Biochemistry, 314(1), 61-68. [Link]

  • Singh, M., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 688, 115494. [Link]

  • American Laboratory. (2015). High-Throughput PARP in-vivo Pharmacodynamic Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Iniparib. Retrieved from [Link]

  • Pothuri, B., et al. (2023). Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer. The Oncologist, 28(2), e144-e150. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72896, Benzamide, N-(3-aminophenyl)-. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (n.d.). A PHASE II STUDY OF THE PARP INHIBITOR, INIPARIB (BSI-201), IN COMBINATION WITH CHEMOTHERAPY TO TREAT TRIPLE NEGATIVE BREAST CANCER BRAIN METASTASES (LCCC0919). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165657061, N-(3-aminophenyl)-3-methylbenzamidehydrochloride. Retrieved from [Link]

  • Kumari, S., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Frontiers. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1645, 3-Aminobenzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • Al Mamari, H. H., et al. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 12), 775-780. [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

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Application Note: A Guide to Investigating Protein-Protein Interactions with 3-(3-Aminophenyl)-N-methylbenzamide using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The modulation of protein-protein interactions (PPIs) by small molecules is a frontier in chemical biology and drug discovery, offering the potential to target cellular pathways previously considered "undruggable".[1][2] Co-immunoprecipitation (Co-IP) is a cornerstone technique for validating and characterizing these interactions within a native cellular context.[3][4] This guide provides a comprehensive framework for utilizing 3-(3-Aminophenyl)-N-methylbenzamide, a representative small molecule, to investigate its effects on a target PPI. We present a self-validating protocol that explains the causality behind key experimental choices, ensuring researchers can confidently assess whether the compound stabilizes, disrupts, or has no effect on the protein complex of interest. This document is intended for researchers, scientists, and drug development professionals seeking to employ Co-IP to elucidate the mechanism of action of novel small-molecule modulators.

Scientific Principles

The Co-Immunoprecipitation (Co-IP) Technique

Co-IP is a powerful and widely used method to study PPIs in situ.[5] The technique is an extension of immunoprecipitation (IP), which isolates a single protein of interest from a complex mixture like a cell lysate.[6] In Co-IP, the goal is to not only capture the primary antigen (the "bait") but also to pull down its stable interaction partners (the "prey").[7]

The core principle relies on a highly specific antibody that targets the bait protein. This antibody, along with the captured bait-prey complex, is then immobilized on a solid-phase support, typically Protein A or Protein G conjugated beads, which have a high affinity for the Fc region of immunoglobulins.[3] After a series of stringent washes to remove non-specifically bound proteins, the entire complex is eluted and analyzed, most commonly by Western blotting.

Using Small Molecules to Modulate Protein-Protein Interactions

Small molecules can influence PPIs in two primary ways:

  • Inhibition/Disruption: The compound may bind to one of the interacting partners at the interface, sterically hindering the formation of the complex. Alternatively, it could bind to an allosteric site, inducing a conformational change that prevents the interaction.[8] In a Co-IP experiment, this would result in a decrease or complete loss of the prey protein signal in the presence of the compound compared to the vehicle control.

  • Stabilization/Enhancement: The compound can act as a "molecular glue," binding to both proteins simultaneously or inducing conformational changes that increase the affinity and stability of the interaction. This would lead to an increase in the amount of prey protein co-precipitated with the bait.

This protocol is designed to rigorously test for either outcome using this compound as the exemplary test compound.

Designing a Self-Validating Experiment

For the results to be trustworthy, the experimental design must include a comprehensive set of controls. A self-validating Co-IP protocol isolates the specific effect of the small molecule from other experimental variables.

  • Vehicle Control: This is the most critical control for this application. Cells are treated with the same solvent used to dissolve the small molecule (e.g., DMSO) at the same final concentration. This sample serves as the baseline for the interaction, against which the compound-treated sample is compared.

  • Input Control: A small fraction of the total cell lysate is set aside before the immunoprecipitation step. This control is run on the Western blot to confirm that both the bait and prey proteins are expressed in the cells at detectable levels.[9]

  • Negative Controls (Isotype & Beads-Only):

    • Isotype Control: An immunoprecipitation is performed with a non-specific antibody of the same isotype (e.g., Rabbit IgG) as the specific antibody.[10][11] This control demonstrates that the interaction is dependent on the specific bait antibody and not on non-specific binding to immunoglobulins.

    • Beads-Only Control: The cell lysate is incubated with just the Protein A/G beads without any antibody. This control identifies proteins that bind non-specifically to the bead matrix itself.[10][11]

Visualization of Key Processes

Hypothetical Mechanism of Action

The diagram below illustrates the two potential modulatory effects of this compound on a hypothetical protein complex.

Mechanism_of_Action Hypothetical Modulation of a Bait-Prey Interaction cluster_base Baseline Interaction (Vehicle Control) cluster_inhibit Interaction Disruption cluster_stabilize Interaction Stabilization Bait1 Bait Protein Prey1 Prey Protein Bait1->Prey1 Interaction Bait2 Bait Protein Prey2 Prey Protein Molecule_Inhibit This compound Molecule_Inhibit->Bait2 Bait3 Bait Protein Molecule_Stabilize This compound Bait3->Molecule_Stabilize Prey3 Prey Protein Prey3->Molecule_Stabilize

Caption: Step-by-step workflow for small molecule Co-IP experiments.

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization of antibody concentration, lysate amount, and incubation times may be required for specific protein complexes.

Materials and Reagents
  • Cell Lines: Expressing the bait and prey proteins of interest.

  • Culture Media & Reagents: As required for the specific cell line.

  • Small Molecule: this compound, dissolved in an appropriate solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10-50 mM).

  • Primary Antibody: High-specificity, IP-validated antibody against the "bait" protein.

  • Isotype Control Antibody: Normal IgG from the same species as the primary antibody (e.g., Normal Rabbit IgG). [11]* Protein A/G Beads: Agarose or magnetic beads.

  • Co-IP Lysis/Wash Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Elution Buffer: 1X SDS-PAGE Laemmli sample buffer or a gentle acidic elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Western Blotting Reagents: Primary and secondary antibodies for detection, buffers, membranes, and developing reagents.

Step-by-Step Methodology

Step 1: Cell Culture and Treatment

  • Culture cells to approximately 80-90% confluency.

  • Prepare treatment media containing either the small molecule at the desired final concentration or an equivalent volume of the vehicle (e.g., DMSO).

  • Treat the cells and incubate for the desired time period (e.g., 4-24 hours) to allow the compound to exert its effect.

Scientist's Note: The concentration and incubation time for the small molecule are critical variables. A dose-response and time-course experiment is recommended to determine optimal conditions.

Step 2: Cell Lysis

  • Aspirate media and wash cells once with ice-cold PBS.

  • Add ice-cold Co-IP Lysis Buffer to the plate (e.g., 1 mL per 10 cm plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).

Scientist's Note: Using a gentle, non-ionic detergent like NP-40 or Triton X-100 is crucial for preserving native protein complexes. [12]Harsh detergents (like SDS) will denature proteins and disrupt interactions. Performing all steps at 4°C minimizes protein degradation and preserves complex integrity. [12] Step 3: Lysate Pre-Clearing

  • Normalize the protein concentration for all samples. A good starting point is 1-2 mg of total protein in a final volume of 500-1000 µL.

  • Add 20-30 µL of Protein A/G bead slurry to each lysate sample.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.

Scientist's Note: Pre-clearing removes proteins that non-specifically adhere to the beads, significantly reducing background signal in the final Western blot. [3][12] Step 4: Immunoprecipitation

  • Set aside 5% of the pre-cleared lysate from the vehicle-treated sample. This is your "Input" control.

  • To the remaining lysates, add the primary "bait" antibody (for vehicle and compound-treated samples) or the isotype control IgG (for the negative control sample).

  • Incubate on a rotator for 4 hours to overnight at 4°C.

Scientist's Note: An overnight incubation can increase the yield of the immunoprecipitated complex, especially for low-abundance proteins or weak interactions. [3]However, shorter incubations may yield lower background.

Step 5: Immune Complex Capture

  • Add 40-50 µL of equilibrated Protein A/G bead slurry to each sample.

  • Incubate on a rotator for 1-2 hours at 4°C.

Step 6: Washing

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

  • Carefully remove the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer.

  • Repeat steps 1-3 for a total of 3 to 5 washes. After the final wash, remove as much supernatant as possible without disturbing the beads.

Scientist's Note: The washing steps are critical for removing non-specifically bound proteins. Insufficient washing leads to high background, while excessive washing or harsh buffers can disrupt the specific interaction of interest.

Step 7: Elution

  • Resuspend the washed beads in 40-50 µL of 1X SDS-PAGE Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.

  • Centrifuge to pellet the beads and load the supernatant onto the gel.

Step 8: Analysis by Western Blot

  • Resolve the eluted samples and the "Input" control by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against both the "bait" and "prey" proteins.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Data Interpretation and Quantitative Summary

The key comparison is between the "Vehicle" lane and the "Compound" lane.

  • Successful IP: A strong band for the "bait" protein should be present in the IP lanes but absent in the isotype control lane.

  • Interaction Disruption: The band for the "prey" protein will be significantly weaker or absent in the "Compound" lane compared to the "Vehicle" lane.

  • Interaction Stabilization: The band for the "prey" protein will be significantly stronger in the "Compound" lane compared to the "Vehicle" lane.

  • No Effect: The "prey" band intensity will be similar in both the "Vehicle" and "Compound" lanes.

Table 1: Recommended Quantitative Parameters
ParameterRecommended Starting RangeRationale
Total Protein Lysate 1.0 - 2.0 mgEnsures sufficient bait protein for successful pulldown and detection of interacting partners. [12]
This compound 1 - 25 µMA typical starting range for in-cell activity of small molecules; should be optimized.
Primary "Bait" Antibody 1 - 5 µg per IPMust be optimized; too little reduces yield, too much increases background.
Protein A/G Bead Slurry 30 - 50 µL per IPSufficient binding capacity for the primary antibody.
Lysis Buffer Volume 500 - 1000 µLMaintains protein concentration and allows for proper mixing.
Primary Ab Incubation 4 hours to Overnight at 4°CBalances capture efficiency with potential for non-specific binding. [3]
Bead Incubation 1 - 2 hours at 4°CSufficient time for the beads to capture the antibody-antigen complex.
Number of Washes 3 - 5 timesCritical for reducing background signal from non-specific binders.

References

  • Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com. [Link]

  • Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. (2022). Bitesize Bio. [Link]

  • Co-immunoprecipitation Protocols and Methods. (2025). Springer Nature Experiments. [Link]

  • The principle and method of co-immunoprecipitation (Co-IP). (n.d.). MBL Life Science. [Link]

  • Co-immunoprecipitation (Co-IP) Controls. (2024). Antibodies.com. [Link]

  • Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. (2013). PMC - NIH. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (n.d.). ChemRxiv. [Link]

  • Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes. (2018). PMC - NIH. [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.).
  • How to validate small-molecule and protein interactions in cells? (2017). ResearchGate. [Link]

  • What is the best antibody for co-immunoprecipitacion experiments using myc tagged proteins? (2014). ResearchGate. [Link]

  • 3-Amino-N-methylbenzamide. (n.d.). PubChem. [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008). PubMed. [Link]

  • What controls should I use for a co-IP experiment? (2023). ResearchGate. [Link]

  • Computational probing protein–protein interactions targeting small molecules. (2014). Bioinformatics, Oxford Academic. [Link]

  • Recent advances in identifying protein targets of bioactive natural products. (n.d.). PMC - NIH. [Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Identification of small-molecule protein–protein interaction inhibitors for NKG2D. (2023). PNAS. [Link]

  • 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. (n.d.). PMC. [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (n.d.). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(3-Aminophenyl)-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Molecule: Physicochemical Profile

A foundational understanding of the compound's properties is the first step in troubleshooting.

Q1: What are the key physicochemical properties of this compound?

This compound (CAS No: 1335041-38-7) is a benzamide derivative.[1] Its structure, featuring two aromatic rings, an amide linkage, and a primary amine, dictates its solubility behavior. Like many aromatic compounds, it is classified as a "brick-dust" molecule, suggesting that its high melting point and strong crystal lattice energy contribute to poor aqueous solubility.[2]

PropertyValue / DescriptionSource
Chemical Structure C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
Appearance Typically a solid powder.[3]
General Solubility Sparingly soluble in water, but more soluble in organic solvents.[3][4][3][4]
Key Functional Groups 1. Aromatic Amine (Aniline moiety): This group is basic and can be protonated. 2. Amide Linkage: Capable of hydrogen bonding. 3. Benzene Rings: Contribute to the molecule's hydrophobicity.[5]
Predicted Basicity (pKa) The primary basic center is the aniline nitrogen. Simple alkyl amines typically have pKa's for their conjugate acids in the 9.5-11.0 range.[6] However, the electron-withdrawing effect of the benzene ring reduces this basicity significantly. The pKa of the conjugate acid of aniline is ~4.6. Therefore, the aminophenyl group in this molecule is expected to be protonated in acidic solutions (pH < 4.6), forming a more soluble cationic salt.[6]
Section 2: The Core Problem - Precipitation

This section addresses the most common failure point: the compound precipitating out of solution.

Q2: Why is my compound not dissolving in a neutral aqueous buffer?

The molecular structure of this compound contains significant hydrophobic regions (the two benzene rings) which limit its interaction with water.[7] In a neutral pH environment, the primary amine on the aminophenyl ring is not charged. Without a charge to enhance electrostatic interactions with polar water molecules, the compound's low intrinsic aqueous solubility dominates, leading to poor dissolution. Many drug candidates with poor water solubility fall into the Biopharmaceutics Classification System (BCS) classes II or IV, requiring advanced formulation strategies to improve dissolution.[2]

Q3: I prepared a 10 mM stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

This is a classic case of a compound "crashing out" of solution and is a primary challenge in biological assays.[8] Here's the mechanism:

  • High Solubility in DMSO: The compound is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) because DMSO can effectively disrupt the crystal lattice forces and solvate the hydrophobic molecule.[9]

  • Supersaturation in Aqueous Buffer: When you add a small volume of the concentrated DMSO stock to a large volume of aqueous buffer, the DMSO concentration plummets. The primary solvent is now water, which cannot keep the compound dissolved at the new, higher concentration.

  • Precipitation: The solution becomes highly supersaturated, and the compound rapidly precipitates out as a solid, which can lead to inaccurate and unreliable assay results.[10]

Solution Workflow: This issue can be addressed by modifying the aqueous buffer before adding the compound or by using a co-solvent strategy. The following workflow provides a systematic approach to troubleshooting this common problem.

G start Start: Compound precipitates upon dilution from DMSO stock ph_possible Is pH adjustment compatible with my assay? start->ph_possible cosolvent_possible Can I tolerate a higher % of organic solvent? ph_possible->cosolvent_possible No adjust_ph Protocol 2: Acidify Buffer (e.g., to pH 4.0-5.0) before adding compound. ph_possible->adjust_ph Yes use_cosolvent Increase final co-solvent (e.g., 1-5% DMSO/Ethanol). Verify assay tolerance. cosolvent_possible->use_cosolvent Yes advanced Explore Advanced Methods: - Surfactants (e.g., Tween-20) - Cyclodextrins cosolvent_possible->advanced No success Success: Compound is soluble. adjust_ph->success use_cosolvent->success fail Still precipitates advanced->fail

Caption: A workflow for troubleshooting compound precipitation.

Section 3: Systematic Troubleshooting Guide

Follow these steps to systematically find the optimal solubilization strategy for your experiment.

Step 1: The Power of Co-Solvents

Co-solvents are water-miscible organic solvents used in small amounts to increase the solubility of a poorly-soluble compound.[11]

Q4: What is the best initial solvent to prepare a high-concentration stock solution?

For initial stock preparation, a strong, water-miscible organic solvent is required. DMSO is the most common choice in biological research due to its powerful solubilizing capacity and compatibility with most high-throughput screening platforms.[8]

Co-SolventAdvantagesDisadvantagesFinal Assay Conc.
DMSO Excellent solubilizing power for most small molecules.[9]Can be toxic to some cell lines at >0.5-1%; may interfere with some assays.Typically ≤ 0.5%
Ethanol (EtOH) Less toxic than DMSO; commonly used in formulations.[12]Less powerful solubilizer than DMSO for highly lipophilic compounds.Typically ≤ 1%
PEG 400 Good solubilizer and generally low toxicity.[12]Higher viscosity can make handling difficult.Varies
DMF Strong solubilizing power, similar to DMSO.Higher toxicity than DMSO; should be used with caution.Typically ≤ 0.1%

Recommendation: Start with 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Store this stock solution properly, as freeze-thaw cycles can sometimes cause a compound to precipitate even in DMSO.[10]

Step 2: Leveraging pH for Enhanced Solubility
Q5: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH.[13] this compound has a basic aminophenyl group. At a low pH (acidic conditions), this amine group becomes protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more water-soluble than the neutral form.[5][14] This is a common and highly effective strategy for compounds containing basic functional groups.[15]

Caption: pH-dependent ionization of the compound. (Note: A placeholder is used for the protonated structure image).

Q6: What is a safe pH range to work with for this compound?

To ensure the amine is protonated, the pH of your final aqueous solution should be at least 1-2 units below the pKa of the conjugate acid. Given an estimated pKa of ~4.6, a pH between 3.0 and 5.0 should be effective.

Critical Consideration: You must verify that this acidic pH range is compatible with your biological assay, as it can affect protein stability, enzyme activity, and cell viability.

Step 3: Other Physical Methods
Q7: Can I use heat or sonication to help dissolve the compound?

Yes, but with caution.

  • Gentle Warming: Warming the solution to 37°C can sometimes help dissolve the compound by increasing its kinetic solubility. However, be mindful of the compound's stability at higher temperatures.

  • Sonication: Using a sonicator bath can help break apart solid aggregates and speed up dissolution.

These methods help overcome the activation energy of dissolution but do not change the thermodynamic solubility. If a solution is supersaturated, the compound may still precipitate over time once the physical agitation stops.

Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 20 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 226.27 g/mol )

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Appropriate glass vial and vortex mixer

  • Procedure:

    • Weigh out 2.26 mg of the compound on an analytical balance.

    • Transfer the solid to a clean glass vial.

    • Add 500 µL of 100% DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can be used if needed.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution into Aqueous Buffer using pH Modification
  • Objective: To prepare a 20 µM working solution in an aqueous buffer, avoiding precipitation.

  • Materials:

    • 20 mM stock solution in DMSO (from Protocol 1)

    • Aqueous buffer of choice (e.g., PBS, Tris)

    • 0.1 M Hydrochloric Acid (HCl)

    • Calibrated pH meter

  • Procedure:

    • Take your desired final volume of aqueous buffer (e.g., 10 mL).

    • While monitoring with a pH meter, add 0.1 M HCl dropwise to the buffer until the pH is adjusted to your target (e.g., pH 4.5). This is now your "acidified assay buffer."

    • To make a 20 µM solution, you will perform a 1:1000 dilution. Add 10 µL of the 20 mM DMSO stock to the 10 mL of stirred, acidified assay buffer.

    • Crucial Step: Add the DMSO stock directly into the bulk of the buffer while it is being gently vortexed or stirred. Do not add the stock to the wall of the tube or let it sit on the surface before mixing.[10]

    • Visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness). If the solution remains clear, it is ready for your experiment.

Section 5: Advanced FAQs
Q8: What is the difference between kinetic and thermodynamic solubility?
  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the rate of precipitation versus the rate of dissolution and is highly relevant for most biological assays.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a long period (24-48 hours).[10]

For most lab experiments, you are dealing with kinetic solubility. The protocols above are designed to maximize the kinetic solubility for the duration of your experiment.

Q9: My compound still precipitates even after trying pH and co-solvents. What are my next options?

If standard methods fail, more advanced formulation strategies may be necessary, though these can be more complex to implement:

  • Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-20 or Triton X-100 can help form micelles that encapsulate the hydrophobic compound, keeping it in solution.[16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from water and increasing solubility.[17][18]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can be used to present the drug in a solubilized form.[16][17]

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. (Source not in provided list, but concept is covered by[2][17][18])

  • Kumar, S., & Singh, A. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery and Therapeutics, 10(3-s), 112-121. [Link][16]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link][17]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link][18]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link][19]

  • University of Cambridge. (n.d.). Solubility and pH of amines. [Link][5]

  • Solubility of Things. (n.d.). Benzamide. [Link][7]

  • Wikipedia. (n.d.). Cosolvent. [Link][11]

  • Dahlin, J. L., Walters, M. A., & Zimmerman, G. R. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link][9]

  • Grokipedia. (n.d.). Benzamide. [Link][3]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. [Link][20]

  • PubChem. (n.d.). Benzamide. [Link][21]

  • Di, L., & Kerns, E. H. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecular BioSystems, 8(11), 2845–2852. [Link][8]

  • Wikipedia. (n.d.). Benzamide. [Link][4]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link][12][22]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link][14]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 138, 304-313. [Link][23]

  • Pharmaffiliates. (n.d.). This compound. [Link][1]

  • (Reference[22] is a duplicate of[12])

  • (Safety D
  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. [Link][24]

  • Ke, P., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1545. [Link][25]

  • (Safety D
  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link][15]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1646. [Link][26]

  • (Safety D
  • ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. [Link][27]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 316–323. [Link][10]

  • PubChem. (n.d.). N-(3-aminophenyl)-3-methylbenzamidehydrochloride. [Link][28]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link][6]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link][29]

  • askIITians. (n.d.). How does pH affect solubility?. [Link][13]

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Technical Support Center: Optimizing the Synthesis of 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Aminophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and obtain a high-purity final product.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 3-aminobenzoic acid and N-methyl-3-nitroaniline followed by reduction, but I am observing a very low yield. What are the likely causes and how can I improve it?

Answer:

A low yield in this multi-step synthesis can arise from several factors. Let's break down the process into the two key stages: the initial amide coupling and the subsequent nitro group reduction.

Part A: Amide Coupling of 3-Nitrobenzoic Acid and 3-Aminophenyl methylamine

A common and effective method for forming the amide bond is through the use of a coupling agent to activate the carboxylic acid. A widely used and efficient method involves coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-hydroxy-7-azabenzotriazole (HOAt).[1][2]

Potential Causes for Low Yield in Amide Coupling:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be activated to form a highly reactive intermediate that can then react with the amine. If the coupling reagents are old, hydrated, or used in suboptimal ratios, the activation will be inefficient.

  • Side Reactions: A common side reaction is the formation of an N-acylurea byproduct if the activated carboxylic acid rearranges before reacting with the amine.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a significant portion of the limiting reagent remaining unreacted.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play crucial roles. For instance, running the reaction at too high a temperature can lead to decomposition of the activated intermediate.

Troubleshooting Steps & Solutions:

Parameter Recommended Action Scientific Rationale
Coupling Reagents Use fresh, high-quality EDC and HOAt. A common stoichiometry is 1.2 equivalents of EDC and 1.1 equivalents of HOAt relative to the carboxylic acid.EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid. HOAt acts as an additive to suppress racemization (if applicable) and improve reaction efficiency by forming a more reactive activated ester, minimizing the formation of the N-acylurea byproduct.[4]
Solvent Use an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).These solvents will not react with the coupling agents or the activated intermediate. DMF can be particularly effective at dissolving all reactants.
Temperature Start the reaction at 0 °C and then allow it to warm to room temperature.Adding the coupling agent at a lower temperature helps to control the initial exothermic reaction and stabilize the active intermediate, reducing the likelihood of side reactions.[5]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Reactions are typically complete within 12-24 hours. Monitoring by TLC will prevent premature workup or unnecessarily long reaction times that could lead to byproduct formation.
Base Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).The hydrochloride salt of EDC is often used, and DIPEA will neutralize the HCl without interfering with the reaction.[1][2]

Part B: Reduction of the Nitro Group

Once the amide, 3-nitro-N-(3-aminophenyl)benzamide, is successfully synthesized and purified, the final step is the reduction of the nitro group to an amine.

Potential Causes for Low Yield in Reduction:

  • Incomplete Reaction: The reduction may not have gone to completion, leaving starting material in the final product mixture.

  • Catalyst Inactivity: The catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, may be old or poisoned, leading to poor catalytic activity.

  • Suboptimal Hydrogen Source/Pressure: For catalytic hydrogenation, insufficient hydrogen pressure or a poor hydrogen transfer reagent can result in an incomplete reaction.

Troubleshooting Steps & Solutions:

Parameter Recommended Action Scientific Rationale
Reduction Method Catalytic hydrogenation using H₂ gas with a Pd/C catalyst is a clean and efficient method. An alternative is transfer hydrogenation using a source like ammonium formate.Catalytic hydrogenation is often high-yielding and produces minimal byproducts. The catalyst provides a surface for the reaction between the nitro compound and hydrogen.
Catalyst Use a fresh, high-quality catalyst. Typically, 5-10 mol% of Pd/C is sufficient.The activity of the catalyst is crucial for the reaction to proceed. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
Solvent Use a solvent like Methanol (MeOH) or Ethanol (EtOH).These protic solvents are suitable for hydrogenation and help to dissolve the starting material.
Reaction Monitoring Monitor the reaction by TLC until the starting material spot has completely disappeared.This ensures the reaction has gone to completion before workup.

Experimental Workflow Diagram

G cluster_0 Part A: Amide Coupling cluster_1 Part B: Nitro Reduction 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Amide Formation Amide Formation 3-Nitrobenzoic Acid->Amide Formation 3-Aminophenyl methylamine 3-Aminophenyl methylamine 3-Aminophenyl methylamine->Amide Formation Coupling Reagents (EDC/HOAt) Coupling Reagents (EDC/HOAt) Coupling Reagents (EDC/HOAt)->Amide Formation 3-Nitro-N-(3-aminophenyl)benzamide 3-Nitro-N-(3-aminophenyl)benzamide Amide Formation->3-Nitro-N-(3-aminophenyl)benzamide Reduction (e.g., H2/Pd/C) Reduction (e.g., H2/Pd/C) 3-Nitro-N-(3-aminophenyl)benzamide->Reduction (e.g., H2/Pd/C) Purification Purification Reduction (e.g., H2/Pd/C)->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Issue 2: Product Contamination and Impurities

Question: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. How can I identify and eliminate these impurities?

Answer:

Impurity profiling is critical for a successful synthesis. The nature of the impurities will depend on the synthetic step in which they were formed.

Common Impurities and Their Sources:

Impurity Potential Source Identification Removal Strategy
Unreacted 3-Nitrobenzoic Acid Incomplete amide coupling reaction.Can be identified by its distinct spot on TLC and characteristic signals in NMR.Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup to remove the acidic starting material.
Unreacted 3-Aminophenyl methylamine Incomplete amide coupling reaction.Will appear as a separate spot on TLC.Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) during workup to protonate and remove the basic amine.
N-acylurea byproduct Side reaction during the amide coupling step.Often appears as a less polar spot on TLC compared to the desired amide.This byproduct can sometimes be removed by filtration if it is insoluble. Otherwise, column chromatography is the most effective method for separation.
Unreduced 3-Nitro-N-(3-aminophenyl)benzamide Incomplete nitro reduction.Will have a different Rf value on TLC compared to the final product.Ensure the reduction reaction goes to completion by monitoring with TLC. If necessary, add more catalyst or extend the reaction time. Purification by column chromatography will separate the nitro compound from the desired amine.

Purification Strategy:

For the final product, purification by flash column chromatography on silica gel is highly recommended. A gradient elution system, for example, starting with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increasing the polarity, will effectively separate the desired product from most impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route to prepare this compound?

A1: A reliable and commonly employed route involves a two-step process:

  • Amide coupling: Reacting 3-nitrobenzoic acid with 3-aminophenyl methylamine using a suitable coupling agent like EDC/HOAt to form 3-nitro-N-(3-aminophenyl)benzamide.

  • Nitro reduction: Reducing the nitro group of the intermediate to an amine using methods such as catalytic hydrogenation with H₂/Pd/C.

This route is advantageous because the starting materials are commercially available, and the reactions are generally high-yielding and scalable.

Q2: Are there alternative methods for the amide coupling step?

A2: Yes, several other methods can be employed for the amide bond formation:

  • Acyl Chloride Method: Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3-aminophenyl methylamine. This method is often very efficient but requires careful handling of the moisture-sensitive and corrosive acyl chloride.[3]

  • Other Coupling Reagents: A variety of other coupling reagents can be used, such as Dicyclohexylcarbodiimide (DCC) or HATU.[3][4] The choice of coupling reagent may depend on the specific substrates and desired reaction conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Handling Reagents: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogenation: If performing catalytic hydrogenation with H₂ gas, ensure the apparatus is properly set up and purged to avoid the risk of explosion. Catalysts like Raney Nickel and Palladium on carbon can be pyrophoric when dry and should be handled with care.[6]

  • Solvents: Be aware of the flammability and toxicity of the organic solvents used.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-N-(3-aminophenyl)benzamide
  • To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add EDC (1.2 eq), HOAt (1.1 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 3-aminophenyl methylamine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve 3-nitro-N-(3-aminophenyl)benzamide (1.0 eq) in methanol.

  • Carefully add 10 mol% Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Troubleshooting Workflow Diagram

G Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Coupling Step Check Coupling Step Low Yield->Check Coupling Step Amide Formation Issue? Check Reduction Step Check Reduction Step Low Yield->Check Reduction Step Nitro Reduction Issue? Optimize Coupling Conditions Optimize Coupling Conditions Check Coupling Step->Optimize Coupling Conditions Optimize Reduction Conditions Optimize Reduction Conditions Check Reduction Step->Optimize Reduction Conditions Identify Impurities Identify Impurities Impure Product->Identify Impurities Analyze by TLC/NMR/MS Optimize Purification Optimize Purification Identify Impurities->Optimize Purification Column Chromatography/Recrystallization Successful Synthesis Successful Synthesis Optimize Purification->Successful Synthesis Optimize Coupling Conditions->Successful Synthesis Optimize Reduction Conditions->Successful Synthesis

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • 3-Amino-N-methylbenzamide. PubChem. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM. Available at: [Link]

  • Carboxylic acid react with amine?. ResearchGate. Available at: [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. DDDT. Available at: [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents.
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol. Google Patents.

Sources

Technical Support Center: Prevention of Aromatic Amine Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on preventing the degradation of 3-(3-Aminophenyl)-N-methylbenzamide in solution. As a molecule combining both an aromatic amine and a benzamide functional group, its stability is paramount for reliable experimental outcomes and the development of stable pharmaceutical formulations. This resource offers a structured, question-and-answer-based approach to address common challenges, explaining the underlying chemical principles and providing actionable protocols.

The stability of a drug substance is a critical factor that can influence its safety, efficacy, and shelf-life.[1] Forced degradation studies, which involve exposing the compound to stress conditions more severe than typical accelerated stability testing, are essential for understanding its intrinsic stability and identifying potential degradation pathways.[1][2][3] This guide leverages the principles of forced degradation to provide proactive strategies for preventing unwanted degradation of this compound during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that can lead to degradation in solution?

A1: The structure of this compound contains two key functional groups susceptible to degradation: the aromatic amine (-NH2) and the amide (-CONH-).

  • Aromatic Amine: The primary aromatic amine is prone to oxidation . This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).[4] Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species, which can significantly impact the purity and activity of your compound. Functional groups like amines, phenols, and sulfides are particularly susceptible to electron transfer oxidation.[4]

  • Amide Bond: The amide bond is susceptible to hydrolysis , which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by both acids and bases.

    • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor governing the stability of this compound due to its influence on hydrolysis.

  • Acidic Conditions (pH < 7): In acidic solutions, the rate of amide hydrolysis is generally accelerated. The primary amine group will also be protonated to form an ammonium salt, which may alter its susceptibility to other degradation pathways.

  • Neutral Conditions (pH ≈ 7): While the rate of hydrolysis is typically at its minimum around neutral pH, degradation can still occur over extended periods, especially at elevated temperatures. Imatinib mesylate, a compound also containing an amide linkage, is reported to be stable under neutral conditions.[5]

  • Alkaline Conditions (pH > 7): In basic solutions, the rate of amide hydrolysis increases significantly. The N-methyl group in related N-methylbenzamides has been shown to affect the stability of metabolites under alkaline conditions.[6]

A systematic study of degradation at different pH values is a cornerstone of forced degradation studies to establish the stability profile of a drug substance.[2]

Q3: What role do solvents play in the degradation of this compound?

A3: The choice of solvent is crucial for maintaining the stability of this compound.

  • Protic vs. Aprotic Solvents:

    • Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions and may also facilitate photo-oxidation.

    • Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for long-term storage as they do not directly participate in hydrolysis. However, it is essential to use high-purity, anhydrous solvents, as residual water can still lead to degradation over time.

  • Solvent Purity: Peroxides in aged ether solvents (like THF or dioxane) can be a source of oxidative degradation. Always use freshly opened or properly stored solvents.

Q4: How can I minimize oxidation of the aromatic amine group?

A4: To prevent oxidation, you should minimize the exposure of your solution to oxygen, light, and catalytic metal ions.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[7] This can be achieved by purging the solvent and the headspace of the storage container with the inert gas.

  • Light Protection: Aromatic amines can be photosensitive.[2] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Photostability testing is a standard component of forced degradation studies.[2][8]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be considered, but this should be done cautiously as it can interfere with downstream applications.

  • Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like EDTA may be beneficial.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on the chemical liabilities of the molecule, the following storage conditions are recommended to maximize stability:

ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces rates of all chemical reactions, including hydrolysis and oxidation.[9]
Solvent Anhydrous, aprotic solvent (e.g., DMSO, DMF)Minimizes hydrolysis.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the aromatic amine.[7]
Light Protect from light (Amber vials)Prevents photo-oxidation.
Container Tightly sealed containerPrevents solvent evaporation and exposure to atmospheric moisture and oxygen.[10][11]

For solid this compound, storage in a dark place, sealed in a dry environment at 2-8°C is recommended.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues encountered during experiments.

Issue 1: You observe a color change (e.g., yellowing, browning) in your solution over time.
Potential Cause Troubleshooting Steps
Oxidation of the aromatic amine 1. Verify Inert Atmosphere: Ensure that the solution was prepared and stored under a strict inert atmosphere. Purge the solvent and vial headspace with nitrogen or argon before sealing. 2. Check Solvent Quality: Use fresh, high-purity solvents. Test for the presence of peroxides in older ether-based solvents. 3. Protect from Light: Confirm that the solution is stored in an amber vial or otherwise protected from light exposure.
Formation of Degradation Products 1. Analytical Confirmation: Analyze the solution using HPLC with a photodiode array (PDA) detector to identify new impurity peaks.[3][12] Compare the chromatogram to that of a freshly prepared solution. 2. Characterize Degradants: If significant degradation is confirmed, consider using LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).[13]
Issue 2: Your experimental results show a decrease in the compound's activity or concentration over time.
Potential Cause Troubleshooting Steps
Hydrolysis of the amide bond 1. Check pH of Aqueous Solutions: If working in an aqueous or protic solvent system, measure the pH of the solution. If it is acidic or basic, consider buffering the solution closer to neutral pH. 2. Minimize Water Content: If using an aprotic solvent, ensure it is anhydrous. Store solvents over molecular sieves if necessary. 3. Temperature Control: Confirm that the solution has been stored at the recommended low temperature. Avoid repeated freeze-thaw cycles.
Precipitation of the compound 1. Visual Inspection: Carefully inspect the solution for any precipitate. Centrifuge the sample if necessary to confirm. 2. Solubility Check: Verify the solubility of this compound in the chosen solvent at the storage temperature. You may need to use a different solvent or a lower concentration.
Workflow for Investigating Degradation

The following workflow can be used to systematically investigate and mitigate the degradation of this compound.

Caption: A troubleshooting workflow for identifying and preventing degradation.

Experimental Protocol: Rapid Stability Assessment

This protocol outlines a forced degradation study to quickly assess the stability of your compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[3]

Objective: To identify the primary degradation pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water, methanol, acetonitrile

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC system with PDA or UV detector

  • pH meter

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: 3% H2O2. Keep at room temperature for 4 hours.

    • Photolytic Degradation: HPLC-grade water. Expose to direct sunlight or a photostability chamber for 24 hours.

    • Thermal Degradation: Keep the stock solution (solid or in a stable solvent like DMSO) at 80°C for 24 hours.

  • Control Samples:

    • Unstressed Control: 1 mL stock solution + 1 mL solvent. Keep at 2-8°C.

    • Blank Controls: Stressed solutions without the compound.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

    • Analyze all samples by a suitable reverse-phase HPLC method.[12]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The conditions that cause the most significant changes indicate the primary degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Stock 1 mg/mL Stock Solution Acid Acidic (0.1M HCl) Heat @ 60°C Stock->Acid Apply Stress Base Basic (0.1M NaOH) Room Temp Stock->Base Apply Stress Oxid Oxidative (3% H₂O₂) Room Temp Stock->Oxid Apply Stress Photo Photolytic (H₂O) Light Exposure Stock->Photo Apply Stress Thermal Thermal (Solid/DMSO) Heat @ 80°C Stock->Thermal Apply Stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxid->HPLC Analyze Photo->HPLC Analyze Thermal->HPLC Analyze Result Degradation Profile & Stability-Indicating Method HPLC->Result

Caption: Workflow for a forced degradation study.

This guide provides a comprehensive framework for understanding and preventing the degradation of this compound in solution. By applying these principles and protocols, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Combi-Blocks. (2023-01-02). QA-0059 - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MedCrave online. (2016-12-14). Forced Degradation Studies.
  • Zu, C., et al. (2016-03-17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed.
  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • Science.gov. forced degradation products: Topics by Science.gov.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • BioPharma APAC. (2020-01-09). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • BLD Pharm. 14315-16-3|3-Amino-N-phenylbenzamide|BLD Pharm.
  • BLDpharm. 585517-66-4|N-(3-Aminophenyl)-3-methylbenzamide - BLDpharm.
  • ECHEMI. This compound SDS, 1335041-38-7 Safety Data Sheets.
  • ResearchGate. (PDF) Stability Indicating Analytical Methods (SIAMS).
  • PubMed. (1985). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • PubChem. N-(3-aminophenyl)-3-methylbenzamidehydrochloride | C14H15ClN2O | CID 165657061.
  • PubChem. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526.
  • PubMed. (1979). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)].
  • SpringerLink. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
  • CONICET. Trends in Analytical chemistry.
  • PubMed. (2007-04-11). Identification of imatinib mesylate degradation products obtained under stress conditions.
  • PubChem. Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896.
  • Matrix Scientific. N-(4-Aminophenyl)-3-methylbenzamide.
  • Norwegian Research Information Repository - NTNU. (2022-12-19). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
  • ResearchGate. (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.

Sources

common pitfalls in experiments involving 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminophenyl)-N-methylbenzamide is a small molecule of interest in various research and drug development contexts. As with any experimental compound, its effective use requires a thorough understanding of its properties and potential challenges. This guide is structured to address common issues encountered during the experimental workflow, from initial stock solution preparation to the interpretation of complex cellular assay results. While the precise biological target of this compound is still a subject of ongoing research, its structural similarity to other benzamide derivatives suggests potential activity as a modulator of intracellular signaling pathways, such as those involving protein kinases or poly (ADP-ribose) polymerases (PARPs). This guide will use this hypothetical context to provide relevant experimental examples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility.[1] Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). For some applications, ethanol may also be a suitable solvent.[2] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in aqueous buffers or cell culture media.

Q2: How should I store the stock solution and aliquots of this compound?

A2: To maintain the integrity of the compound, stock solutions should be stored at -20°C or -80°C.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or precipitation out of solution.[2] Protect the stock solution from light, especially if long-term storage is required.

Q3: What are the potential off-target effects of benzamide derivatives?

A3: Benzamide-containing compounds have been reported to interact with a range of biological targets. While the specific off-target profile of this compound is not well-documented, researchers should be aware that kinase inhibitors, a class to which many benzamides belong, can exhibit off-target binding to other kinases with similar ATP-binding pockets.[4][5] It is crucial to perform counter-screening or use orthogonal approaches to validate that the observed phenotype is due to the intended target inhibition.

Q4: My compound precipitates when I add it to my cell culture medium. What should I do?

A4: Precipitation in aqueous media is a common issue for hydrophobic small molecules.[6] To address this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. When diluting your stock solution, add it to the medium with vigorous vortexing or mixing. Preparing an intermediate dilution in a serum-containing medium before the final dilution can sometimes help improve solubility due to the presence of proteins that can bind to the compound.

Troubleshooting Guide

Section 1: Stock Solution and Reagent Preparation
Symptom Possible Cause Troubleshooting Steps
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.- Gently warm the solution (e.g., to 37°C) and vortex thoroughly.- Use a larger volume of DMSO to create a more dilute stock solution.- Ensure you are using anhydrous, high-purity DMSO.
Precipitate forms in the stock solution after freezing. The compound has poor solubility at low temperatures, or the concentration is too high.- Before each use, warm the stock solution to room temperature and vortex to ensure it is fully redissolved.- Consider preparing a less concentrated stock solution.- Filter the stock solution through a 0.22 µm syringe filter before aliquoting and freezing.
Inconsistent results between experiments using the same stock solution. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Always use single-use aliquots to avoid freeze-thaw cycles.[3]- Protect the stock solution from light.- Periodically check the purity of the stock solution using analytical methods like HPLC if available.
Section 2: Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
High variability in cell viability assay results (e.g., MTT, MTS, CellTiter-Glo). - Uneven cell seeding.- Edge effects in the microplate.[7]- Compound precipitation in the media.- Ensure a homogenous single-cell suspension before seeding.- To mitigate edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[7]- Visually inspect the wells for any precipitate after adding the compound.
No dose-dependent effect observed in a cell viability assay. - The compound is not active in the tested cell line or concentration range.- The incubation time is too short to observe a phenotypic effect.- The compound is not stable in the cell culture medium over the incubation period.- Expand the concentration range of the compound.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test the stability of the compound in the medium by incubating it for the duration of the experiment and then testing its effect.
Unexpected increase in cell viability at certain concentrations. Off-target effects or paradoxical activation of signaling pathways.- This can be a real biological effect. Some inhibitors can paradoxically activate certain pathways at specific concentrations.[4]- Validate the finding with an orthogonal assay (e.g., apoptosis assay).- Investigate potential off-targets.
Section 3: Western Blotting
Symptom Possible Cause Troubleshooting Steps
Inconsistent phosphorylation status of a target protein after treatment. - Timing of cell lysis after treatment is critical.- Incomplete inhibition of phosphatases and proteases during cell lysis.- Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation.- Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors.[8]
No change in the level of the target protein, but a clear phenotypic effect is observed. The compound may be affecting the activity of the protein rather than its expression level.- Use a phospho-specific antibody to check for changes in the phosphorylation status of the target protein.- Perform an in vitro kinase assay or a similar functional assay to directly measure the effect of the compound on the protein's activity.
Loading controls (e.g., GAPDH, β-actin) show variability between treated and untreated samples. The compound may be affecting the expression of the loading control protein.- Validate your loading control by testing another commonly used one.- Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) before loading the gel.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 226.27 g/mol )[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.26 mg of the compound in 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 226.27 g/mol x 1000 = 2.26 mg

  • Weighing: Carefully weigh out 2.26 mg of this compound on an analytical balance.

  • Dissolving: Add the weighed compound to a sterile tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3]

Protocol 2: Cell Viability Assay (MTS-based)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_prep Stock Solution Preparation working_sol Working Solution Dilution stock_prep->working_sol DMSO Stock treatment Compound Treatment working_sol->treatment cell_seeding Cell Seeding cell_seeding->treatment incubation Incubation treatment->incubation endpoint Endpoint Assay (e.g., Viability, Western) incubation->endpoint data_acq Data Acquisition endpoint->data_acq interpretation Interpretation data_acq->interpretation

Caption: A generalized workflow for experiments involving small molecule inhibitors.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_bioactivity Biological Activity cluster_assay_tech Assay Technique start Inconsistent or Unexpected Results check_precipitate Check for Precipitation start->check_precipitate check_dose_time Vary Dose & Time start->check_dose_time review_protocol Review Protocol & Controls start->review_protocol optimize_solvent Optimize Solvent & Concentration check_precipitate->optimize_solvent off_target Consider Off-Target Effects check_dose_time->off_target validate_reagents Validate Reagents & Cell Health review_protocol->validate_reagents

Caption: A logical flow for troubleshooting common experimental pitfalls.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
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Technical Support Center: Purification of Crude 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the purification of crude 3-(3-Aminophenyl)-N-methylbenzamide (CAS: 1335041-38-7)[1]. The presence of both an amide and an aromatic amine functional group presents unique challenges and opportunities for purification. This document provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Initial Assessment & Common Impurities

A successful purification strategy begins with understanding what you are trying to remove. The impurities present in your crude material are dictated by the synthetic route used for its preparation. A common route is the amide coupling between 3-aminobenzoic acid and N-methyl-1,3-phenylenediamine, often facilitated by a coupling reagent.

FAQ: What are the most probable impurities in my crude this compound?

Answer: The identity and properties of impurities are critical for selecting an appropriate purification method. Your crude product likely contains a mixture of unreacted starting materials, coupling agent byproducts, and potential side-products.

cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_products Crude Product Mixture A 3-Aminobenzoic Acid (Acidic, Polar) Reaction Desired Reaction A->Reaction B N-methyl-1,3-phenylenediamine (Basic, Polar) B->Reaction C Coupling Reagent (e.g., EDC) (Reactive) C->Reaction Product This compound (Target Product, Basic, Polar) Reaction->Product Impurity1 Unreacted Starting Materials (A & B) Reaction->Impurity1 Impurity2 Coupling Byproducts (e.g., EDC-urea, water-soluble) Reaction->Impurity2 Impurity3 Side Products (e.g., Di-acylated diamine) Reaction->Impurity3

Caption: Origin of common impurities in the synthesis of the target amide.

Table 1: Common Impurities and Their Characteristics

Impurity ClassSpecific ExampleChemical NatureTypical Removal Strategy
Starting Materials 3-Aminobenzoic acidAcidicAqueous basic wash (e.g., sat. NaHCO₃)
N-methyl-1,3-phenylenediamineBasicAqueous acidic wash (e.g., 1M HCl); Caution Advised ¹
Coupling Byproducts EDC-derived ureaNeutral/Weakly BasicAqueous wash (water-soluble)[2]
Dicyclohexylurea (from DCC)NeutralFiltration (often insoluble in common organic solvents)[2]
Side-Products Di-acylated diamineNeutral/Weakly BasicChromatography, Recrystallization
Degradation Oxidized speciesNeutral/ColoredRecrystallization with activated charcoal[3]

¹Expert Insight: While an acid wash is standard for removing excess amines, your target product also contains a basic amino group. Aggressive washing with strong acid can protonate your product, potentially partitioning it into the aqueous layer and causing significant yield loss. A carefully controlled pH or alternative methods like chromatography are often preferable.

Part 2: Troubleshooting Recrystallization

For crystalline solids like most amides, recrystallization is often the most effective and scalable purification technique, frequently providing higher recovery than chromatography.[4]

FAQ: How do I select the optimal solvent for recrystallizing my compound?

Answer: The ideal solvent is one in which your compound has low solubility at room temperature but high solubility at an elevated temperature.[5] A systematic solvent screening is a low-cost, high-reward initial experiment.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Dispense ~15-20 mg of your crude material into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water) dropwise, starting with 0.2 mL.

  • Room Temperature Solubility: Vigorously agitate each vial. Observe if the solid dissolves. If it dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility: For solvents that did not dissolve the solid, heat the vials gently (e.g., on a hot plate or in a warm sand bath) to near the solvent's boiling point. Add more solvent dropwise if needed until the solid fully dissolves.

    • Rationale: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is key to maximizing recovery upon cooling.

  • Crystallization upon Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in an ice bath.

  • Evaluation: The best solvent will dissolve the compound completely when hot and yield a high quantity of well-formed crystals upon cooling. Polar solvents like ethanol or acetonitrile are often good starting points for amides.[4]

FAQ: My product is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

Answer: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point (or the melting point of the impure mixture). The compound separates as a supercooled liquid instead of a solid crystal lattice.[3]

start Crude product 'oils out' during recrystallization q1 Is the solution highly concentrated? start->q1 a1_yes Action: Re-heat to dissolve oil, then add 10-20% more of the hot solvent. q1->a1_yes Yes q2 Was cooling too rapid? q1->q2 No a1_yes->q2 a2_yes Action: Re-heat to dissolve. Allow to cool slowly on the benchtop, insulate the flask if necessary. q2->a2_yes Yes q3 Are significant impurities present? q2->q3 No a2_yes->q3 a3_yes Action: Attempt purification via chromatography first to remove bulk impurities, then recrystallize. q3->a3_yes Yes end_node If issues persist, re-evaluate solvent choice. Try a solvent mixture. q3->end_node No a3_yes->end_node

Caption: Troubleshooting logic for when a compound "oils out".

Experimental Protocol: Bulk Recrystallization

  • Dissolution: Place your crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a magnetic stir bar. Heat the mixture on a stirrer/hotplate until it gently boils and the solid dissolves completely. Add the minimum amount of solvent required.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Re-heat to boiling for 5-10 minutes.

    • Rationale: Charcoal has a high surface area that adsorbs large, flat, chromophoric molecules, effectively removing color.[3] Use it sparingly, as it can also adsorb your product and reduce yield.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Moving directly to an ice bath can cause impurities to crash out and get trapped in your crystal lattice.[3]

  • Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 3: Troubleshooting Column Chromatography

When recrystallization is ineffective due to similarly soluble impurities or if the product is an oil, flash column chromatography is the primary alternative.

FAQ: My product is streaking badly on the silica column. How can I get clean separation?

Answer: Streaking or "tailing" is common for polar compounds containing amine or amide groups and is often caused by strong, non-ideal interactions with the acidic silica gel surface.

Key Strategies to Mitigate Tailing:

  • Add a Modifier to the Eluent: Add a small amount of a competitive base, like triethylamine (~0.5-1%), to your mobile phase. This base will preferentially bind to the acidic silanol groups on the silica surface, preventing your amine-containing product from "sticking" and allowing it to elute in a tighter band.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or switching to a different purification mode entirely.

  • Consider Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) can be highly effective.[6] The elution order is inverted, with non-polar compounds eluting first. A typical mobile phase would be a gradient of acetonitrile or methanol in water.

FAQ: Normal-phase chromatography gives poor yield and separation. What is a better alternative for my polar, basic compound?

Answer: For polar, basic compounds that are challenging to purify on silica, Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) cartridge can be an exceptionally powerful technique.[2][6]

Principle of SCX Purification:

  • Loading: The crude material is dissolved in a solvent like methanol and loaded onto the SCX cartridge. The cartridge contains a resin with acidic functional groups (e.g., sulfonic acid). Your basic product is protonated and ionically binds to the resin.

  • Washing: Neutral and acidic impurities are washed away with a solvent like methanol.

  • Elution: Your purified product is released from the cartridge by eluting with a basic solution, typically ammonia in methanol (e.g., 2M NH₃ in MeOH). The ammonia neutralizes your bound product, breaking the ionic interaction and allowing it to elute.

Table 2: Comparison of Chromatographic Purification Methods

MethodStationary PhaseMobile Phase PrincipleBest ForKey Disadvantage
Normal Phase Silica Gel (Polar, Acidic)Non-polar to polar gradient (e.g., Hexane/EtOAc)Separating compounds of differing polarity.Can cause tailing and degradation of basic/acidic compounds.[4]
Reversed Phase C18 Silica (Non-polar)Polar to non-polar gradient (e.g., H₂O/MeCN)Purifying polar compounds that run poorly on silica.[6]Requires different solvents; may need to remove water from fractions.
Ion Exchange (SCX) Sulfonic Acid ResinLoad in neutral solvent, wash, elute with basic solvent.Isolating basic compounds from neutral/acidic impurities.[2][6]Primarily a capture-and-release method; may not separate multiple basic compounds from each other.

Experimental Protocol: Silica Gel Flash Chromatography

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of ~0.3. A mixture of ethyl acetate and hexanes is a good starting point.[4] If the product does not move, consider a more polar system like dichloromethane/methanol.

  • Column Packing: Pack a column with silica gel using the chosen eluent system (or a slightly less polar version for initial loading).

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

    • Expert Insight: Dry loading is highly recommended as it typically results in sharper bands and better separation compared to liquid loading a large volume of a strong solvent.

  • Elution: Run the column, applying gentle air pressure. Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 4: Final Purity Assessment

FAQ: How do I confirm the purity of my final product?

Answer: No single technique is sufficient. A combination of methods should be used to confirm both the identity and purity of your this compound.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple eluent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the expected peaks with correct integrations and be free of signals corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >95%).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[3]

References

  • What is the best technique for amide purification?. (2020). ResearchGate. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Chemistry Portal. [Link]

  • Valentin, C., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(8), 12344-12367. [Link]

  • Column Chromatography: Amides. (2016). Reddit. [Link]

  • N-(3-aminophenyl)-3-methylbenzamidehydrochloride. (n.d.). PubChem. [Link]

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Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Approach with 3-(3-Aminophenyl)-N-methylbenzamide

Introduction

The development of specific and potent small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. However, the utility of these molecules is often complicated by off-target effects, where a compound interacts with unintended biomolecules, leading to ambiguous experimental results, toxicity, and potential clinical failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, characterize, and minimize the off-target effects of novel or poorly characterized small molecule inhibitors.

While this document is structured around the compound this compound, it is important to note that this molecule is not extensively characterized in publicly available literature. Therefore, we will use it as a representative example of a novel chemical entity to illustrate the principles and workflows applicable to any new small molecule inhibitor program. The strategies outlined herein are designed to build a robust understanding of a compound's biological activity and ensure the reliable interpretation of experimental data.

Part 1: Foundational Principles of On-Target Specificity

Before troubleshooting off-target effects, it is imperative to establish a compound's primary mechanism of action and selectivity profile. A rigorous initial assessment can prevent misinterpretation of data in later stages.

Initial Target Identification and Validation

For a novel compound like this compound, the first step is to identify its primary biological target(s). This can be achieved through a combination of computational and experimental approaches.

  • Computational Prediction: In silico methods can predict potential targets based on the chemical structure of the molecule.[1][2][3][4] Techniques such as 2D and 3D similarity searches, quantitative structure-activity relationship (QSAR) modeling, and molecular docking can provide a list of putative targets.[1][4] These computational predictions serve as a valuable starting point for experimental validation.

  • Experimental Target Identification:

    • Affinity-Based Methods: These techniques, such as affinity chromatography followed by mass spectrometry, use an immobilized version of the compound to "pull down" interacting proteins from cell lysates.[5][6]

    • Activity-Based Protein Profiling (ABPP): ABPP employs chemical probes that covalently bind to the active sites of specific enzyme families to identify the targets of a competitive inhibitor.[6]

    • Phenotypic Screening Deconvolution: If the compound was identified through a phenotypic screen, various chemoproteomic methods can be used to identify the target responsible for the observed phenotype.[5][7][8]

Establishing On-Target Engagement in a Cellular Context

Confirming that a compound binds to its intended target within a living cell is a critical step.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][12][13][14][15]

Part 2: Troubleshooting Guide for Off-Target Effects

This section is designed in a question-and-answer format to address common challenges and unexpected results that may arise during the characterization of a novel inhibitor.

Q1: My compound, this compound, shows potent activity against my purified target protein in a biochemical assay, but the cellular phenotype is much weaker or absent. What could be the issue?

A1: This discrepancy is a common challenge and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Intracellular Concentration of Competing Substrate: For enzymes that use ATP, for example, the high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor, leading to a weaker effect in cells compared to biochemical assays where ATP concentrations are often much lower.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular potency.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be an off-target effect?

A2: Yes, this is a strong indication of potential off-target activity.[16] It is also possible that the intended target has unknown functions. A systematic approach is needed to differentiate between these possibilities.

Recommended Actions:

  • Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical scaffold that is known to inhibit the same primary target.[16] If this second inhibitor does not reproduce the unexpected phenotype, it strongly suggests the original compound's phenotype is due to off-target effects.

  • Perform a Rescue Experiment: If inhibition of the target is expected to deplete a specific product or activate a downstream pathway, attempt to "rescue" the phenotype by adding back the product or inhibiting the downstream pathway. If the phenotype is not rescued, it may be an off-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the genetic perturbation phenocopies the effect of the compound, it provides strong evidence for on-target activity.

Q3: My compound is causing significant cell death at concentrations where the primary target is not fully inhibited. How can I determine if this is due to off-target toxicity?

A3: This scenario strongly suggests off-target toxicity. It's crucial to determine the therapeutic window of your compound, which is the concentration range where you observe on-target effects without significant toxicity.

Investigative Steps:

  • Dose-Response Analysis: Conduct a detailed dose-response curve for both on-target activity (e.g., phosphorylation of a downstream substrate) and cell viability. A steep drop in viability that does not correlate with target inhibition points to off-target toxicity.

  • Broad-Spectrum Profiling: Screen the compound against a panel of common off-target liabilities, such as kinases, GPCRs, and ion channels.[17][18][19] Services like KinomeView™ Profiling can provide a comprehensive overview of a compound's kinase selectivity.[20]

  • Chemoproteomics: Employ unbiased chemoproteomic approaches to identify all proteins that bind to your compound in an unbiased manner.[8][21] This can reveal unexpected off-targets responsible for the toxicity.

Q4: How can I proactively design my experiments to minimize the risk of being misled by off-target effects?

A4: Adhering to best practices for using chemical probes is essential.[22][23][24] The "rule of two" is a valuable guideline:

  • Use at least two structurally distinct chemical probes that target the same protein.[25]

  • Use your primary compound alongside a structurally similar but inactive control compound. This helps to control for effects related to the chemical scaffold itself.

  • Always use the lowest effective concentration of the compound that elicits the desired on-target effect.

  • Validate your findings using orthogonal methods , such as genetic approaches.[22]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[11][12][14]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for a predetermined time.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Kinome Profiling

While the full protocol for a kinome-wide screen is typically performed by specialized service providers, the general workflow is as follows:

  • Compound Submission: Provide the compound of interest to a contract research organization (CRO) that offers kinase profiling services.[17][19][26]

  • Assay Performance: The CRO will screen the compound at one or more concentrations against a large panel of purified kinases (often several hundred). The activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentrations. This data can be used to generate a selectivity profile and identify potential off-target kinases.

Part 4: Frequently Asked Questions (FAQs)

Q: What is polypharmacology, and is it always a negative attribute? A: Polypharmacology refers to the ability of a single compound to interact with multiple targets.[27] While often associated with off-target effects, it is not always detrimental. In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy, for example, in the treatment of complex diseases like cancer.[28] The key is to understand the full spectrum of a compound's interactions and their biological consequences.

Q: Can computational tools replace experimental off-target profiling? A: Computational tools are powerful for predicting potential off-target interactions and can help prioritize experimental resources.[1][2] However, they are predictive and not a substitute for experimental validation. In vitro and in vivo experiments are essential to confirm computationally predicted off-target interactions.[29]

Q: My compound is a derivative of 3-aminobenzamide, a known PARP inhibitor. Should I be concerned about similar off-target effects? A: Yes. Structurally related compounds often share similar off-target profiles. Known PARP inhibitors have been shown to have off-target effects on kinases and can cause side effects like nausea and hypertension.[28][30][31][32] Therefore, it would be prudent to specifically screen this compound against a kinase panel and other targets known to be affected by PARP inhibitors.

Q: My compound is an aminophenyl benzamide derivative, a scaffold found in some HDAC inhibitors. What are the known off-target effects of HDAC inhibitors? A: HDAC inhibitors can have various off-target effects, including cardiac toxicity (QT prolongation) and effects on cell cycle regulation and DNA damage repair pathways.[33][34][35] Some of these effects might be due to the inhibition of specific HDAC isoforms or interactions with other proteins.[34][36][37] Given the structural similarity, it would be wise to assess your compound for these potential liabilities.

Part 5: Data Visualization

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Target ClassOn-Target/Off-Target
Target A 15 Primary Target On-Target
Kinase X250KinaseOff-Target
Kinase Y800KinaseOff-Target
GPCR Z>10,000GPCROff-Target
Ion Channel W>10,000Ion ChannelOff-Target

Workflow for Investigating and Mitigating Off-Target Effects

G cluster_0 Initial Characterization cluster_1 Troubleshooting & Off-Target Identification cluster_2 Mitigation & Optimization A Novel Compound (e.g., this compound) B Computational Target Prediction A->B C Biochemical Potency Assay A->C D Cellular On-Target Engagement (CETSA) C->D E Unexpected Phenotype or Toxicity D->E Discrepancy or unexpected effect F Orthogonal Controls (Structurally Unrelated Inhibitor, Inactive Analog) E->F G Genetic Validation (CRISPR/siRNA) E->G H Broad-Spectrum Off-Target Screening (Kinome, etc.) F->H G->H I Chemoproteomics for Unbiased Target ID H->I J Structure-Activity Relationship (SAR) Studies H->J I->J K Rational Drug Design to Improve Selectivity J->K L Refined Chemical Probe K->L

Caption: A comprehensive workflow for the characterization and mitigation of off-target effects of novel small molecule inhibitors.

References

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  • HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases. (2021). Journal of Cellular and Molecular Medicine. [Link]

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Technical Support Center: Addressing Assay Interference Caused by 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating assay interference caused by the small molecule, 3-(3-Aminophenyl)-N-methylbenzamide. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions (FAQs) to ensure the integrity of your experimental results. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the complexities of assay artifacts.

Introduction: Understanding the Challenge

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet its accuracy can be compromised by compounds that generate false-positive or false-negative results through various interference mechanisms.[1][2] this compound, while a potentially valuable research compound, possesses structural motifs—specifically an aromatic amine (aniline-like) and a benzamide group—that are associated with a higher propensity for assay interference. The aniline moiety, in particular, is a known "structural alert" that can lead to issues such as metabolic instability and the formation of reactive metabolites.[3][4]

This guide will walk you through a systematic process to:

  • Identify the presence and nature of interference.

  • Characterize the underlying mechanism.

  • Implement effective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a strong inhibitory signal with this compound. Is this a genuine hit?

A1: Not necessarily. Aromatic compounds, including those with structures like this compound, can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay's reporter molecule.[5][6] This can lead to a false-positive (if the compound fluoresces at the detection wavelength) or a false-negative (if it quenches the signal) result. It is crucial to perform counter-screens to rule out these possibilities. Refer to Troubleshooting Guide 1 for a step-by-step protocol.

Q2: I'm observing inconsistent IC50 values for this compound in my enzyme inhibition assay. What could be the cause?

A2: Inconsistent potency can be a hallmark of compound aggregation. At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to apparent but false inhibition.[7] This behavior is often sensitive to assay conditions like enzyme or detergent concentration. Troubleshooting Guide 2 provides a protocol for investigating compound aggregation using Dynamic Light Scattering (DLS).

Q3: Could this compound be reacting with components in my assay buffer, like DTT?

A3: Yes, this is a possibility. The aminophenyl group can be nucleophilic and may react with electrophilic components in your assay. More commonly, such structures can be susceptible to oxidation, which can be influenced by assay conditions and may lead to the generation of reactive species. If your assay contains thiol-based reagents like DTT or cysteine, there is a potential for covalent modification, which would be a source of non-specific inhibition.[8][9] See Troubleshooting Guide 3 to assess the chemical reactivity of your compound.

Q4: My cell-based luciferase reporter assay shows a dose-dependent decrease in signal. How do I confirm this is not an artifact?

A4: A decrease in signal could indicate true modulation of the biological pathway, or it could be due to direct inhibition of the luciferase enzyme.[10][11] Many small molecules are known to inhibit firefly luciferase, a common reporter. A simple and effective way to rule this out is to perform a counter-screen using purified luciferase enzyme. Troubleshooting Guide 4 details how to set up this critical control experiment.

Q5: I've confirmed that this compound is interfering with my primary assay. What are my next steps?

A5: Once interference is confirmed, the best course of action is to validate your findings using an orthogonal assay.[1][12] This is an assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen is fluorescence-based, an orthogonal assay could utilize label-free detection like mass spectrometry.[13] This approach helps to ensure that the observed activity is due to the compound's effect on the biological target and not an artifact of the detection method.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for investigating potential assay interference from this compound.

Caption: Workflow for assessing compound stability and reactivity.

Troubleshooting Guide 4: Luciferase Inhibition Counter-Screen

For researchers using luciferase-based reporter assays, this protocol is essential to rule out direct enzyme inhibition. [3][4][10][11][14]

Step-by-Step Protocol:
  • Reagents: Obtain purified firefly luciferase enzyme and its substrate, luciferin.

  • Compound Dilution: Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Assay Setup:

    • In a white, opaque microplate, add the diluted compound.

    • Add a fixed concentration of purified luciferase enzyme to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the luciferin substrate to all wells to start the reaction.

  • Measure Luminescence: Immediately read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition of the luciferase enzyme at each compound concentration relative to a vehicle control (e.g., DMSO). A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.

Interpreting the Data:
Compound Concentration % Luciferase Inhibition Interpretation
1 µM<10%No significant inhibition.
10 µM45%Moderate inhibition.
50 µM85%Strong inhibition; primary assay results are likely false positives.

Conclusion and Best Practices

Navigating the complexities of assay interference is a critical skill in drug discovery and chemical biology. By employing a systematic troubleshooting approach that includes the counter-screens and orthogonal assays described in this guide, researchers can confidently distinguish true biological activity from experimental artifacts. When working with compounds like this compound, which contain potentially problematic chemical motifs, a proactive approach to identifying interference is paramount. Always confirm hits from primary screens through a well-designed validation cascade to ensure the efficient use of resources and the generation of reliable, high-quality data.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. (2017).
  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. (2016).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual. (2015).
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • Clinical Laboratory Testing Interference.
  • Investigating Immunoassay Interferences.
  • Mastering screening: Validating and following up on hits from loss-of-function screens. Revvity. (2024).
  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.
  • Interference and Artifacts in High-content Screening. Assay Guidance Manual.
  • The Importance of Counter Screens in HTS.
  • Assay Interference by Aggreg
  • Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. PubMed. (2014).
  • Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics.
  • High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays.
  • Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis Online. (2020).
  • Aggregation by DLS.
  • Dynamic Light Scattering (DLS).
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • Inhibitor bias in luciferase-based luminescence assays. PMC - NIH. (2020).
  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH.
  • 5 ways to reduce false positives in screening. Napier AI. (2023).
  • How to Detect Early Aggregation with Dynamic Light Scattering.
  • Technical Support Center: Mitigating Compound Interference in Fluorescence Assays. Benchchem.
  • Interference with Fluorescence and Absorbance. Assay Guidance Manual. (2015).
  • Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.
  • Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
  • Thiol reactivity of the lead compounds was assessed using DTNB...
  • Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. PubMed. (2024).
  • InterPred: a webtool to predict chemical autofluorescence and luminescence interference. Nucleic Acids Research. (2020).
  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. (2012).
  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. (2020).
  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum.
  • Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. Benchchem.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US.

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how to improve the stability and shelf-life of 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Aminophenyl)-N-methylbenzamide

A Guide to Improving Stability and Shelf-Life

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the common stability challenges associated with this compound and to offer robust, field-proven strategies for mitigating degradation. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the longevity of your materials.

Section 1: Understanding the Intrinsic Instability of this compound

This compound is a bifunctional molecule containing both an aromatic amine and a secondary amide. These functional groups are the primary sites of chemical reactivity that lead to degradation over time. The two principal degradation pathways are oxidation of the aminophenyl moiety and hydrolysis of the amide bond.

  • Oxidative Degradation : The aromatic amine group (-NH₂) is highly susceptible to oxidation. This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light (photoxidation) and trace metal ions. Oxidation leads to the formation of highly colored quinone-imine structures and other polymeric byproducts, which are responsible for the characteristic darkening or discoloration of the compound upon storage.[1][2] Aromatic amines are well-known to have a tendency to darken in color during storage, a process that is significantly accelerated at elevated temperatures.[1][2]

  • Hydrolytic Degradation : The N-methylbenzamide linkage is an amide bond, which is susceptible to hydrolysis. This reaction involves the cleavage of the amide bond by water, yielding 3-(3-aminophenyl)benzoic acid and methylamine. The rate of hydrolysis is highly dependent on pH, being catalyzed by both acidic and alkaline conditions.[3][4] While relatively stable at neutral pH, significant degradation can occur if the compound is formulated in non-neutral aqueous solutions or exposed to moisture during storage.

Below is a diagram illustrating the primary degradation pathways.

cluster_main This compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway A This compound B Colored Byproducts (e.g., Quinone-imines, Polymers) A->B O₂, Light, Metal Ions C 3-(3-Aminophenyl)benzoic Acid A->C H₂O (Acid or Base catalyst) D Methylamine A->D H₂O (Acid or Base catalyst)

Caption: Primary degradation routes for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has turned from off-white to brown. Is it still usable?

A change in color from white/off-white to yellow, brown, or dark purple is a clear visual indicator of oxidative degradation.[1] While the bulk of the material may still be the parent compound, the presence of colored impurities signifies that a portion has oxidized. For sensitive quantitative experiments or applications requiring high purity, we strongly recommend re-purifying the material or using a fresh, un-degraded lot. For less sensitive screening applications, its use may be acceptable, but the potential for interference from degradation products should be considered.

Q2: What are the optimal storage conditions for this compound in its solid state?

To maximize shelf-life, the solid compound should be protected from the three main environmental accelerators of degradation: oxygen, light, and moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of all chemical degradation reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine group.[2]
Light Amber Vial / Opaque ContainerPrevents photolytic degradation pathways.
Container Tightly Sealed, DesiccatedPrevents moisture ingress, which can lead to hydrolysis.

Q3: I dissolved the compound in a solvent, and it turned yellow overnight. What happened?

This is most likely due to rapid oxidation in solution. Dissolved oxygen in the solvent, coupled with exposure to ambient light, can accelerate the degradation of the aromatic amine much faster than in the solid state. To prevent this, you should use de-gassed solvents and protect the solution from light.

Q4: My solution appears cloudy or has formed a precipitate. What is the cause?

Cloudiness or precipitation can result from several issues:

  • Degradation Product Insolubility : The products of hydrolysis or oxidation may be less soluble in your chosen solvent than the parent compound, causing them to precipitate out.

  • pH Shift : If using an unbuffered aqueous system, absorption of atmospheric CO₂ can lower the pH, potentially affecting the solubility of the amine-containing compound.

  • Solvent Evaporation : A loosely capped vial can lead to solvent evaporation, increasing the concentration of the compound beyond its solubility limit.

Section 3: In-Depth Troubleshooting & Stabilization Guide

This section provides actionable protocols to address specific stability issues encountered during experiments.

Issue 1: Rapid Discoloration and Purity Loss in Solution (Oxidative Degradation)

This is the most common issue when working with solutions of this compound. The troubleshooting workflow below can help identify and solve the root cause.

Start Problem: Solution Discolors Rapidly Q1 Are you using a de-gassed (oxygen-free) solvent? Start->Q1 A1_No Action: De-gas solvent via 'freeze-pump-thaw' or by sparging with Ar/N₂ for 20 min. Q1->A1_No No Q2 Is the solution protected from light? Q1->Q2 Yes A1_No->Q2 A2_No Action: Wrap container in foil or use an amber vial. Q2->A2_No No Q3 Does the solvent contain peroxide or metal impurities? Q2->Q3 Yes A2_No->Q3 A3_No Action: Use fresh, high-purity solvent. Consider adding a chelating agent (e.g., 100 µM EDTA). Q3->A3_No No End Solution Stabilized Q3->End Yes A3_No->End

Caption: Troubleshooting workflow for solution discoloration.

Step-by-Step Protocol: Preparing a Stabilized Stock Solution

  • Solvent Preparation : Choose a high-purity, appropriate solvent (e.g., DMSO, DMF, Acetonitrile). De-gas the solvent by sparging with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended) : For long-term storage, consider adding a suitable antioxidant to the solvent. Common choices include Butylated Hydroxytoluene (BHT) or Thiourea at a low concentration (e.g., 0.01-0.1% w/v).[1]

  • Weighing and Dissolution : Weigh the solid this compound in a vial. Add the prepared solvent and mix to dissolve under an inert atmosphere (e.g., in a glovebox or by flushing the vial headspace with argon).

  • Storage : Seal the vial tightly with a PTFE-lined cap. Wrap the vial in aluminum foil to protect it from light and store it at the recommended temperature (2-8°C or -20°C for longer-term).

Issue 2: Purity Loss in Aqueous Formulations (Hydrolytic Degradation)

Hydrolysis of the amide bond is a significant concern in aqueous media, especially during prolonged experiments or storage.

Causality and Mitigation:

  • pH is the Critical Factor : The amide bond is most stable between pH 5 and 7. Both acidic (pH < 4) and alkaline (pH > 8) conditions significantly accelerate the rate of hydrolysis.[3][4]

  • Solution : Always use a buffer system to maintain the pH in the optimal range if the compound must be in an aqueous environment.

Table: Recommended Buffer Systems for Aqueous Solutions

pH RangeRecommended BufferConcentration (mM)Considerations
5.0 - 6.0Acetate20-50Volatile, good for lyophilization.
6.0 - 7.5Phosphate (PBS)20-50Non-volatile, can precipitate with some divalent cations.
7.0 - 8.0HEPES20-50Good physiological buffer, minimal metal chelation.

Experimental Best Practices:

  • Always use freshly prepared buffers.

  • When preparing aqueous solutions, use high-purity (e.g., Milli-Q) water.

  • If using organic co-solvents, ensure they are anhydrous to minimize the introduction of water.

Section 4: Analytical Protocols for Stability Assessment

To quantitatively assess stability and shelf-life, a validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[6][7]

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are used to deliberately degrade the compound to identify likely degradation products and establish a separation method.

Table: Typical Forced Degradation Conditions

Stress ConditionReagent / ConditionTimeObjective
Acid Hydrolysis 0.1 M HCl24-72 h at 60°CTo generate acid-catalyzed hydrolysis products.[3]
Base Hydrolysis 0.1 M NaOH4-24 h at 60°CTo generate base-catalyzed hydrolysis products.[8]
Oxidation 3% H₂O₂24 h at RTTo generate oxidative degradation products.[3]
Thermal Solid at 80°C7 daysTo assess thermal stability in the solid state.
Photolytic Solution under ICH light source24 hTo assess stability under light exposure.
Protocol 2: Outline for a Stability-Indicating HPLC-UV Method
  • Column Selection : A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[8]

  • Mobile Phase : A gradient elution is typically required to separate the parent compound from its more polar (hydrolysis) and potentially less polar (oxidation byproducts) degradants.

    • Solvent A : Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B : Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient : Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection : Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210-400 nm) to ensure all degradants are detected. The aromatic structure should have a strong absorbance maximum around 254 nm.

  • Validation : Inject samples from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and any peaks from the blank matrix.

cluster_setup Method Development cluster_analysis Validation & Analysis A Prepare Stressed Samples (Acid, Base, Oxidative, etc.) B Select C18 Column & Develop Gradient Method (Water/ACN + Acid) A->B C Inject Stressed Samples into HPLC-PDA System B->C D Analyze Chromatogram: Are all peaks baseline-resolved? C->D E Method is Stability-Indicating. Proceed with sample analysis. D->E Yes F Optimize Method: Adjust gradient, pH, or mobile phase. D->F No F->B Re-develop

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Google Patents. (n.d.). Stabilization of aromatic amines. U.S. Patent No. US2927136A.
  • Google Patents. (n.d.). Stabilization of aromatic amines. U.S. Patent No. US3154583A.
  • Google Patents. (n.d.). Stabilized aromatic amines. U.S. Patent No. US2664445A.
  • JoVE. (2025). Basicity of Aromatic Amines. Journal of Visualized Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene. Retrieved from [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1834. Retrieved from [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-aminophenyl)-3-methylbenzamidehydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1199–1206. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-464. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015). International Journal of Medicinal Chemistry. Retrieved from [Link]

  • Technology Networks. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • EurekAlert!. (2026). A visible light-catalyzed delayed aryl migration strategy for precise ipso-, para-difunctionalization of aromatic amines. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1694-1699. Retrieved from [Link]

  • Regulations.gov. (2020). Development of analytical methods for the detection and quantification of onium photoacid generator cations and their photodegradation products. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]

  • Reddy, B. V. K., et al. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 51(4), 899-906. Retrieved from [Link]

  • Oliyai, C., & Schöneich, C. (1994). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmacy & Pharmacology, 46(S2), 939-947. Retrieved from [Link]

  • Imfeld, G., et al. (2012). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. Retrieved from [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in 3-(3-Aminophenyl)-N-methylbenzamide Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Aminophenyl)-N-methylbenzamide assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this compound. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.

I. Troubleshooting Guide: Synthesis and Purification

Inconsistent results in biological assays often trace back to issues with the synthesis and purity of the compound. This section addresses common problems encountered during the preparation of this compound.

Question 1: My amide coupling reaction to synthesize this compound has a low or no product yield. What are the common causes?

Several factors can contribute to poor yields in amide bond formation. The most common culprits involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Causality and Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid (3-aminobenzoic acid derivative) must be activated to react with the amine (N-methylaniline derivative). If the coupling reagent is inefficient or used in insufficient amounts, the reaction will not proceed to completion.[1]

    • Solution: Ensure you are using an appropriate coupling reagent like HATU or DCC. A general protocol using HATU involves dissolving the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM, adding the coupling reagent (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents), and stirring for 15-30 minutes to pre-activate the acid before adding the amine.[1]

  • Amine Deactivation: The amine can be deactivated by protonation, which makes it non-nucleophilic. This can happen if an acid-base reaction occurs between the carboxylic acid and the amine before the coupling reaction.[1]

    • Solution: Instead of mixing all reactants at once, add the amine to a mixture of the prepared activated acid and a base like triethylamine (Et3N).[2] The base will neutralize any acid generated, keeping the amine in its nucleophilic state.[2]

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.

    • Solution: It is crucial to use anhydrous solvents and reagents.[1] Dry your solvents using appropriate methods and ensure all glassware is thoroughly dried before use.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1]

    • Solution: Review the literature for similar amide coupling reactions to determine the optimal conditions for your specific substrates. Experiment with different solvents (e.g., DMF, DCM, THF) and bases (e.g., DIPEA, Et3N) to find the best combination.

Question 2: I've synthesized this compound, but I'm struggling to purify it. What are the likely impurities and how can I remove them?

Impurities can arise from starting materials, side reactions, or the coupling reagents themselves.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted Carboxylic AcidIncomplete reactionAcid/base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.
Unreacted AmineIncomplete reactionAcid/base extraction. Wash the organic layer with a mild aqueous acid (e.g., dilute HCl) to remove the basic starting material.
Coupling Reagent Byproducts (e.g., DCU from DCC)Coupling reactionRecrystallization or column chromatography. DCU is often difficult to remove completely by chromatography alone. Recrystallization from a suitable solvent like acetonitrile can be effective.
Side ProductsSide reactionsColumn chromatography on silica gel is the most common method. The choice of eluent will depend on the polarity of the desired product and impurities.

Step-by-Step General Purification Protocol:

  • Quench the Reaction: Upon completion (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Aqueous Washes: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Chromatography/Recrystallization: Purify the crude product by flash column chromatography or recrystallization as needed.

Question 3: How do I confirm the identity and purity of my synthesized this compound?

Proper characterization is crucial to ensure you are working with the correct, pure compound.

Analytical Methods for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The NMR spectra will confirm the presence of all expected protons and carbons and their connectivity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. An HPLC analysis with a suitable detector (e.g., UV) will show a single major peak for a pure compound.[3]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.

II. Troubleshooting Guide: Biological Assays

Once you have a pure, well-characterized sample of this compound, inconsistencies in biological assays can still arise. This section addresses common issues in this context.

Question 4: I'm observing significant variability in the biological activity of this compound between different batches of the compound. What could be the cause?

Batch-to-batch variability is a common problem and can often be traced back to subtle differences in purity or the presence of active impurities.

Potential Causes and Solutions:

  • Trace Impurities: Even small amounts of highly active impurities can significantly alter the observed biological activity.

    • Solution: Meticulously purify each batch and ensure purity is consistently high (>95% by HPLC) before use in biological assays.[]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, leading to variations in bioavailability in cell-based assays.

    • Solution: Standardize the final purification step (e.g., the solvent used for recrystallization) to ensure consistency in the crystalline form.

  • Degradation: The compound may be unstable under certain storage conditions.

    • Solution: Store the compound in a dark place, under an inert atmosphere, and at room temperature.[5] For long-term storage, consider storing at lower temperatures.

Question 5: My results with this compound are not reproducible, even with the same batch of the compound. What experimental factors should I investigate?

Inconsistent results with the same batch point to issues with the assay protocol or experimental conditions.

Troubleshooting Experimental Variability:

  • Solvent Effects: The solvent used to dissolve the compound can impact its activity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all experiments and is at a level that does not affect the biological system.

  • pH of the Assay Buffer: The ionization state of the aminophenyl group can be affected by pH, which could influence its interaction with the biological target.

    • Solution: Maintain a consistent and well-buffered pH throughout the assay.

  • Incubation Times and Temperatures: Variations in these parameters can significantly affect reaction rates and biological responses.

    • Solution: Strictly adhere to the established protocol for incubation times and temperatures. Use calibrated equipment to ensure accuracy.

  • Cell-Based Assay Variables: In cell-based assays, factors like cell passage number, confluency, and media composition can introduce variability.

    • Solution: Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of media and supplements for a set of experiments.

III. Frequently Asked Questions (FAQs)

What is the proper way to store this compound?

It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature.[5] For long-term storage, keeping it in a tightly sealed container in a freezer is advisable to prevent degradation.

What are the known biological activities of this compound and its analogs?

Derivatives of N-phenylbenzamide have shown a range of biological activities. For instance, some analogs have been investigated as inhibitors of DNA methylation and histone deacetylases (HDACs).[6][7] Others have demonstrated antiviral properties.[8][9] The specific activity of this compound would depend on the specific biological target being investigated.

What safety precautions should be taken when handling this compound?

While specific toxicity data for this compound may be limited, it is prudent to handle it with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[10] Work in a well-ventilated area or a fume hood to avoid inhalation.[11]

IV. Visualizations and Protocols

Workflow for Troubleshooting Low Amide Synthesis Yield

Caption: Troubleshooting logic for low yield in amide synthesis.

General Protocol for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

V. References

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-aminophenyl)-3-methylbenzamidehydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzamide, 3-amino-N-(3-aminophenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Retrieved from

  • ResearchGate. (2025). Catalytic three-component synthesis of aminophosphonate based on p-phenylenediamine and 3-methylbenzaldehyde. Retrieved from [Link]

  • Cui, J., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed. Retrieved from [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Dovepress. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Tri-Ring P 3 Benzamide-Containing Aminonitriles as Potent, Selective, Orally Effective Inhibitors of Cathepsin K. Retrieved from [Link]

  • MDPI. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • PubMed. (1994). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

Sources

optimization of 3-(3-Aminophenyl)-N-methylbenzamide concentration for maximal effect

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Aminophenyl)-N-methylbenzamide

Welcome to the technical support center for researchers utilizing aminophenyl benzamide derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental optimization of compounds within this class. While the principles discussed are broadly applicable, we will address the specific, though structurally ambiguous, compound This compound .

  • A Note on Chemical Identity: The name "this compound" suggests a specific biphenyl structure. However, this is an uncommon derivative. It is possible this name is used colloquially to refer to a related, more common isomer such as N-(3-aminophenyl)-3-methylbenzamide or 3-amino-N-methylbenzamide. The experimental principles outlined in this guide are directly applicable to the entire class of aminophenyl benzamides, a group known for its diverse biological activities, including the inhibition of enzymes like PARP and histone deacetylases (HDACs).[1][2][3] Researchers should always confirm the precise structure and CAS number of their specific compound.

Section 1: Compound Identification and Properties

Q: What are the key physicochemical properties of aminophenyl benzamide derivatives?

Understanding a compound's properties is critical for proper handling and experimental design. Below is a table summarizing data for representative compounds from this class, which can serve as an estimate for your experiments.

Property3-Amino-N-methylbenzamide[4]N-(3-aminophenyl)benzamide[5]N-(3-aminophenyl)-3-methylbenzamide[6]
Molecular Formula C₈H₁₀N₂OC₁₃H₁₂N₂OC₁₄H₁₄N₂O
Molecular Weight 150.18 g/mol 212.25 g/mol 226.27 g/mol
Predicted logP ~ -0.1~ 1.9~ 2.5 (implied)
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 111
Common Solvents DMSO, EthanolDMSO, EthanolDMSO

Note: A higher LogP value suggests lower solubility in aqueous solutions like cell culture media. Compounds with LogP > 2 require careful handling to prevent precipitation.

Section 2: Preparation and Handling of Stock Solutions

Q: How should I dissolve and store my this compound compound?

Proper dissolution and storage are paramount for reproducible results. The vast majority of these non-polar compounds are not readily soluble in aqueous buffers.

A: The recommended solvent is dimethyl sulfoxide (DMSO). [7][8] It effectively solubilizes a wide range of organic molecules and is miscible with cell culture media at low concentrations.

Step-by-Step Protocol for 10 mM Stock Solution in DMSO [7]

  • Weighing: Using an analytical balance, accurately weigh a precise amount of the compound powder (e.g., 2.26 mg of N-(3-aminophenyl)-3-methylbenzamide for 1 mL of 10 mM stock).

  • Dissolution: Transfer the powder to a sterile microcentrifuge or amber glass vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 1-3 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective. Ensure the compound is fully dissolved with no visible particulates.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

Q: How do I prepare working solutions for my cell culture experiments?

A: Working solutions are prepared by serially diluting the high-concentration DMSO stock into your complete cell culture medium immediately before treating the cells.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including the vehicle control) and should not exceed a non-toxic level, typically ≤0.5% (v/v), to prevent solvent-induced cytotoxicity.[7]

  • Precipitation: When diluting the DMSO stock into aqueous media, the compound may crash out of solution if its solubility limit is exceeded. To mitigate this, add the DMSO stock to the medium dropwise while vortexing or swirling the tube to ensure rapid mixing.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Day of Experiment) weigh 1. Weigh Compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex until clear dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw one aliquot of stock store->thaw Transport on dry ice dilute 7. Perform serial dilutions in cell culture medium thaw->dilute treat 8. Add to cells immediately dilute->treat

Caption: Workflow for preparing stock and working solutions.

Section 3: Designing the Concentration Optimization Experiment

Q: How do I determine the optimal concentration range for my experiment?

A: The most effective method is to perform a dose-response experiment using a broad range of concentrations. This allows you to determine key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

A typical starting range for a novel compound of this class would span several orders of magnitude, for example: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM. [7] This wide range helps identify the "window" of biological activity without causing overt, non-specific toxicity.

Protocol 2: Dose-Response Cytotoxicity Assay (Resazurin-Based) [7][9]

This protocol assesses cell viability and is a foundational experiment for determining the optimal concentration range.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in fresh culture medium as described in Section 2. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Essential Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This is your 100% viability reference.

    • Untreated Control: Cells in medium only (no DMSO).

    • Positive Control (Optional): Cells treated with a compound known to induce the expected effect (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add 10 µL of Resazurin solution (e.g., alamarBlue™) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot viability (%) versus log[concentration] to generate a dose-response curve.

G cluster_workflow Dose-Response Experimental Workflow plate_cells 1. Plate Cells (96-well plate) incubate_24h 2. Incubate 24h (Allow attachment) plate_cells->incubate_24h treat_cells 4. Treat Cells incubate_24h->treat_cells prepare_drugs 3. Prepare Serial Dilutions (Compound + Controls) prepare_drugs->treat_cells incubate_exp 5. Incubate (24h, 48h, or 72h) treat_cells->incubate_exp add_reagent 6. Add Viability Reagent (e.g., Resazurin) incubate_exp->add_reagent incubate_reagent 7. Incubate 2-4h add_reagent->incubate_reagent read_plate 8. Read Fluorescence incubate_reagent->read_plate analyze 9. Analyze Data (Normalize to Vehicle) read_plate->analyze

Caption: Workflow for a typical dose-response experiment.

Section 4: Troubleshooting Guide

Q: I see precipitate in my culture wells after adding the compound. What should I do?

A: Precipitation indicates the compound's solubility limit has been exceeded in the aqueous medium. This can lead to highly variable and uninterpretable results.

CauseSolution
Final DMSO concentration is too low. Ensure the final DMSO level is sufficient, but still non-toxic (e.g., 0.1-0.5%). A higher DMSO percentage can maintain solubility.
Compound concentration is too high. Your highest tested concentration may be above the solubility limit. Lower the top concentration or use smaller dilution steps.
Poor mixing technique. When diluting the stock, add it to the medium while vortexing to prevent localized high concentrations that can trigger precipitation.
Interaction with media components. Some compounds can bind to proteins in fetal bovine serum (FBS). Consider testing in lower serum conditions if appropriate for your cell line.

Q: I am not observing any biological effect, even at high concentrations. What are the possible causes?

A: A flat dose-response curve can be due to several factors.

  • Compound Inactivity: The compound may not be active in your specific cell line or against the target of interest.

  • Incorrect Concentration: Double-check all calculations for stock and working solution preparation. A simple decimal error is a common mistake.

  • Compound Degradation: Ensure the stock solution was stored correctly and has not undergone multiple freeze-thaw cycles.

  • Insufficient Treatment Time: The observed effect may require a longer incubation period. Consider running a time-course experiment (e.g., 24h, 48h, 72h).

  • Cell Line Resistance: The cell line may lack the target protein or have compensatory mechanisms that negate the compound's effect.

G node_result Unexpected Result? q_precipitate Precipitate in wells? node_result->q_precipitate q_no_effect No Effect at any dose? node_result->q_no_effect q_high_tox High Toxicity at all doses? node_result->q_high_tox sol_precipitate Lower max [C] Increase final DMSO % Improve mixing q_precipitate->sol_precipitate Yes sol_no_effect Check calculations Run time-course Verify compound integrity q_no_effect->sol_no_effect Yes sol_high_tox Run DMSO toxicity control Lower concentration range Check for assay interference q_high_tox->sol_high_tox Yes sol_node sol_node

Caption: Troubleshooting decision tree for common issues.

Section 5: Advanced FAQs

Q: What is the likely mechanism of action for this compound?

A: The broader class of aminophenyl benzamides contains compounds with several known mechanisms. Structurally related molecules have been shown to be potent inhibitors of DNA Methyltransferases (DNMTs) and Histone Deacetylases (HDACs) , both of which are critical epigenetic regulators often dysregulated in cancer.[2][3][10] Another well-known related compound, 3-aminobenzamide, is a classic inhibitor of Poly (ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair.[1][11] Determining the specific mechanism of your compound would require further target-based enzymatic assays or broader profiling studies.

Q: How do I transition from in vitro concentrations to in vivo dosing for animal models?

A: Translating an effective in vitro concentration to an in vivo dose is a complex process that is beyond simple conversion. While an effective in vitro concentration provides a starting point, the transition requires dedicated pharmacokinetics (PK) and toxicology studies. For example, a study on 3-aminobenzamide in rats used intraperitoneal injections of 5, 10, and 15 mg/kg to assess its effects against radiation damage.[11] This highlights that in vivo studies require formulation development (to ensure the compound is soluble and stable for injection), determination of the maximum tolerated dose (MTD), and analysis of how the drug is absorbed, distributed, metabolized, and excreted (ADME).

References

  • 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem. National Center for Biotechnology Information. [Link]

  • Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed. PubMed. [Link]

  • The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-(3-aminophenyl)-3-methylbenzamidehydrochloride | C14H15ClN2O | CID 165657061 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. National Center for Biotechnology Information. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. National Center for Biotechnology Information. [Link]

  • Benzamide, N-(3-aminophenyl)- | C13H12N2O | CID 72896 - PubChem. National Center for Biotechnology Information. [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. PubMed. [Link]

  • (PDF) 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors - ResearchGate. ResearchGate. [Link]

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents.
  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids - Enlighten Theses. University of Glasgow. [Link]

  • (PDF) Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - ResearchGate. ResearchGate. [Link]

  • Optimising a self-assembling peptide hydrogel as a Matrigel alternative for 3-dimensional mammary epithelial cell culture - PubMed. PubMed. [Link]

  • Optimizing the Cell Painting assay for image-based profiling - PubMed. National Center for Biotechnology Information. [Link]

  • A 3-year, open-label, flexible-dosing study of milnacipran for the treatment of fibromyalgia - PubMed. PubMed. [Link]

Sources

Validation & Comparative

comparative analysis of 3-(3-Aminophenyl)-N-methylbenzamide vs. [alternative compound]

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals: Iniparib vs. Olaparib

A Tale of Two PARP Inhibitors: From Disputed Mechanisms to Targeted Triumphs

As Senior Application Scientists, we often witness the winding path of drug development, where initial hypotheses are rigorously tested and, at times, overturned by deeper investigation. The story of 3-(3-Aminophenyl)-N-methylbenzamide, more widely known as Iniparib (BSI-201) , and its comparison to the now-classic PARP inhibitor Olaparib (Lynparza) , offers a compelling case study in mechanistic validation and the evolution of targeted cancer therapy.

Initially hailed as a promising PARP inhibitor for triple-negative breast cancer (TNBC), Iniparib's journey took a critical turn when its primary mechanism of action was questioned and ultimately disproven.[1] In contrast, Olaparib has emerged as a cornerstone of therapy for cancers with specific DNA repair deficiencies, backed by a well-defined mechanism and numerous clinical approvals.[2][3][4][5][6] This guide provides an in-depth, objective comparison of these two agents, offering field-proven insights and experimental frameworks for researchers in oncology and drug development.

Physicochemical Properties: A Foundation for Function

A molecule's physical and chemical characteristics are fundamental to its biological activity, governing everything from solubility to cell permeability. A side-by-side comparison reveals distinct profiles for Iniparib and Olaparib.

PropertyIniparib (BSI-201)Olaparib (Lynparza)
IUPAC Name 4-Iodo-3-nitrobenzamide4-[[3-[[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Molecular Formula C₇H₅IN₂O₃C₂₄H₂₃FN₄O₃
Molecular Weight 292.03 g/mol [7]434.46 g/mol [8]
Solubility Soluble in DMSO (62.67 mg/mL) and Ethanol (23.5 mg/mL)[9]Very slightly soluble in aqueous solutions (0.1-0.13 mg/mL); slightly soluble in ethanol
Mechanism of Action Initially proposed as an irreversible PARP1 inhibitor; later shown to be a non-selective modifier of cysteine-containing proteins with no significant PARP inhibition.[1][10][11]Potent inhibitor of PARP1 and PARP2 enzymes, inducing synthetic lethality in cells with homologous recombination repair (HRR) deficiencies (e.g., BRCA mutations).[12][13][14]

The Core Divergence: Mechanism of Action

The central difference between Iniparib and Olaparib lies in their interaction with the Poly (ADP-ribose) polymerase (PARP) DNA repair pathway. This pathway is a critical cellular response to single-strand DNA breaks (SSBs).

Olaparib's Established Role: PARP Trapping and Synthetic Lethality

PARP1 is a key enzyme that detects SSBs, binds to the damaged site, and synthesizes poly (ADP-ribose) (PAR) chains.[15][16][17][18] This PARylation process recruits other DNA repair factors to resolve the damage. Olaparib exerts its effect through a well-defined dual mechanism:

  • Catalytic Inhibition: It competes with the substrate (NAD+) to block the enzymatic activity of PARP, preventing the synthesis of PAR chains.[13]

  • PARP Trapping: Perhaps more critically, Olaparib stabilizes the PARP-DNA complex, "trapping" the enzyme on the DNA.[19]

During DNA replication, these unresolved SSBs, now with trapped PARP, collapse the replication fork, creating highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is deficient. The cells cannot repair the DSBs generated by Olaparib, leading to genomic instability and cell death.[20][12][13] This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[13][21]

Iniparib's Re-evaluated Mechanism

Iniparib was initially developed as a covalent inhibitor of PARP1.[10] Early Phase II trials in combination with chemotherapy showed promising results in TNBC, leading to significant optimism.[22] However, subsequent Phase III trials failed to meet their primary endpoints, prompting a re-examination of its mechanism.[23][24][25] Deeper biochemical analysis revealed that Iniparib does not inhibit PARP activity at physiologically relevant concentrations.[10] Instead, it acts as a non-selective agent that modifies cysteine-containing proteins.[10][26] Some studies suggest it may induce reactive oxygen species (ROS), contributing to its cytotoxic effects through a PARP-independent mechanism.

Visualizing the Mechanistic Divide

The following diagram illustrates the PARP1 signaling pathway in DNA repair and highlights the distinct points of intervention for Olaparib versus the disputed action of Iniparib.

PARP_Pathway cluster_0 DNA Damage & Repair Cascade cluster_1 Consequences of Inhibition during Replication cluster_inhibitors Inhibitor Actions DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Replication DNA Replication PARP1->Replication Unresolved SSB (with trapped PARP1) NAD NAD+ NAD->PAR substrate Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment signals for SSB_Repair SSB Repair (Base Excision Repair) Recruitment->SSB_Repair leads to DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (BRCA1/2) DSB->HRR repaired by Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis unrepaired Cell_Viability Cell Viability HRR->Cell_Viability HRR->Apoptosis (If HRR is deficient) Olaparib Olaparib Olaparib->PARP1 Traps on DNA & Inhibits Catalysis Iniparib Iniparib (Disputed) Iniparib->PARP1 No significant inhibition

Caption: PARP1 signaling pathway and points of inhibitor action.

Comparative Efficacy: In Vitro Data

The divergence in mechanism is directly reflected in the compounds' in vitro performance. Studies comparing the antiproliferative effects of Iniparib and Olaparib across various breast cancer cell lines have consistently shown Olaparib to be a significantly more potent inhibitor of cell growth.[27][28][29]

ParameterIniparibOlaparibKey Finding
IC₅₀ (Cell Growth) 13 - 70 µM3.7 - 31 µMOlaparib is consistently more potent across multiple breast cancer cell lines.[30]
PARP Inhibition Weak to no activity at cytotoxic concentrations.[10]Potent inhibition of PARP1 (IC₅₀ = 5 nM) and PARP2 (IC₅₀ = 1 nM).[31]The primary target of Olaparib is PARP, while Iniparib's cytotoxicity is PARP-independent.[27]
Selectivity Non-selectively modifies cysteine-containing proteins.[10][26]Highly selective for PARP enzymes.[31]Olaparib is a targeted therapy; Iniparib acts more like a broad cytotoxic agent.

Note: IC₅₀ values are highly dependent on the cell line and assay conditions.

Experimental Protocol: Validating PARP Inhibition in a Cellular Context

To provide a practical framework for validating these findings, we present a robust, self-validating protocol for a cellular PARP activity assay. This assay measures the ability of a compound to inhibit PARP activity within intact cells, providing a more physiologically relevant assessment than cell-free enzymatic assays alone.

Objective: To quantify the inhibition of PARP1/2 activity in a cancer cell line (e.g., LoVo colon cancer cells) following treatment with a test compound.

Principle: This chemiluminescent assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are immobilized on a microplate. The amount of incorporated biotin is detected using a Streptavidin-Horseradish Peroxidase (HRP) conjugate and a luminescent substrate. A decrease in the luminescent signal indicates inhibition of PARP activity.[32]

Workflow Diagram

Protocol_Workflow start Start step1 1. Cell Culture & Seeding Seed LoVo cells in a 96-well plate start->step1 step2 2. Compound Treatment Treat cells with serial dilutions of Iniparib, Olaparib, or Vehicle Control for 1 hr step1->step2 step3 3. Cell Lysis Harvest and lyse cells in PARP Lysis Buffer step2->step3 step4 4. Protein Quantification Perform BCA assay to normalize protein concentration of lysates step3->step4 step5 5. PARP Reaction Add normalized lysates to histone-coated strip wells with PARP reaction cocktail step4->step5 step6 6. Detection Add Strep-HRP, followed by chemiluminescent substrate step5->step6 step7 7. Data Acquisition Read luminescence on a microplate reader step6->step7 step8 8. Analysis Calculate % inhibition and determine IC₅₀ values step7->step8 end End step8->end

Caption: Experimental workflow for the Cellular PARP Activity Assay.

Step-by-Step Methodology
  • Cell Preparation:

    • Culture LoVo cells (or another suitable cell line) under standard conditions.

    • Seed cells into a 96-well tissue culture plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Treatment (Self-Validating Controls):

    • Prepare serial dilutions of Olaparib (Positive Control Inhibitor), Iniparib (Test Compound), and a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Incubate for 1 hour at 37°C. Causality Note: A 1-hour incubation is sufficient for cell-permeable compounds to engage their intracellular targets without causing significant secondary effects from cytotoxicity.

  • Cell Lysis and Protein Normalization:

    • Wash cells with ice-cold PBS.

    • Lyse cells using a dedicated PARP lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.[32] Trustworthiness Note: Normalizing the amount of protein loaded into the assay is critical to ensure that any observed differences in signal are due to enzymatic inhibition, not variations in cell number.

  • PARP Activity Measurement:

    • Add a standardized amount of protein lysate (e.g., 40 µg) to the wells of a histone-coated 96-well strip plate.

    • Add the PARP reaction cocktail (containing biotinylated NAD+) to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash again, then add the chemiluminescent HRP substrate.

    • Immediately read the luminescence signal on a compatible microplate reader.

    • Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value for each compound.

Synthesis Overview

The synthetic accessibility of a compound is a crucial factor in drug development. Both Olaparib and Iniparib can be produced through multi-step organic synthesis.

  • Olaparib Synthesis: Modern synthetic routes for Olaparib are often convergent, building the core phthalazinone structure and the piperazine side chain separately before a final coupling step. Recent efforts have focused on developing more eco-friendly and scalable processes, achieving high overall yields (e.g., 51% over four steps) using commercially available starting materials.[33][34][35] Key reactions can include Negishi coupling and phthalazinone ring construction.[36]

  • Iniparib Synthesis: As a simpler molecule (4-iodo-3-nitrobenzamide), the synthesis of Iniparib is more straightforward, typically involving the nitration and iodination of a benzoic acid derivative followed by amidation.

Conclusion and Field-Proven Insights

The comparative analysis of Iniparib and Olaparib provides a stark lesson in the importance of rigorous mechanistic validation in drug development.

  • Olaparib stands as a testament to the success of targeted therapy. Its well-defined mechanism of action—PARP trapping leading to synthetic lethality in HRR-deficient tumors—has been translated into significant clinical benefit and multiple FDA approvals for ovarian, breast, prostate, and pancreatic cancers.[2][3][5][6][14] For researchers, Olaparib serves as a benchmark PARP inhibitor and a powerful tool for probing DNA repair pathways.

  • Iniparib , despite its initial promise, ultimately failed in Phase III trials because its clinical activity did not stem from the proposed PARP inhibition mechanism.[1][24] The story of Iniparib underscores a critical principle: correlation (e.g., positive Phase II results) does not equal causation (e.g., PARP inhibition). It highlights the necessity of using precise, target-engagement assays early in development to confirm that a compound works as intended.

For drug development professionals, the key takeaway is the prioritization of a compound's 'on-target' effects. While Iniparib demonstrated cytotoxicity, its lack of a defined, potent mechanism made it difficult to identify a responsive patient population and led to clinical failure. Olaparib's success is inextricably linked to its specific mechanism, which allowed for the selection of patients with BRCA mutations and other HRR defects—a biomarker-driven approach that is now a paradigm of modern oncology.

References

  • FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer. (2020). National Cancer Institute. [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]

  • FDA approves olaparib for HRR gene-mutated metastatic castration-resistant prostate cancer. (2020). U.S. Food and Drug Administration. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023). Green Chemistry (RSC Publishing). [Link]

  • Olaparib. (2015). PMC - NIH. [Link]

  • LYNPARZA™ approved by the US food and drug administration for the treatment of advanced ovarian cancer in patients with germline BRCA-mutations. (2014). AstraZeneca. [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. (2014). PMC - NIH. [Link]

  • What is the mechanism of Olaparib?. (2024). Patsnap Synapse. [Link]

  • Olaparib. National Cancer Institute. [Link]

  • FDA Approves Olaparib for Adjuvant Treatment of High-Risk Early Breast Cancer. (2022). The ASCO Post. [Link]

  • Iniparib Disappoints in Breast Cancer, But Study Results Hint at Second-Line Therapy Benefit. (2011). Cure Today. [Link]

  • FDA Approves Olaparib for Ovarian Cancer. (2014). Ovarian Cancer Research Alliance. [Link]

  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2015). PMC - NIH. [Link]

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023). Green Chemistry (RSC Publishing). [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023). ResearchGate. [Link]

  • PARP1. Wikipedia. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (2013). PubMed. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2021). MDPI. [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1. (2020). PMC - PubMed Central. [Link]

  • Positive Phase II Results with Iniparib (BSI-201) in Women with Metastatic Triple Negative Breast Cancer Published in The New England Journal of Medicine. (2011). PR Newswire. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega. [Link]

  • olaparib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. (2011). AACR Journals. [Link]

  • Iniparib: The Fairy Tale Dream Comes to an End. (2015). The ASCO Post. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (2013). Taylor & Francis. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. (2013). Semantic Scholar. [Link]

  • Disappointing Results in Study of Iniparib for Metastatic Triple-Negative Breast Cancer. (2018). Oncology Times. [Link]

  • Iniparib. Wikipedia. [Link]

  • Iniparib plus chemotherapy in metastatic triple-negative breast cancer. (2011). PubMed. [Link]

  • AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. (2019). Therapeutic Goods Administration (TGA). [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • A PHASE II STUDY OF THE PARP INHIBITOR, INIPARIB (BSI-201), IN COMBINATION WITH CHEMOTHERAPY TO TREAT TRIPLE NEGATIVE BREAST CANCER BRAIN METASTASES (LCCC0919). UNC Lineberger. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

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A Comparative Guide to 3-Aminobenzamide and its Analogs as PARP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology and DNA repair, the landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors is both promising and complex. While several potent PARP inhibitors have reached clinical success, understanding the foundational scaffolds from which these drugs evolved offers critical insights into structure-activity relationships (SAR) and future drug design. This guide provides an in-depth comparative analysis of 3-aminobenzamide (3-AB), a pioneering PARP inhibitor, and its analogs. We will delve into their comparative biological activities, the mechanistic rationale behind their design, and detailed experimental protocols for their evaluation.

Introduction: 3-Aminobenzamide as a Foundational PARP Inhibitor

3-Aminobenzamide is a well-established and widely studied inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] Although its potency is modest compared to modern, clinically approved PARP inhibitors, its simple benzamide scaffold has served as a crucial starting point for the development of more potent and selective molecules.[1] 3-AB acts as a competitive inhibitor by mimicking the nicotinamide portion of the PARP substrate, NAD+, and binding to the enzyme's catalytic domain. This inhibition of PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs), leads to the accumulation of SSBs, which are subsequently converted into cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.

The PARP Signaling Pathway in DNA Single-Strand Break Repair

To understand the action of 3-aminobenzamide and its analogs, it is essential to first grasp the PARP-mediated DNA repair pathway. When a single-strand break occurs in DNA, PARP-1, the most abundant of the PARP family, rapidly detects and binds to the damaged site.[2][3] This binding triggers a conformational change in PARP-1, activating its catalytic activity. Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby nuclear proteins, a process called PARylation.[2][3] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[4] Once the repair is complete, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG).

Caption: PARP-1 signaling in DNA repair and its inhibition.

Comparative Analysis of 3-Aminobenzamide and its Analogs

The inhibitory potency of 3-aminobenzamide itself is in the micromolar to nanomolar range, with reported IC50 values varying significantly depending on the assay conditions and cell lines used.[5][6][7] The development of analogs has focused on modifying the benzamide scaffold to enhance potency and selectivity.

Structure-Activity Relationship (SAR)

The core structure of 3-aminobenzamide provides a framework for understanding the SAR of this class of inhibitors. Key interactions with the PARP catalytic domain involve the benzamide moiety, which mimics the nicotinamide of NAD+. Modifications to the phenyl ring and the amide group have been extensively explored to improve binding affinity.

Generally, the following SAR principles have been observed for benzamide-based PARP inhibitors:

  • The Benzamide Moiety: The primary amide is crucial for hydrogen bonding interactions within the active site.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact potency. Electron-withdrawing or bulky groups at different positions can enhance interactions with the enzyme.

  • Cyclization and Fusion: More rigid, cyclic structures fused to the benzamide core have led to the development of highly potent inhibitors, such as those with phthalazinone (e.g., olaparib) or piperidinyl-carbonyl moieties.

Comparative Inhibitory Activity
Compound/AnalogTargetIC50 ValueCell Line/SystemReference
3-Aminobenzamide PARP< 50 nMCHO cells[5][6]
3-Aminobenzamide PARP~45 µM-[8]
Olaparib PARP-1/2~5 nM / ~1 nMEnzyme Assay[9]
Rucaparib PARP-1/2~1.4 nM / ~6.4 nMEnzyme Assay[9]
Talazoparib PARP-1/2~0.57 nM / ~1.0 nMEnzyme Assay[9]
Niraparib PARP-1/2~3.8 nM / ~2.1 nMEnzyme Assay[9]
Veliparib PARP-1/2~5.2 nM / ~2.9 nMEnzyme Assay[9]

Note: IC50 values can vary significantly based on experimental conditions. The data presented for clinically approved inhibitors are for comparative purposes to highlight the evolution from the 3-aminobenzamide scaffold.

As evidenced by the table, the evolution from the simple 3-aminobenzamide scaffold to more complex, structurally constrained analogs has resulted in a dramatic increase in inhibitory potency, with modern inhibitors exhibiting nanomolar to sub-nanomolar IC50 values.

Experimental Protocols

For researchers working on the discovery and evaluation of novel PARP inhibitors, robust and reproducible assays are paramount. Below are detailed, step-by-step methodologies for key experiments.

PARP1 Colorimetric Activity Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, providing a colorimetric readout of PARP-1 activity.

PARP_Colorimetric_Assay_Workflow start Start plate_coating Coat 96-well plate with histone solution start->plate_coating end End blocking Block wells plate_coating->blocking reaction_setup Prepare master mix with biotinylated substrate, activated DNA, and buffer blocking->reaction_setup add_inhibitor Add test inhibitor or vehicle control reaction_setup->add_inhibitor add_enzyme Add PARP-1 enzyme to initiate reaction add_inhibitor->add_enzyme incubation Incubate at RT add_enzyme->incubation wash1 Wash plate incubation->wash1 add_streptavidin_hrp Add Streptavidin-HRP wash1->add_streptavidin_hrp incubation2 Incubate at RT add_streptavidin_hrp->incubation2 wash2 Wash plate incubation2->wash2 add_substrate Add colorimetric HRP substrate wash2->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance read_absorbance->end

Sources

Confirming PARP1 Target Engagement of 3-(3-Aminophenyl)-N-methylbenzamide: A Comparative Guide to Cellular Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the development of targeted therapies, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of a successful program. For molecules like 3-(3-Aminophenyl)-N-methylbenzamide, a derivative of the well-established poly (ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide, confirming target engagement is paramount to validating its mechanism of action and interpreting cellular phenotypes.[1][2][3] This guide provides an in-depth comparison of two robust, cell-based methodologies for confirming the target engagement of putative PARP1 inhibitors: the Cellular Thermal Shift Assay (CETSA®) and the Cellular PARylation Assay.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the principles, experimental workflows, and data interpretation for each method. By understanding the nuances, strengths, and limitations of these orthogonal approaches, researchers can design more insightful experiments and build a stronger data package for their candidate compounds.

The Central Role of PARP1 in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway.[4] Upon detecting DNA single-strand breaks, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity. Inhibitors of PARP, such as this compound, act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), thereby preventing PARylation and stalling the repair of single-strand breaks.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5]

Given this mechanism, confirming that a compound like this compound directly binds to PARP1 in cells and functionally inhibits its activity is a critical step in its preclinical evaluation.

Comparative Analysis of Target Engagement Methodologies

Here, we compare two powerful techniques for assessing PARP1 target engagement in a cellular environment: CETSA, which directly measures the biophysical interaction between the compound and its target, and the Cellular PARylation Assay, which quantifies the functional consequence of this interaction.

Method Principle Measures Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Direct binding of the compound to the target protein in intact cells or cell lysates.Label-free; applicable to endogenous proteins; provides evidence of direct physical interaction in a physiological context.Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput than some functional assays.
Cellular PARylation Assay Measures the level of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.Functional inhibition of PARP activity in cells following DNA damage induction.Directly measures the intended biological effect of the inhibitor; can be highly sensitive and amenable to high-throughput formats (e.g., ELISA).An indirect measure of target binding; downstream effects could be influenced by off-target activities.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that directly assesses the engagement of a compound with its target protein in a cellular milieu.[7] The underlying principle is that the binding of a ligand, such as this compound to PARP1, confers thermal stability to the protein.[8] This increased stability results in less protein denaturation and aggregation upon heating. By measuring the amount of soluble PARP1 remaining at various temperatures in the presence and absence of the compound, a thermal shift can be quantified, providing direct evidence of target engagement.

Experimental Workflow: CETSA

CETSA Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Quantification cluster_3 Data Analysis A 1. Seed cells and treat with This compound or vehicle (DMSO) B 2. Harvest and lyse cells A->B C 3. Aliquot lysate and heat at a range of temperatures B->C D 4. Separate soluble and precipitated proteins (centrifugation) C->D E 5. Collect supernatant containing soluble PARP1 D->E F 6. Quantify soluble PARP1 (e.g., Western Blot, ELISA, AlphaScreen) E->F G 7. Plot % soluble PARP1 vs. Temperature to generate melt curves F->G H 8. Determine thermal shift (ΔTm) G->H

Caption: CETSA experimental workflow for assessing PARP1 target engagement.

Detailed Protocol: CETSA with Western Blot Detection

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., MDA-MB-436, which has been used for PARP1 CETSA) in sufficient quantity for the experiment.[2]

  • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C. A known PARP inhibitor like Olaparib should be used as a positive control.

2. Cell Lysis and Heat Treatment:

  • Harvest cells by scraping and wash with PBS.

  • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Separation and Quantification of Soluble Protein:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).

  • Prepare samples for SDS-PAGE and Western blotting.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PARP1, followed by a secondary HRP-conjugated antibody.

  • Detect the signal using a chemiluminescent substrate and image the blot.

4. Data Analysis:

  • Quantify the band intensities for PARP1 at each temperature for both the treated and vehicle control samples.

  • Normalize the intensity at each temperature to the intensity at the lowest temperature (or a non-heated control).

  • Plot the normalized soluble PARP1 fraction against the temperature to generate melting curves.

  • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both conditions.

  • The difference in Tm (ΔTm) between the compound-treated and vehicle-treated samples represents the thermal shift, confirming target engagement.

Isothermal Dose-Response (ITDR) CETSA

To determine the potency of target engagement, an isothermal dose-response (ITDR) experiment can be performed. In this format, cells are treated with a range of concentrations of this compound and then heated at a single, fixed temperature (chosen from the melt curve, typically a temperature that gives ~50% denaturation in the vehicle control). The amount of soluble PARP1 is then quantified and plotted against the compound concentration to determine an EC50 value for target engagement.

Method 2: Cellular PARylation Assay

This method provides a functional readout of PARP1 inhibition by measuring the levels of its enzymatic product, PAR. In a cellular context, DNA damaging agents are used to induce PARP1 activity. A potent PARP1 inhibitor will block this induced PARylation. This change in PAR levels can be quantified using various techniques, with ELISA being a common and high-throughput method.[9][10]

Signaling Pathway: PARP1 Activation and Inhibition

PARP1 Signaling Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_proteins DNA Repair Proteins PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor This compound Inhibitor->PARP1_active inhibits

Caption: Simplified pathway of PARP1 activation and inhibition.

Detailed Protocol: Cellular PARylation ELISA

1. Cell Culture and Treatment:

  • Seed cells (e.g., A549 or HeLa) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a concentration range of this compound, a known PARP inhibitor (e.g., Olaparib), and vehicle control for 1-2 hours.

2. Induction of DNA Damage and Cell Lysis:

  • Induce DNA damage by adding a DNA-damaging agent, such as H₂O₂ (e.g., 1 mM) or MMS (e.g., 200 µM), and incubate for a short period (e.g., 10-15 minutes).[11]

  • Wash the cells with ice-cold PBS.

  • Lyse the cells directly in the wells using a suitable lysis buffer provided with a commercial ELISA kit (e.g., from BPS Bioscience or Cell Biolabs).[12][13]

3. ELISA Procedure (Sandwich ELISA):

  • Transfer the cell lysates to a 96-well plate pre-coated with an anti-PAR capture antibody.

  • Incubate to allow the capture of PARylated proteins.

  • Wash the plate to remove unbound material.

  • Add a detection antibody that also recognizes PAR.

  • Wash the plate again.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate.

  • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

4. Data Analysis:

  • The measured signal is directly proportional to the amount of PAR in the cell lysate.

  • Normalize the data to the signal from the vehicle-treated, DNA damage-induced cells (representing 100% PARP activity).

  • Plot the normalized PAR levels against the concentration of this compound.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit PARP activity by 50%.

Data Interpretation and Comparative Insights

A direct comparison of the data obtained from CETSA and the Cellular PARylation Assay provides a comprehensive picture of the target engagement of this compound.

Expected Outcomes:

  • CETSA: A positive result will show a rightward shift in the melting curve of PARP1 in the presence of the compound, indicating thermal stabilization and direct binding. The ITDR experiment will yield an EC50 value for this physical interaction.

  • Cellular PARylation Assay: A dose-dependent decrease in the PAR signal upon treatment with the compound after DNA damage induction will be observed. This will provide an IC50 value for the functional inhibition of PARP1 activity.

Comparative Analysis of Potency:

Compound CETSA EC50 (µM) Cellular PARylation IC50 (µM) Biochemical IC50 (µM)
This compound Hypothetical: 1.5Hypothetical: 0.5Hypothetical: 0.1
Olaparib (Control) Reported: ~2.0[8]Reported: ~0.01[8]Reported: ~0.005

Note: The hypothetical values for the test compound are for illustrative purposes. The reported values for Olaparib are approximate and can vary depending on the specific cell line and assay conditions.

It is common to observe a rightward shift in potency as one moves from biochemical assays to cellular assays like CETSA and functional assays.[8] This is because in a cellular environment, factors such as cell permeability, efflux pumps, and competition with high intracellular concentrations of the natural substrate (NAD+) can influence the apparent potency of the inhibitor.[14] The correlation between the CETSA EC50 and the cellular PARylation IC50 provides strong evidence that the observed functional inhibition is a direct result of the compound binding to PARP1.[8]

Conclusion: An Orthogonal Approach for Validated Target Engagement

Confirming the target engagement of a novel compound such as this compound requires a multi-faceted and rigorous approach. The combination of the Cellular Thermal Shift Assay and the Cellular PARylation Assay provides a powerful, orthogonal strategy to build confidence in the compound's mechanism of action.

  • CETSA provides unequivocal evidence of direct physical binding to the target protein in its native cellular environment.

  • The Cellular PARylation Assay confirms that this binding translates into the desired functional consequence —the inhibition of the enzyme's catalytic activity.

By employing both methods, researchers can effectively de-risk their drug discovery programs by ensuring that the observed cellular effects are indeed mediated by the intended target. This dual-validation approach is a critical component of building a robust data package for the further development of promising therapeutic candidates.

References

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A Senior Application Scientist’s Guide to Designing Robust Control Experiments for 3-(3-Aminophenyl)-N-methylbenzamide Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing rigorous and self-validating control experiments for investigating 3-(3-Aminophenyl)-N-methylbenzamide. While this specific molecule is not extensively characterized in public literature, its core structure, particularly the 3-aminobenzamide moiety, strongly suggests its primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. Our experimental design will therefore be based on the well-established principles of studying PARP inhibitors (PARPi).

The prototype for this class, 3-aminobenzamide (3-AB), is a foundational PARP inhibitor that acts by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes.[1][2] This inhibition disrupts a critical DNA damage repair pathway. In cells with pre-existing defects in other repair pathways, such as Homologous Recombination (HR) due to BRCA1/2 mutations, this disruption becomes lethal—a concept known as synthetic lethality.[1][3]

Section 1: The Foundation: Biochemical and Cellular Target Engagement

Before assessing the phenotypic consequences of this compound, it is imperative to confirm that it directly engages its putative target, PARP1, in both a clean biochemical system and a complex cellular environment.

In Vitro Enzymatic Assays: Direct Proof of Inhibition

The first step is to quantify the direct inhibitory effect of the compound on PARP1 enzymatic activity. Common methods include ELISA-based or chemiluminescent assays that measure the production of poly(ADP-ribose) (PAR) chains.[4][5]

Rationale: This cell-free assay isolates the interaction between the compound and the enzyme, eliminating cellular complexities like membrane permeability or efflux pumps. It provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Essential Controls for In Vitro PARP Assays:

Control Type Description Purpose
Positive Control Olaparib or Talazoparib : Clinically approved, potent PARP inhibitors.[6][7] To validate that the assay system is working correctly and to provide a benchmark for the potency of the test compound.
Negative Control (No Inhibitor) Vehicle (e.g., DMSO) only. To establish the baseline 100% enzymatic activity.
Background Control (No Enzyme) Reaction mixture lacking the PARP1 enzyme. To measure the background signal of the assay and ensure observed activity is enzyme-dependent.

| Substrate Control (No NAD+) | Reaction mixture lacking the NAD+ substrate. | To confirm that PAR synthesis is dependent on the presence of the substrate that the inhibitor mimics.[2] |

Protocol: Chemiluminescent PARP1 Activity Assay
  • Plate Preparation : Coat a 96-well plate with histone proteins, which serve as a substrate for PARylation.[4]

  • Reaction Setup : Add the following to appropriate wells:

    • Assay Buffer

    • Activated DNA (to stimulate PARP1 activity)

    • PARP1 Enzyme

    • Test Compound (at various concentrations), Positive Control (Olaparib), or Vehicle.

  • Initiation : Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.

  • Detection : Add Streptavidin-HRP (which binds to the biotinylated PAR chains) followed by a chemiluminescent HRP substrate.[4]

  • Readout : Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cellular Target Engagement: Confirming PARP Inhibition in a Biological Context

Demonstrating that this compound inhibits PARP activity within living cells is a critical next step. This is typically achieved by inducing DNA damage to activate PARP and then measuring the resulting PARylation levels.

Rationale: This experiment confirms that the compound can penetrate the cell membrane, reach its target, and exert its inhibitory effect in a physiological environment.

Experimental Workflow:

cluster_0 Cellular Target Engagement Workflow A 1. Seed Cells (e.g., HeLa, U-2 OS) B 2. Pre-treat with Inhibitor - Test Compound - Positive Control (Olaparib) - Vehicle Control A->B C 3. Induce DNA Damage (e.g., H2O2 or MMS) B->C D 4. Lyse Cells & Measure PAR Levels (Western Blot or ELISA) C->D E Expected Outcome: Reduced PAR signal in inhibitor-treated cells D->E

Caption: Workflow for assessing cellular PARP inhibition.

Key Controls:

  • Vehicle Control: Cells treated with vehicle (DMSO) and the DNA damaging agent. This establishes the maximum PARP activation signal.

  • Positive Control: Cells treated with a known PARP inhibitor (e.g., Olaparib) and the DNA damaging agent. This demonstrates the expected level of PARP inhibition.[7]

  • No Damage Control: Cells treated with the test compound but without the DNA damaging agent. This shows the baseline PAR levels in unstimulated cells.

Section 2: Phenotypic Consequences: Linking PARP Inhibition to Cellular Fate

Once target engagement is confirmed, the next phase is to design experiments that validate the expected biological outcomes of PARP inhibition.

DNA Damage Accumulation

Inhibiting PARP prevents the repair of single-strand breaks (SSBs), which are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[8] Assays that quantify DSBs are therefore excellent readouts for PARP inhibitor activity.

  • γH2AX Staining : The phosphorylation of histone H2AX (to form γH2AX) is an early marker for DSBs.[9] Increased γH2AX foci, detectable by immunofluorescence or Western blot, indicate an accumulation of DNA damage.

  • Comet Assay (Single-Cell Gel Electrophoresis) : This technique directly visualizes DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail."[9][10]

Rationale: These assays provide a direct, quantifiable link between the enzymatic inhibition of PARP and its primary downstream consequence—the failure to repair DNA damage.

Protocol: γH2AX Immunofluorescence Staining
  • Cell Culture : Grow cells (e.g., a BRCA-deficient cell line like MDA-MB-436) on coverslips.[7]

  • Treatment : Treat cells with the test compound, Olaparib (positive control), or vehicle (negative control) for 24-48 hours.

  • Fixation & Permeabilization : Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining : Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.

  • Imaging & Analysis : Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci in treated cells versus vehicle control indicates drug activity.

Synthetic Lethality and Cell Viability

The central therapeutic hypothesis for PARP inhibitors is their ability to selectively kill cancer cells with defects in homologous recombination (HR). This is the principle of synthetic lethality.

Rationale: Comparing the compound's effect on an HR-deficient cell line versus its genetically matched HR-proficient counterpart is the definitive test of the synthetic lethality mechanism. The compound should be significantly more cytotoxic to the HR-deficient cells.

Recommended Cell Line Pairs:

HR-Deficient (Sensitive) HR-Proficient (Resistant) Genetic Basis
UWB1.289 UWB1.289 + BRCA1 BRCA1 mutant ovarian cancer cell line and its counterpart with re-introduced wild-type BRCA1.[11]
PEO1 PEO4 Paired ovarian cancer cell lines from the same patient before (BRCA2 mutant, sensitive) and after developing resistance.[12]

| MDA-MB-436 | HCC1143 | BRCA1-mutant vs. BRCA-proficient triple-negative breast cancer cell lines.[7] |

Experimental Assays:

  • Cell Viability Assays (e.g., CellTiter-Glo®) : Measures ATP levels as an indicator of metabolic activity. Run over a 6-day period to capture the full cytotoxic effect.[11]

  • Colony Formation Assay : A long-term survival assay that measures the ability of a single cell to proliferate and form a colony. This is considered a gold standard for assessing clonogenic cell death.[13]

Expected Data Summary:

Cell LineHR StatusThis compound IC50 (nM)Olaparib IC50 (nM)[14]
UWB1.289Deficient (BRCA1 mut)Expected: Low nM~375 nM
UWB1.289 + BRCA1Proficient (BRCA1 WT)Expected: High nM / µM~5430 nM
MDA-MB-436Deficient (BRCA1 mut)Expected: Low nM~100-500 nM
HCC1143Proficient (BRCA WT)Expected: High nM / µM>10,000 nM

Section 3: Gold-Standard Controls for Specificity

To definitively prove that the observed phenotypic effects are due to the inhibition of PARP1 and not an off-target activity, genetic controls are essential.

Rationale: If the compound's activity is truly mediated by PARP1, then removing PARP1 from the cells should render the compound ineffective. This is the most rigorous method to validate the on-target specificity of an inhibitor.

PARP1 Knockout/Knockdown Cell Lines

Using CRISPR/Cas9 to create a PARP1 knockout (KO) cell line provides the cleanest possible negative control.[15][16] The parental (wild-type) cell line serves as the positive control for the compound's effect.

cluster_0 Genetic Control Logic A Wild-Type Cells (PARP1+/+) C Add Test Compound A->C B PARP1 KO Cells (PARP1-/-) D Add Test Compound B->D E Result: Increased DNA Damage & Cell Death C->E F Result: No significant effect (Resistance) D->F

Caption: Logic of using PARP1 knockout cells for specificity testing.

Experimental Approach:

  • Acquire or Generate Cell Lines : Use a commercially available PARP1 KO cell line (e.g., in a HeLa or HEK-293T background) and its corresponding wild-type parental line.[15]

  • Validate Knockout : Confirm the absence of PARP1 protein in the KO cell line via Western Blot.[16]

  • Perform Phenotypic Assays : Conduct cell viability or colony formation assays on both the wild-type and KO cell lines treated with a range of concentrations of this compound.

  • Analyze Results : The compound should show potent activity in the wild-type cells but dramatically reduced or no activity in the PARP1 KO cells.

Section 4: In Vivo Experimental Design

Translating in vitro findings to an in vivo model requires a study design with carefully considered control groups to ensure that any observed anti-tumor efficacy is due to the intended mechanism.

Rationale: In vivo studies test the compound's efficacy in the context of a complete biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target engagement in the tumor).

Model System: A common preclinical model is a mouse xenograft using a human cancer cell line with a known HR deficiency (e.g., MDA-MB-436 or UWB1.289).[11][17]

Essential In Vivo Control & Treatment Arms:

Group Treatment Purpose Key Endpoints
1. Vehicle Control The formulation vehicle (e.g., CMC-Na solution) administered on the same schedule as the drug.[18] To measure the natural growth rate of the tumor. Tumor Volume, Survival
2. Test Compound This compound at one or more dose levels. To evaluate the anti-tumor efficacy of the new compound. Tumor Volume, Survival, Body Weight (for toxicity)

| 3. Positive Control | Olaparib administered at a clinically relevant dose.[19] | To benchmark the efficacy of the test compound against the standard of care. | Tumor Volume, Survival |

Pharmacodynamic (PD) Analysis: To confirm in vivo target engagement, a satellite group of animals should be included.

  • Treat animals with a single dose of the vehicle, test compound, or positive control.

  • Harvest tumors at a specified time point post-dosing (e.g., 4 hours).

  • Measure PAR levels in tumor lysates via Western blot or ELISA.[19]

  • Expected Result : A significant reduction in PAR levels in the tumors of animals treated with the test compound and positive control compared to the vehicle group. This provides direct evidence that the drug reached the tumor and inhibited its target.

References

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Cross-Validating Efficacy: A Comparative Guide to Preclinical Models for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, drug development professionals, and scientists at the forefront of oncology, the robust validation of a therapeutic candidate's efficacy across multiple preclinical models is paramount. This guide provides an in-depth comparison of common experimental platforms for evaluating Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers with specific DNA repair deficiencies. While the initial query concerned the specific molecule 3-(3-Aminophenyl)-N-methylbenzamide, this guide will focus on the well-characterized and clinically approved PARP inhibitor, Olaparib , as a representative agent to illustrate the principles of cross-model validation. We will compare its effects with standard-of-care platinum-based chemotherapy, providing a framework for rigorous preclinical assessment.

The Scientific Rationale: Synthetic Lethality and the Promise of PARP Inhibition

PARP inhibitors exploit a vulnerability in cancer cells with defects in the homologous recombination (HR) pathway of DNA repair, most notably those with mutations in the BRCA1 or BRCA2 genes.[1][2] The PARP enzyme family plays a crucial role in repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks escalate into more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), the accumulation of unrepaired double-strand breaks leads to genomic instability and cell death—a concept known as synthetic lethality .[3]

A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[4][5] This trapped PARP-DNA complex is highly cytotoxic and is a critical determinant of the inhibitor's potency.[4][5]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP_active PARP Activation SSB->PARP_active recruits DSB Double-Strand Break (DSB) SSB->DSB if unrepaired SSB_Repair SSB Repair PARP_active->SSB_Repair HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Cell_Survival_Normal Cell Survival HR_Repair->Cell_Survival_Normal SSB_cancer Single-Strand Break (SSB) PARP_active_cancer PARP Activation SSB_cancer->PARP_active_cancer Olaparib Olaparib (PARP Inhibitor) PARP_active_cancer->Olaparib inhibited by PARP_trapped Trapped PARP-DNA Complex Olaparib->PARP_trapped causes DSB_cancer Double-Strand Break (DSB) PARP_trapped->DSB_cancer leads to HR_deficient Defective HR Repair DSB_cancer->HR_deficient Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death Experimental_Workflow cluster_0 In Vitro Models cluster_1 In Vivo Models Cell_Lines Cancer Cell Lines (BRCA+/BRCA-) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Trapping_Assay PARP Trapping Assay Cell_Lines->Trapping_Assay CDX Cell Line-Derived Xenograft (CDX) Viability_Assay->CDX informs selection for Trapping_Assay->CDX PDX Patient-Derived Xenograft (PDX) CDX->PDX validates in more complex model Syngeneic Syngeneic Model (Immunocompetent) PDX->Syngeneic enables immunotherapy studies

Caption: A typical preclinical workflow for evaluating PARP inhibitors.

Part 2: In Vivo Validation - Assessing Efficacy in a Biological System

While in vitro assays are essential for initial screening and mechanistic studies, they lack the complexity of a whole biological system. In vivo models are indispensable for evaluating a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. These models are relatively easy to establish and are useful for initial in vivo efficacy testing.

Experimental Protocol: Ovarian Cancer CDX Model

  • Cell Culture: Grow a human ovarian cancer cell line (e.g., OVCAR8) in appropriate culture media.

  • Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, measure them regularly with calipers.

  • Treatment: When tumors reach a specified average volume, randomize the mice into treatment groups (e.g., vehicle control, Olaparib, Cisplatin). Administer the treatments according to a predetermined schedule. [6]5. Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Comparative Data: Rucaparib in a BRCA-Mutant Xenograft Model

Treatment GroupMean Tumor Volume Change (%)
Vehicle Control+ 250%
Rucaparib- 50% (Regression)

Data synthesized from representative studies. [7][8][9]Rucaparib demonstrates significant tumor growth inhibition in a BRCA-mutant xenograft model.

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice. [10]These models are considered more clinically relevant as they better preserve the heterogeneity, architecture, and molecular characteristics of the original human tumor. [11][12] Experimental Protocol: Breast Cancer PDX Model

  • Tissue Acquisition: Obtain fresh tumor tissue from a breast cancer patient undergoing surgery, with appropriate informed consent and ethical approval.

  • Implantation: Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice (e.g., NSG mice). [10]3. Engraftment and Passaging: Monitor the mice for tumor growth. Once a tumor is established, it can be serially passaged into new cohorts of mice for expansion. [13]4. Treatment and Analysis: Similar to CDX models, once tumors are established, mice are randomized into treatment groups to evaluate the efficacy of the PARP inhibitor.

Comparative Data: Olaparib in a BRCA2-Mutated Ovarian Cancer PDX Model

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control~113-
Olaparib (50 mg/kg, daily)~3469.9%
Carboplatin~1586.8%
Olaparib + Carboplatin~3469.9%

Data synthesized from a study on a BRCA2-mutated ovarian cancer PDX model. [14][15]In this specific model, Carboplatin showed greater single-agent efficacy than Olaparib.

Studies have shown that the response of PDX models to PARP inhibitors often correlates with the clinical response of the patient from whom the tumor was derived, highlighting their predictive value. [16]

Syngeneic Models for Immuno-Oncology Investigations

A limitation of CDX and PDX models is the use of immunodeficient mice, which precludes the study of interactions between the therapeutic agent and the immune system. Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, provide a valuable platform for evaluating the immunomodulatory effects of PARP inhibitors. [17] Experimental Protocol: Syngeneic Mouse Tumor Model

  • Cell Line and Host Selection: Choose a murine cancer cell line and a compatible inbred mouse strain.

  • Implantation: Implant the tumor cells into the mice.

  • Treatment: Administer the PARP inhibitor, often in combination with immunotherapy agents like checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4).

  • Immune Profiling: At the end of the study, tumors and lymphoid organs can be harvested for detailed immune profiling by flow cytometry or single-cell RNA sequencing to characterize changes in immune cell populations. [18]

Part 3: Comparison with Standard-of-Care and Clinical Cross-Validation

A critical aspect of preclinical evaluation is benchmarking against existing standard-of-care therapies. For BRCA-mutated ovarian and breast cancers, platinum-based chemotherapy (e.g., carboplatin, cisplatin) is a common treatment modality. [3][19] Platinum-Based Chemotherapy Regimens:

  • Ovarian Cancer: A common regimen is the combination of carboplatin and paclitaxel. [19]* Breast Cancer: Platinum agents are often used in the neoadjuvant setting for triple-negative breast cancer. [20] Clinical trials provide the ultimate cross-validation of preclinical findings. The SOLO3 trial, for instance, compared the efficacy of Olaparib to non-platinum chemotherapy in patients with platinum-sensitive, relapsed ovarian cancer with a germline BRCA mutation. The results showed that Olaparib significantly improved the objective response rate and progression-free survival compared to chemotherapy. [21][22][23]However, in the final analysis, the overall survival was similar between the two groups. [24] Comparative Clinical Trial Data (SOLO3)

EndpointOlaparibNon-Platinum ChemotherapyHazard Ratio (95% CI)
Median Progression-Free Survival13.4 months9.2 months0.62 (0.43-0.91)
Objective Response Rate72.2%51.4%-
Median Overall Survival34.9 months32.9 months1.07 (0.76-1.49)

Data from the SOLO3 clinical trial.[22][24]

Conclusion: An Integrated Approach to Preclinical Validation

The cross-validation of a PARP inhibitor's effects across a spectrum of preclinical models is a scientifically rigorous process that builds a strong foundation for clinical development. This guide has outlined a logical progression from fundamental in vitro characterization to more complex in vivo efficacy studies.

  • In vitro models are essential for determining potency, confirming the mechanism of action, and identifying potentially sensitive cancer types.

  • CDX models provide a straightforward in vivo system for initial efficacy assessment.

  • PDX models offer a higher-fidelity platform that better recapitulates the heterogeneity of human tumors and has shown predictive value for clinical outcomes.

  • Syngeneic models are crucial for investigating the interplay between the PARP inhibitor and the immune system, which is of growing importance in oncology.

By systematically evaluating a compound like Olaparib in these diverse models and comparing its performance to standard-of-care agents, researchers can gain a comprehensive understanding of its therapeutic potential and limitations. This integrated, multi-model approach is the cornerstone of robust preclinical drug development and is essential for translating promising scientific discoveries into effective cancer therapies.

References

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Author: BenchChem Technical Support Team. Date: January 2026

A candid preface: An exhaustive search of the scientific literature and patent databases reveals a notable absence of published biological findings for the specific compound, 3-(3-Aminophenyl)-N-methylbenzamide. Consequently, a direct comparison guide on the reproducibility of existing data is not feasible. This guide, therefore, adopts a forward-looking, instructive approach. As Senior Application Scientists, we present a comprehensive framework for the initial investigation of this molecule, with a steadfast focus on generating robust and reproducible data from the outset. We will use the structurally related and well-characterized PARP inhibitor, 3-Aminobenzamide, as a conceptual starting point for a hypothetical discovery cascade.

Part 1: Foundational Characterization - The Bedrock of Reproducibility

Before any biological assessment, the identity, purity, and stability of this compound must be unequivocally established. Inconsistencies in the test compound are a primary source of irreproducible results.

Table 1: Essential Physicochemical and Quality Control Parameters

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure of this compound.Verifies the correct synthesis of the molecule.
Purity Assessment HPLC-UV/MS≥95% purityEnsures that observed biological effects are not due to impurities.
Solubility Determination Kinetic and Thermodynamic Solubility Assays in relevant buffers (e.g., PBS, cell culture media)Quantified solubility values (e.g., in µM or mg/mL).Informs appropriate solvent choice and concentration ranges for biological assays to avoid precipitation.
Stability Analysis HPLC-UV/MS analysis of the compound in assay buffer over time at relevant temperatures (e.g., 37°C).<10% degradation over the course of the longest planned experiment.Confirms that the compound is not degrading during the experiment, which would lead to inaccurate results.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Instrumentation: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and in-line mass spectrometry for peak identification.

  • Data Analysis: Integrate the area under the curve for all peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.

Part 2: A Hypothetical Discovery Cascade - From Broad Screening to Target Validation

Given the structural similarity to 3-Aminobenzamide, a known inhibitor of Poly (ADP-ribose) polymerase (PARP), a logical starting point for investigating this compound is to assess its activity against this enzyme family.

Workflow for Target Discovery and Validation

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity and Mechanism cluster_2 Phase 3: Cellular Effects and Comparison A Biochemical PARP1/2 Inhibition Assay B Cell-Based PARP Activity Assay (e.g., PARylation Assay) A->B Confirmation in Cellular Context C PARP Isoform Selectivity Panel B->C D Enzyme Kinetics (e.g., Michaelis-Menten) C->D Characterize Inhibition Mode E DNA Damage Response Assays (e.g., γH2AX staining) F Cell Viability/Proliferation Assays (in relevant cancer cell lines) E->F G Comparison with Known PARP Inhibitors (e.g., Olaparib, 3-Aminobenzamide) F->G

Caption: Hypothetical workflow for investigating this compound.

Experimental Protocol: Biochemical PARP1 Inhibition Assay

This protocol is designed to provide an initial assessment of the compound's ability to inhibit PARP1 activity in a purified system.

  • Materials: Recombinant human PARP1, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody.

  • Compound Preparation: Perform a serial dilution of this compound in assay buffer, typically starting from 100 µM. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

  • Reaction Setup: In a 96-well plate, add assay buffer, activated DNA, and the test compound or controls.

  • Enzyme Initiation: Add recombinant PARP1 to each well to initiate the reaction.

  • Substrate Addition: Add biotinylated NAD⁺ to all wells and incubate at room temperature for 1 hour. This allows the enzyme to add biotinylated ADP-ribose units to itself (auto-PARylation).

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated PARP1.

    • Wash the plate to remove unbound components.

    • Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP) and incubate.

    • Wash the plate and add the appropriate substrate for the detection enzyme.

    • Read the signal (e.g., absorbance or fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Comparison with Alternatives and Ensuring Data Integrity

Assuming our hypothetical investigation reveals that this compound is a PARP inhibitor, a direct comparison with established inhibitors is crucial.

Table 2: Comparative Profile of Hypothetical this compound vs. Known PARP Inhibitors

FeatureHypothetical this compoundOlaparib (Clinical Standard)3-Aminobenzamide (Tool Compound)
PARP1 IC₅₀ To be determined~5 nM~1 µM
Cellular Potency To be determined~10 nM~10 µM
Selectivity To be determinedSelective for PARP1/2Broad PARP inhibitor
Known Reproducibility Issues None (unstudied)Generally reproducibleSome variability reported due to off-target effects at high concentrations.
Trustworthiness: A Self-Validating Experimental Design

To ensure the trustworthiness of any findings, each experiment should be designed as a self-validating system.

  • Orthogonal Assays: Confirm findings using different experimental techniques. For example, if biochemical assays show PARP inhibition, this should be confirmed with a cell-based assay that measures the downstream consequences of PARP inhibition (e.g., trapping of PARP on DNA).

  • Multiple Cell Lines: Test the compound's effects in more than one relevant cell line to ensure the observed phenotype is not cell-line specific.

  • Independent Replication: Experiments should be repeated independently on different days with fresh preparations of the compound and reagents.

Logical Framework for Reproducible Research

A Initial Hypothesis: Compound X inhibits Target Y B Primary Assay (e.g., Biochemical) A->B C Secondary (Orthogonal) Assay (e.g., Cell-Based) B->C Confirms Mechanism D Independent Replication (Different Day, Different Analyst) C->D Ensures Robustness E Comparison with Positive and Negative Controls D->E Provides Context F Robust Finding E->F

Caption: Logical flow for generating reproducible scientific findings.

Conclusion and Future Directions

While this compound remains an enigmatic molecule, this guide provides a robust framework for its initial scientific investigation. By prioritizing rigorous physicochemical characterization, employing a logical and multi-faceted screening cascade, and embedding principles of reproducibility into every experimental design, researchers can confidently explore the potential of this and other novel compounds. Should this hypothetical investigation yield promising results, the subsequent steps would involve detailed mechanistic studies, preclinical evaluation, and a thorough assessment of its therapeutic potential.

References

As this guide is a proposed framework for a compound with no existing biological data, direct references for its activity are not available. The following are representative authoritative sources for the methodologies described.

  • Principles of Drug Discovery. (2022). Nature Reviews Drug Discovery. [Link]

  • Good Research Practice: A Practical Guide to Principles and Implementation. (2021). EMBO. [Link]

  • PARP Inhibitors: A Review of Their Development and Clinical Applications. (2020). Journal of Clinical Oncology. [Link]

  • The Use of Orthogonal Assays in Drug Discovery. (2019). SLAS Discovery. [Link]

A Researcher's Guide to Evaluating the Efficacy of Novel PARP Inhibitors: A Comparative Analysis of 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in-vitro and in-vivo efficacy of novel therapeutic candidates targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family. As a case study, we will focus on the hypothetical evaluation of 3-(3-Aminophenyl)-N-methylbenzamide , a compound structurally related to known PARP inhibitors like 3-aminobenzamide[1]. The principles and methodologies outlined herein are designed to establish a robust, data-driven comparison against established clinical alternatives such as Olaparib, Rucaparib, and Talazoparib.

The Rationale for Targeting PARP: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage, primarily through their role in the repair of single-strand breaks (SSBs)[2][3]. In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially in tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, creates a scenario where the inhibition of PARP in a cancer cell with a pre-existing deficiency in homologous recombination repair (HRR) leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death[4][5].

The following diagram illustrates the principle of synthetic lethality in the context of PARP inhibition.

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient, e.g., BRCA1/2 mutant) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Base Excision Repair ssb1->parp1 Repaired survival1 Cell Survival parp1->survival1 dsb1 Double-Strand Break (DSB) hrr1 Homologous Recombination Repair (HRR) dsb1->hrr1 Repaired hrr1->survival1 ssb2 Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor (e.g., this compound) ssb2->parp_inhibitor Inhibited replication_fork_collapse Replication Fork Collapse parp_inhibitor->replication_fork_collapse dsb2 Double-Strand Break (DSB) replication_fork_collapse->dsb2 hrr2 Defective HRR dsb2->hrr2 Not Repaired apoptosis Apoptosis hrr2->apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.

Part 1: Comprehensive In-Vitro Efficacy Profiling

The initial assessment of a novel PARP inhibitor involves a battery of in-vitro assays to determine its potency, selectivity, and cellular activity. These experiments provide the foundational data for go/no-go decisions in the drug development pipeline.

Enzymatic Assays: Quantifying Direct PARP Inhibition

The first step is to measure the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2. This is crucial for establishing the compound's potency (typically expressed as the IC50 value) and selectivity.

Experimental Protocol: Chemiluminescent PARP Assay

This protocol is adapted from commercially available kits and established methodologies[2][6].

  • Plate Preparation: Histone-coated 96-well plates are prepared. Histones serve as the protein substrate for PARP-mediated ADP-ribosylation.

  • Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (either PARP1 or PARP2), biotinylated NAD+ (the substrate for ADP-ribosylation), and varying concentrations of the test compound (this compound) and reference inhibitors (e.g., Olaparib, Talazoparib).

  • Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the enzymatic reaction to proceed.

  • Detection: After incubation, the plate is washed to remove unbound reagents. Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated ADP-ribose chains attached to the histones.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the resulting luminescence is measured using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical In-Vitro Enzymatic Inhibition Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound TBDTBDTBD
Olaparib~5~1~0.2
Rucaparib~7~1.5~0.2
Talazoparib~1~0.8~0.8
Veliparib~5~2~0.4

Note: Data for established inhibitors are representative values from the literature[4][7]. "TBD" indicates "To Be Determined" for the novel compound.

Cellular Assays: Assessing Biological Impact

While enzymatic assays are crucial, cellular assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

Experimental Protocol: Cell Viability Assay in BRCA-mutant and Wild-Type Cell Lines

This assay leverages the principle of synthetic lethality to assess the selective cytotoxicity of the PARP inhibitor.

  • Cell Lines: A panel of cancer cell lines should be used, including those with known BRCA1/2 mutations (e.g., UWB1.289, PEO1) and their corresponding wild-type or BRCA-complemented counterparts (e.g., UWB1.289+BRCA1, PEO4)[4].

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound and reference inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the AlamarBlue or MTT assay[6][8]. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated for each cell line. A significantly lower GI50 in the BRCA-mutant lines compared to the wild-type lines indicates a synthetic lethal effect.

Table 2: Hypothetical Cellular Growth Inhibition (GI50) Data

CompoundUWB1.289 (BRCA1-null) GI50 (nM)UWB1.289+BRCA1 GI50 (nM)Synthetic Lethality Ratio
This compound TBDTBDTBD
Olaparib~100>10,000>100
Talazoparib~10>5,000>500

Note: Representative data from the literature[4]. A higher synthetic lethality ratio indicates greater selectivity for BRCA-deficient cells.

Part 2: In-Vivo Efficacy Evaluation in Preclinical Models

Promising candidates from in-vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and tolerability.

Experimental Workflow: Patient-Derived Xenograft (PDX) Model

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered more reflective of human tumor complexity than traditional cell line-derived xenografts[9].

cluster_treatments Treatment Phase start Patient Tumor Biopsy (e.g., BRCA-mutant Triple-Negative Breast Cancer) implant Implantation into Immunodeficient Mice start->implant pdx_dev PDX Tumor Growth to ~150-200 mm³ implant->pdx_dev randomize Randomization into Treatment Groups pdx_dev->randomize vehicle Vehicle Control (e.g., daily oral gavage) randomize->vehicle test_compound This compound (Dose X, daily oral gavage) randomize->test_compound reference Olaparib (e.g., 50 mg/kg, daily oral gavage) randomize->reference monitoring Tumor Volume Measurement (2-3 times weekly) vehicle->monitoring test_compound->monitoring reference->monitoring endpoint Endpoint: Tumor volume >1500 mm³ or pre-defined study duration monitoring->endpoint Continue until endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis endpoint->analysis

Caption: Workflow for evaluating in-vivo efficacy using a Patient-Derived Xenograft (PDX) model.

Protocol for PDX Efficacy Study

  • Model Selection: Select a well-characterized PDX model derived from a tumor type known to be sensitive to PARP inhibitors, such as a BRCA1/2-mutated triple-negative breast cancer or high-grade serous ovarian cancer[4][9].

  • Tumor Implantation and Growth: Tumor fragments are implanted subcutaneously into immunodeficient mice. Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization and Dosing: Mice are randomized into treatment groups: (1) Vehicle control, (2) this compound at one or more dose levels, and (3) a positive control (e.g., Olaparib). Dosing is typically performed daily via oral gavage.

  • Efficacy Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a pre-defined size, or after a set duration. The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints may include tumor regression and survival.

Table 3: Hypothetical In-Vivo Efficacy in a BRCA1-mutant TNBC PDX Model

Treatment GroupDose (mg/kg, daily)Mean Tumor Growth Inhibition (%)Tumor Regressions
Vehicle Control-00/8
This compound TBDTBDTBD
Olaparib50~85%3/8
Talazoparib1>100% (regression)7/8

Note: Representative data from the literature. TGI > 100% indicates tumor regression[9].

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the in-vitro and in-vivo efficacy of a novel putative PARP inhibitor, this compound. By employing a series of standardized, validated assays and comparing the results against established clinical compounds, researchers can build a comprehensive data package to support further development.

The key differentiators for a new PARP inhibitor would be superior potency, an improved selectivity profile, enhanced efficacy in models of acquired resistance[10], or a more favorable safety and pharmacokinetic profile. The rigorous, comparative approach described here is essential for identifying next-generation therapies that can overcome the limitations of current treatments and expand the benefits of PARP inhibition to a wider patient population.

References

  • Szabó, C., & Pacher, P. (2017). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Cells, 6(4), 33. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • The ASCO Post. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Retrieved from [Link]

  • Pillay, V., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 4022. [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 355-372. [Link]

  • Post, G., et al. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8_Supplement), 691. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • Allison, S. E., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1165. [Link]

  • Zandar, S., et al. (2020). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1645, 3-Aminobenzamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Statistical Validation of Data from Novel PARP Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of targeted oncology, the validation of experimental data is the bedrock upon which scientific progress is built. For novel therapeutic agents, such as the benzamide derivative 3-(3-Aminophenyl)-N-methylbenzamide, a potential Poly (ADP-ribose) polymerase (PARP) inhibitor, rigorous statistical validation is not merely a procedural step but a fundamental requirement for establishing scientific credibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of data generated from experiments involving this and similar novel chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare hypothetical performance data with established alternatives, ensuring every claim is grounded in robust statistical principles and authoritative guidelines.

Part 1: The "Why": Mechanism of Action and Rationale for Experimental Design

The therapeutic potential of PARP inhibitors lies in the concept of synthetic lethality.[1] PARP enzymes are critical for repairing single-strand DNA breaks (SSBs). When inhibited, these unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and cell death.[1]

This mechanism dictates our experimental strategy. To characterize a novel compound like this compound, we must design experiments that quantitatively assess its ability to inhibit the PARP enzyme, its specific cytotoxicity in HR-deficient cells, and its behavior in a biological system. Each experiment is a piece of a puzzle, and statistical validation ensures each piece is shaped correctly.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp Repair ber Base Excision Repair (BER) parp->ber Repair ber->ssb Repair dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb->hr High-Fidelity Repair hr->dsb Genomic Stability ssb_cancer Single-Strand Break (SSB) parp_cancer PARP Enzyme ssb_cancer->parp_cancer Repair dsb_cancer Double-Strand Break (DSB) (Accumulation) ssb_cancer->dsb_cancer Replication Fork Collapse ber_cancer Base Excision Repair (BER) parp_cancer->ber_cancer Repair ber_cancer->ssb_cancer Repair inhibitor PARP Inhibitor (e.g., 3-(3-Aminophenyl) -N-methylbenzamide) inhibitor->parp_cancer Inhibition hr_cancer Deficient HR Pathway dsb_cancer->hr_cancer Repair Failure death Apoptosis / Cell Death hr_cancer->death

Caption: Synthetic lethality via PARP inhibition in BRCA-mutated cells.

Part 2: The Framework: Core Principles of Bioanalytical Method Validation

Before we can trust the data from any experiment, we must first validate the method used to generate it. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[2][3][4][5] A bioanalytical method is considered validated when it is proven to be suitable for its intended purpose.[3] This proof is built on several key statistical parameters.

cluster_workflow Bioanalytical Method Validation Workflow cluster_params Validation Parameters start Define Assay Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation (Initial Assessment) dev->pre_val full_val Full Validation Protocol pre_val->full_val acc Accuracy prec Precision sel Selectivity lin Linearity & Range loq LOQ / LOD rob Robustness stab Stability report Validation Report full_val->report Execute & Document routine Routine Sample Analysis report->routine Method Approved

Caption: A generalized workflow for bioanalytical method validation.

Key Validation Parameters & Acceptance Criteria:

The trustworthiness of our results hinges on meeting pre-defined acceptance criteria for these parameters.[6][7]

ParameterDescriptionTypical Acceptance Criteria (ICH/EMA Guidelines)[2][4]
Accuracy Closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).
Precision Closeness of agreement among a series of measurements.Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time in blank samples.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
LOD / LOQ Lowest concentration that can be reliably detected (LOD) or quantified (LOQ) with acceptable accuracy and precision.Signal-to-noise ratio typically ≥ 3 for LOD and ≥ 10 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature) are slightly varied.

Part 3: The "How": Experimental Protocols and Statistical Application

Here, we present protocols for key experiments, focusing on the integration of statistical validation at each stage.

Experiment 1: In Vitro PARP1 Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity (IC50).

Methodology: A universal chemiluminescent or fluorometric PARP assay kit is often employed.[8][9]

  • Reagent Preparation: Prepare serial dilutions of this compound and reference compounds (e.g., Olaparib, Niraparib) in the appropriate assay buffer.[9]

  • Assay Plate Setup: In a 96-well plate, add recombinant PARP1 enzyme, activated DNA, and the histone protein substrate.

  • Compound Addition: Add the various concentrations of the test and reference compounds to the designated wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Add biotinylated NAD+ to initiate the PARPylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range determined during method development.[9][10]

  • Detection: Stop the reaction and add a detection reagent, such as a Streptavidin-HRP conjugate, followed by a chemiluminescent substrate.[8]

  • Data Acquisition: Read the luminescent signal using a plate reader.

Statistical Validation and Data Analysis:

  • Data Transformation: Convert the raw luminescence units into percent inhibition relative to the positive control.

  • Non-Linear Regression: Plot percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[9]

  • IC50 Calculation: The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

  • Validation Metrics: The validity of the IC50 value is supported by:

    • Goodness of Fit (R²): An R² value > 0.95 indicates a strong fit of the model to the data.

    • Confidence Intervals (95% CI): A narrow 95% CI for the calculated IC50 indicates high precision of the estimate.

    • Replicate Analysis: The experiment should be run in triplicate and repeated on at least three separate occasions (n=3) to assess reproducibility. The mean IC50 and standard deviation are then reported.

Hypothetical Comparative Data:

CompoundMean IC50 (nM) ± SD (n=3)95% Confidence Interval (nM)R² of Curve Fit
This compound 14.5 ± 2.111.8 - 17.20.992
Olaparib (Reference)[11]5.2 ± 0.84.1 - 6.30.995
Niraparib (Reference)[12]3.8 ± 0.53.1 - 4.50.997
Experiment 2: Cell-Based Viability Assay in a BRCA1-deficient Cell Line

Objective: To compare the cytotoxic effect of this compound against a reference drug in a cancer cell line exhibiting a deficient homologous recombination pathway.

Methodology: A fluorescence-based viability assay (e.g., AlamarBlue) is used.[8]

  • Cell Seeding: Seed a BRCA1-mutant ovarian cancer cell line (e.g., UWB1.289) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a reference inhibitor for 72 hours. Include vehicle-only controls.

  • Viability Reagent: Add the AlamarBlue (Resazurin) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence on a plate reader. The signal is proportional to the number of viable, metabolically active cells.

Statistical Validation and Data Analysis:

  • Normalization: Express the fluorescence readings as a percentage of the vehicle-treated control wells.

  • Hypothesis Testing: To determine if the reduction in viability at a specific concentration is statistically significant, a Student's t-test can be used to compare the treated group to the control group.[13] For comparing multiple concentrations or multiple drugs simultaneously, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is more appropriate.[13]

  • Acceptance Criteria: A p-value of < 0.05 is typically considered statistically significant, indicating that the observed effect is unlikely to be due to random chance.

  • Data Presentation: Results can be presented as bar graphs with error bars (representing standard deviation) and asterisks indicating levels of statistical significance.

Experiment 3: Validation of a Bioanalytical Method for Pharmacokinetic Studies

Objective: To develop and validate a robust method (e.g., LC-MS/MS) for quantifying this compound in plasma, adhering to regulatory guidelines.

Methodology: This is a multi-day process to prove the method is fit for purpose.[4]

start Plasma Sample (with analyte + internal standard) extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) start->extract lc Liquid Chromatography (LC) (Analyte Separation) extract->lc ms Tandem Mass Spectrometry (MS/MS) (Detection & Quantitation) lc->ms data Data Processing (Peak Integration) ms->data calib Quantitation against Validated Calibration Curve data->calib result Final Concentration (ng/mL) calib->result

Caption: Workflow for LC-MS/MS analysis of a drug in a biological matrix.

Statistical Validation Protocol:

  • Calibration Curve: Analyze calibration standards at 6-8 different concentrations in the biological matrix. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Validation: The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal values (±20% at LLOQ). The correlation coefficient (r²) must be ≥ 0.99.[2][4]

  • Accuracy and Precision Run: Analyze Quality Control (QC) samples prepared in the biological matrix at a minimum of four levels: LLOQ, Low QC, Medium QC (MQC), and High QC.[4] This is done within a single day (intra-assay) and across multiple days (inter-assay).

    • Validation: For each QC level, the mean concentration must be within ±15% of the nominal value (accuracy), and the CV must not exceed 15% (precision).[2][4]

  • Selectivity: Analyze at least six blank matrix samples from different sources to check for interferences.

    • Validation: The response from interfering peaks should be less than 20% of the LLOQ response.

  • Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

    • Validation: The mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

The journey of a novel compound like this compound from benchtop to potential therapeutic is paved with data. The integrity of this journey is entirely dependent on rigorous, multi-faceted statistical validation. By grounding experimental design in the compound's mechanism of action, adhering to the validation frameworks established by regulatory authorities, and applying appropriate statistical tests to compare performance against established benchmarks, researchers can build a trustworthy and compelling case for their findings. This guide serves as a blueprint for ensuring that the data generated is not just a collection of numbers, but a scientifically sound foundation for future drug development.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy Source: MDPI URL: [Link]

  • Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]

  • Title: A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: PASTA: PARP activity screening and inhibitor testing assay Source: ResearchGate URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues Source: ecancermedicalscience URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Statistical practices in assay development and validation Source: IVD Technology Magazine URL: [Link]

  • Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]

  • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: Pharmaceutics URL: [Link]

  • Title: Statistical Assessments of Bioassay Validation Acceptance Criteria Source: BioProcess International URL: [Link]

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A Comparative Guide to the Mechanism of 3-(3-Aminophenyl)-N-methylbenzamide and its Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Unveiling the Mechanistic Scaffold: The Benzamide Core and its Implications

The chemical architecture of 3-(3-Aminophenyl)-N-methylbenzamide, characterized by its core benzamide structure, strongly suggests its interaction with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. Extensive research into analogous compounds, particularly 3-aminobenzamide, has established this chemical class as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] The structural resemblance of the benzamide moiety to the nicotinamide portion of NAD+ allows these molecules to competitively bind to the catalytic domain of PARP, thereby impeding its enzymatic function.[3][4]

While the primary hypothesis centers on PARP inhibition, it is noteworthy that other benzamide derivatives have been identified as modulators of sirtuins, another class of NAD+-dependent enzymes.[5][6][7] This guide will primarily focus on the evidence-supported role of the aminobenzamide scaffold in PARP inhibition, while also acknowledging the potential for sirtuin interaction as a secondary or alternative mechanism worthy of investigation.

II. Primary Target Hypothesis: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The Central Role of PARP in DNA Repair and Cellular Fate

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs).[8][9] When a SSB is detected, PARP enzymes bind to the damaged DNA and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Mechanism of Inhibition and the Concept of Synthetic Lethality

PARP inhibitors, including those from the benzamide class, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[3][10] This prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[4]

A particularly compelling therapeutic strategy involving PARP inhibitors is the concept of "synthetic lethality."[4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[11] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. When PARP is inhibited in these BRCA-deficient cells, the SSBs are not repaired and, during DNA replication, they are converted into toxic DSBs. With a compromised HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[10][11] Normal cells, with a functional HR pathway, are less affected by PARP inhibition as they can still repair DSBs.[10]

Experimental Workflow: Assessing PARP Inhibition

cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Compound Incubation Incubate this compound with isolated PARP enzyme and NAD+ PARP Activity Assay Measure PARP activity (e.g., ELISA-based PAR detection) Compound Incubation->PARP Activity Assay Competitive Inhibition IC50 Determination Determine the IC50 value PARP Activity Assay->IC50 Determination Cell Culture Culture cancer cell lines (BRCA-proficient and BRCA-deficient) Compound Treatment Treat cells with varying concentrations of the test compound Cell Culture->Compound Treatment DNA Damage Induction Induce DNA damage (e.g., with a methylating agent) Compound Treatment->DNA Damage Induction Cell Viability Assay Assess cell viability (e.g., MTT or CellTiter-Glo assay) DNA Damage Induction->Cell Viability Assay Western Blot Analyze PARP activity via Western Blot (detection of PAR) DNA Damage Induction->Western Blot

Caption: Workflow for evaluating a novel PARP inhibitor.

III. Comparative Analysis with Established PARP Inhibitors

The therapeutic landscape for PARP inhibitors includes several FDA-approved drugs.[12][11] A comparative analysis of this compound with these established agents would be crucial for determining its potential clinical utility.

Compound IC50 (PARP1) Key Clinical Applications References
Olaparib (Lynparza®) ~5 nMOvarian, breast, pancreatic, and prostate cancers with BRCA mutations.[12]
Rucaparib (Rubraca®) ~1.4 nMOvarian and prostate cancers with BRCA mutations.[9][12]
Niraparib (Zejula®) ~3.8 nMOvarian cancer.[9][12]
Talazoparib (Talzenna®) ~0.57 nMBreast cancer with BRCA mutations.[9][12]
3-Aminobenzamide ~50 nM (in CHO cells)Preclinical research tool.[13]
This compound To be determinedHypothesized for cancers with DNA repair deficiencies.

Causality in Experimental Design for Comparative Analysis: The choice of cell lines is critical. A panel should include both BRCA-proficient and BRCA-deficient lines (e.g., MCF-7 and MDA-MB-436 for breast cancer) to validate the synthetic lethality mechanism. Furthermore, comparing the "PARP trapping" efficiency of the novel compound with established inhibitors is essential, as this has been shown to be a key determinant of cytotoxicity.

IV. Potential for Sirtuin Modulation: An Alternative Hypothesis

While the evidence for PARP inhibition by the aminobenzamide scaffold is strong, the broader benzamide class has also been associated with the inhibition of sirtuins.[5][6][7] Sirtuins are a family of NAD+-dependent deacylases that regulate a wide array of cellular processes, including metabolism, inflammation, and aging.[14][15][16]

Notably, certain 3-(N-arylsulfamoyl)benzamides have been identified as selective inhibitors of SIRT2.[6][7] Given the structural similarities, it is plausible that this compound could exhibit some activity towards sirtuins.

Signaling Pathway: Sirtuin Inhibition

Compound This compound SIRT Sirtuin (e.g., SIRT1, SIRT2) Compound->SIRT Inhibition Deacetylation Deacetylation SIRT->Deacetylation Blocks Substrate Acetylated Substrate (e.g., p53, α-tubulin) Substrate->Deacetylation Downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Deacetylation->Downstream

Caption: Potential inhibitory effect on sirtuin signaling.

Experimental Protocol: In Vitro Sirtuin Activity Assay

A fluorogenic assay is a common method to assess sirtuin activity and the inhibitory potential of a compound.

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine adjacent to a fluorophore), and varying concentrations of this compound.

  • Initiation: Add a fixed concentration of recombinant human sirtuin (e.g., SIRT1 or SIRT2) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add a developing solution that contains a protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

V. Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a PARP inhibitor, a mechanism with significant therapeutic implications, particularly in the context of cancers with DNA repair deficiencies. Its structural similarity to 3-aminobenzamide provides a solid foundation for this hypothesis. Comparative studies against established PARP inhibitors are essential to delineate its potency and potential for clinical translation.

Furthermore, the possibility of sirtuin modulation should not be disregarded and warrants investigation to fully characterize the pharmacological profile of this compound. A comprehensive understanding of its mechanism of action will be paramount for its future development and application in research and medicine.

VI. References

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?

  • Stegeman, M. A., & de Haan, G. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. PMC. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects.

  • Gertz, M., & Steegborn, C. (2018). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. [Link]

  • MedChemExpress. (n.d.). Sirtuin | Inhibitors.

  • Schooler, E. M., & Sirtuin, D. J. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • MedChemExpress. (n.d.). 3-Aminobenzamide (PARP-IN-1).

  • Wikipedia. (n.d.). PARP inhibitor.

  • PubChem. (n.d.). 3-Aminobenzamide. [Link]

  • Tang, L., & Li, G. (2013). Sirtuin inhibitors as anticancer agents. PMC. [Link]

  • Santa Cruz Biotechnology. (n.d.). SIRT5 Inhibitors.

  • Wikipedia. (n.d.). 3-Aminobenzamide.

  • Selleck Chemicals. (n.d.). 3-Aminobenzamide PARP inhibitor.

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.

  • Muthaiah, V. P. K., & et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers. [Link]

  • PubMed. (2023, March 6). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

  • Benchchem. (n.d.). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.

  • Choi, S. H., & et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. [Link]

  • PubMed. (2012, April 15). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). [Link]

  • Tribioscience. (n.d.). 3-Aminobenzamide, PARP inhibitor (TBI1239).

  • MDPI. (2023, November 18). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. [Link]

  • Reaction Biology. (n.d.). SIRT Inhibitors.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 3-(3-Aminophenyl)-N-methylbenzamide is a critical, non-negotiable aspect of our laboratory operations. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory guidelines.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to understand the potential hazards and necessary precautions. Based on data from similar aromatic amine and benzamide derivatives, this compound should be presumed to present the following risks:

  • Acute Toxicity (Oral): May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Contaminated gloves should be disposed of as hazardous waste.

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If handling the solid powder outside a fume hood or in poorly ventilated areas, a suitable respirator is necessary to prevent inhalation.

In case of accidental exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Following Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]

  • Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification. All waste containing this compound must be segregated from non-hazardous waste at the point of generation. This includes:

  • Unused or expired solid this compound.

  • Solutions containing dissolved this compound.

  • Contaminated labware (e.g., weighing papers, pipette tips, gloves, and empty containers).

It is critical to avoid mixing this waste stream with other incompatible chemical wastes. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on compatible waste streams.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect pure this compound and contaminated solids in a designated, robust, and sealable container. Ensure the container is clearly labeled.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container with a secure screw-on cap. The container material must be compatible with the solvent used. Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.

  • Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste unless properly decontaminated. For highly toxic chemicals, it is often recommended that the first three rinses of the container be collected as hazardous waste.[4] The rinsed container can then be disposed of according to institutional protocols, which may involve defacing the label before disposal.[4]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. The waste container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound."

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak. Do not store with incompatible materials.

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][6]

Data Summary: Hazard Profile

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2]
Acute Toxicity, OralCategory 4Harmful if swallowed[2]

Experimental Workflow: Disposal Decision Process

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Identification cluster_collection Phase 2: Segregation & Collection cluster_labeling Phase 3: Labeling & Storage cluster_disposal Phase 4: Final Disposal start Start: Generation of Waste (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: This compound ppe->characterize segregate Segregate from other waste streams characterize->segregate collect_solid Collect Solid Waste in Sealed Container segregate->collect_solid If Solid collect_liquid Collect Liquid Waste in Leak-Proof Container segregate->collect_liquid If Liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_solid->label_waste collect_liquid->label_waste store Store in Designated, Secure, & Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). Benzamide, N-(3-aminophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 3-(3-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 3-(3-Aminophenyl)-N-methylbenzamide (CAS No. 1335041-38-7). As a specialized chemical intermediate, ensuring the safety of laboratory personnel and the integrity of research is paramount. This document is structured to provide clear, actionable, step-by-step guidance for researchers, scientists, and professionals in drug development. The procedures outlined below are grounded in established safety principles and data from analogous chemical structures, ensuring a comprehensive approach to risk mitigation.

Hazard Assessment and Triage

Primary Routes of Exposure:

  • Dermal (Skin) Contact: Direct contact with the solid or solutions.

  • Ocular (Eye) Contact: Exposure to dust particles or splashes.

  • Inhalation: Breathing in dust, particularly during weighing and transfer.

  • Ingestion: Accidental transfer from hand to mouth.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Recommended PPE Specifications and Rationale
Hands Double-layered chemical-resistant gloves (e.g., Nitrile)Provides robust protection against direct skin contact. Double gloving is a best practice when handling potentially hazardous compounds, offering an additional barrier in case of a breach in the outer glove.
Eyes Safety goggles with side shields or a face shieldProtects against airborne dust particles and accidental splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5]
Body A fully-fastened laboratory coatPrevents contamination of personal clothing. For larger quantities or procedures with a higher risk of contamination, a disposable gown is recommended.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[6]

Operational Plans: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing and Transfer Weighing and Transfer Prepare Fume Hood->Weighing and Transfer Dissolution Dissolution Weighing and Transfer->Dissolution Decontamination Decontamination Dissolution->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Workflow for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The container should be kept tightly closed.[7]

Handling and Use: A Step-by-Step Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare your designated workspace, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use a spatula for transfers. Avoid scooping directly from the bottle with weighing paper to prevent generating dust.

    • Close the container immediately after use.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to accommodate the final volume and allow for safe mixing (e.g., stirring or sonication).

Spill Management
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Use absorbent pads to gently cover and absorb the spill.

    • Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent others from entering the contaminated area.

Disposal Plan: Ensuring a Safe Exit

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[8]

  • Empty Containers:

    • The first rinse of an "empty" container with a suitable solvent should be collected as hazardous waste.[9]

    • Subsequent rinses of the container can be managed according to your institution's policies for non-hazardous waste, after which the container can be disposed of or recycled.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • This compound SDS, 1335041-38-7 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • MATERIAL SAFETY DATA SHEET.

  • SAFETY DATA SHEET. Covestro Solution Center.

  • Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET.

  • Personal Protective Equipment (PPE). CHEMM.

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.

  • SAFETY DATA SHEET.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.

  • GI PERSONAL PROTECTIVE EQUIPMENT STANDARD PART 33. MSU OEM.

  • Safety Data Sheet. Angene Chemical.

  • 4-(3-AMinophenyl)-N,N-diMethylbenzaMide Safety Data Sheets. Echemi.

  • N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. ChemicalBook.

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.

  • N-(3-Aminophenyl)-3-methylbenzamide. Fluorochem.

  • N-(4-Aminophenyl)-3-methylbenzamide. Matrix Scientific.

  • N-(3-aminophenyl)-3-methylbenzamidehydrochloride. PubChem.

  • 3-Amino-N-methylbenzamide. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.